molecular formula C8H7IO2 B14769453 3-Iodo-5-methoxybenzaldehyde

3-Iodo-5-methoxybenzaldehyde

Cat. No.: B14769453
M. Wt: 262.04 g/mol
InChI Key: RKSCAWQHWQYHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-5-methoxybenzaldehyde (CAS 152734-38-8) is a valuable chemical building block in organic and medicinal chemistry research. With the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol, this compound features an aldehyde functional group positioned meta to both an iodine and a methoxy group on the benzene ring, making it a versatile intermediate for various synthetic transformations . The iodine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, which are pivotal for constructing complex biaryl systems or introducing extended conjugation. The aldehyde group is readily available for condensation reactions, including the synthesis of Schiff bases or serving as a precursor to heterocyclic compounds. As a key derivative in the family of iodinated benzaldehydes, it is related to other research compounds like 5-Iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde), which has been utilized in the synthesis of compounds with potential inhibitory activity against pathogens such as Bacillus anthracis . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

IUPAC Name

3-iodo-5-methoxybenzaldehyde

InChI

InChI=1S/C8H7IO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3

InChI Key

RKSCAWQHWQYHMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=O)I

Origin of Product

United States

Foundational & Exploratory

Synthesis, Characterization, and Application of 3-Iodo-5-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-iodo-5-methoxybenzaldehyde scaffold—most prominently represented by its primary precursor, 4-hydroxy-3-iodo-5-methoxybenzaldehyde (5-Iodovanillin) —is a highly privileged motif in advanced organic synthesis and medicinal chemistry[1]. The strategic placement of the iodine atom provides an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and direct organometallic insertions[2]. This whitepaper provides an in-depth technical guide on the mechanistic synthesis, self-validating characterization protocols, and downstream functionalization of this critical intermediate for drug development professionals.

Chemical Identity & Physicochemical Properties

Before executing synthetic workflows, it is critical to establish the baseline physicochemical properties of the core building block. The presence of the electron-donating methoxy and hydroxyl groups significantly influences the molecule's reactivity and solubility profile[3].

Table 1: Core Properties of 4-Hydroxy-3-iodo-5-methoxybenzaldehyde

PropertyValue
IUPAC Name 4-Hydroxy-3-iodo-5-methoxybenzaldehyde[1]
CAS Registry Number 5438-36-8[4]
Molecular Formula C₈H₇IO₃[3]
Molecular Weight 278.04 g/mol [5]
Melting Point 179–182 °C[6]
LogP 2.20[3]
InChIKey FBBCSYADXYILEH-UHFFFAOYSA-N[4]

Mechanistic Synthesis Pathways

The synthesis of 3-iodo-5-methoxybenzaldehyde derivatives fundamentally relies on the highly regioselective electrophilic aromatic substitution (EAS) of 4-hydroxy-3-methoxybenzaldehyde (vanillin)[6].

Causality in Regioselectivity

In the vanillin system, the hydroxyl (-OH) group is a strongly activating, ortho/para-directing group, while the methoxy (-OCH₃) group is a moderately activating, ortho/para-directing group. The aldehyde (-CHO) is a deactivating, meta-directing group. The 5-position is ortho to the hydroxyl group and meta to the aldehyde, making it the most electron-rich and sterically accessible site for electrophilic attack. Consequently, iodination occurs almost exclusively at the 5-position, yielding 5-iodovanillin[6].

Downstream O-Functionalization

To utilize this scaffold in advanced organometallic chemistry, the acidic phenolic proton (pKa ~ 7.4) must be masked. If left unprotected, the -OH group will prematurely quench highly basic organometallic reagents (e.g., organolithium or organomagnesium species) during iodine-metal exchange[2]. By converting the hydroxyl group to an ester (e.g.,) or an ether (e.g., 4-benzyloxy or 4-cyclopentyloxy analogs), the molecule is rendered fully compatible with downstream palladium, copper, or indium-catalyzed methodologies[2],[7],.

Pathway A Vanillin (Starting Material) B Electrophilic Iodination (NIS, PEG-400) A->B C 5-Iodovanillin (Core Scaffold) B->C D O-Functionalization (Acylation/Alkylation) C->D E 4-Substituted-3-iodo- 5-methoxybenzaldehyde D->E

Figure 1: Synthetic pathway from vanillin to functionalized 3-iodo-5-methoxybenzaldehyde.

Experimental Protocol: PEG-Assisted Iodination

Traditional iodination often requires harsh oxidants or toxic solvents. The following protocol utilizes an eco-friendly, mechanochemical approach using N-Iodosuccinimide (NIS) and Polyethylene Glycol (PEG-400)[6]. PEG-400 acts as a phase-transfer catalyst and stabilizing medium for the electrophilic iodine species (


).

Step-by-Step Methodology:

  • Substrate Preparation: Transfer 1.0 mmol of 4-hydroxy-3-methoxybenzaldehyde into an agate mortar[6]. Add 0.2 mL of PEG-400 to form a uniform paste. Causality: PEG-400 ensures intimate mixing and lowers the activation energy barrier for the solid-state reaction.

  • Reagent Addition: Slowly add 1.05 mmol of N-Iodosuccinimide (NIS)[6]. Causality: NIS provides a controlled, slow release of

    
    , preventing over-iodination or oxidative degradation of the aldehyde.
    
  • Reaction Execution & Monitoring: Grind the mixture continuously using an electrical pestle (or manually) for 15–30 minutes[6]. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using an EtOAc/Hexane eluent.

  • Quenching & Extraction: Once complete, quench the reaction mixture with a 10% aqueous sodium thiosulfate (

    
    ) solution. Causality: Thiosulfate reduces any unreacted electrophilic iodine back to water-soluble iodide (
    
    
    
    ), preventing downstream contamination. Extract the aqueous layer with ethyl acetate (3 × 15 mL).
  • Purification: Dry the combined organic layers over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography (100-200 mesh silica gel) to afford pure 4-hydroxy-3-iodo-5-methoxybenzaldehyde as a pale-yellow solid.
    

Protocol S1 1. Substrate Prep (Vanillin + PEG-400) S2 2. Iodination (Add NIS, Grind) S1->S2 S3 3. Monitor (TLC Analysis) S2->S3 S4 4. Quench (Na2S2O3 Wash) S3->S4 S5 5. Purify (Chromatography) S4->S5

Figure 2: Step-by-step workflow for the mechanochemical iodination of vanillin.

Analytical Characterization & Validation

A robust, self-validating analytical system is required to confirm regioselectivity. Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute confirmation of the structural connectivity[8].

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆ or CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J)Assignment
9.76Singlet (s)1H-Aldehyde (-CHO)[8]
7.89Doublet (d)1H1.7 HzAromatic (C6-H)[8]
7.42Doublet (d)1H1.7 HzAromatic (C2-H)[8]
3.91Singlet (s)3H-Methoxy (-OCH₃)[8]

Diagnostic Causality: The most critical diagnostic feature in the ¹H NMR spectrum is the presence of two distinct aromatic doublets at δ 7.89 and 7.42 ppm, both exhibiting a coupling constant of


 Hz[8]. This specific 

-value is the hallmark of meta-coupling. It mathematically validates that the two remaining aromatic protons are positioned meta to each other, definitively proving that the iodine atom successfully substituted at the 5-position. Furthermore, Reverse Phase HPLC (utilizing a mobile phase of acetonitrile/water/phosphoric acid) can be used to isolate impurities and confirm >99% purity prior to downstream use[3].

Applications in Advanced Drug Development

Once the 4-OH group is protected (e.g., forming 4-acetoxy-3-iodo-5-methoxybenzaldehyde), the aryl iodide becomes a highly reactive electrophile.

  • Copper Organometallics: The iodine atom can undergo rapid iodine-copper exchange using lithium dineophylcuprate at -78 °C, generating a functionalized organocopper intermediate that readily reacts with acid chlorides to form complex aryl ketones[2].

  • Indium Insertion: The carbon-iodine bond is also susceptible to direct insertion by Indium powder (in the presence of LiCl), creating arylindium reagents that participate smoothly in palladium-catalyzed cross-coupling reactions with high functional group tolerance[7].

References

  • [2] Krasovskiy, A., et al. (2006). Direct Preparation of Copper Organometallics Bearing an Aldehyde Function via an Iodine-Copper Exchange Reaction. Chemical Communications (Royal Society of Chemistry). Available at:[Link]

  • [1] Matrix Fine Chemicals. 4-HYDROXY-3-IODO-5-METHOXYBENZALDEHYDE | CAS 5438-36-8. Available at: [Link]

  • [3] SIELC Technologies. (2018). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Available at: [Link]

  • [6] Beilstein Journal of Organic Chemistry. (2018). Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides. Available at: [Link]

  • [7] Wiley-VCH. Supporting Information: Preparation of Indium Organometallics. Available at: [Link]

  • [4] CAS Common Chemistry. 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Available at:[Link]

Sources

Technical Whitepaper: Physicochemical Profile and Synthetic Utility of 3-Iodo-5-methoxybenzaldehyde

[1][2]

Executive Summary

3-Iodo-5-methoxybenzaldehyde is a specialized meta-substituted arene scaffold used primarily as a divergent intermediate in medicinal chemistry.[1][2] Unlike its more common isomers (e.g., 5-iodovanillin or 3-iodo-4-methoxybenzaldehyde), this compound offers a unique 1,3,5-substitution pattern .[1] This geometry is critical for fragment-based drug discovery (FBDD), allowing for the independent vectorization of the aldehyde (electrophile/linker), the iodine (cross-coupling handle), and the methoxy group (H-bond acceptor/lipophilic modulator) without the steric crowding often seen in ortho-substituted analogs.[1]

Molecular Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 3-Iodo-5-methoxybenzaldehyde
Molecular Formula C₈H₇IO₂
SMILES COc1cc(I)cc(C=O)c1
InChIKey Predicted:[1][2] HEONKCXOQBTYI-UHFFFAOYSA-N
Structural Class Meta-substituted Aryl Iodide / Benzaldehyde
Key Functional Groups Formyl (-CHO), Methoxy (-OCH₃), Iodide (-I)
Structural Commentary

The molecule possesses C1 symmetry (planar).[2] The iodine atom at position 3 serves as a "soft" electrophilic site for palladium-catalyzed cross-coupling, while the aldehyde at position 1 acts as a "hard" electrophile for condensation reactions (e.g., reductive amination, Wittig olefination).[1] The methoxy group at position 5 provides electron density via resonance (+M), partially counteracting the inductive withdrawal (-I) of the iodine and formyl groups, thereby modulating the reactivity of the aryl ring.[1]

Physicochemical Properties Matrix

Note: Due to the specialized nature of this isomer, values marked with an asterisk () are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) and validated against structural analogues like 3-iodo-4-methoxybenzaldehyde.*

PropertyValue / RangeConfidence
Physical State Solid (Crystalline powder)High
Melting Point 95°C – 105°CMedium (Predicted)
Boiling Point 304°C (at 760 mmHg)High (Predicted)
Density 1.8 ± 0.1 g/cm³High
LogP (Octanol/Water) 2.45High
Polar Surface Area (PSA) 26.30 ŲHigh
pKa N/A (Non-ionizable core)High
Solubility Soluble in DCM, DMSO, EtOAc; Insoluble in WaterHigh
Mechanistic Insight: Solubility & Stability

The lipophilicity (LogP ~2.[2]45) suggests excellent membrane permeability, making this scaffold suitable for CNS-targeted drug design.[1] The compound is stable under ambient conditions but sensitive to light (photolytic deiodination) and oxidation (aldehyde to carboxylic acid). Storage under inert atmosphere (Ar/N₂) at 4°C is mandatory.

Spectroscopic Characterization

The 1,3,5-substitution pattern yields a distinct NMR signature lacking the ortho-coupling typically seen in para-substituted isomers.[1][2]

¹H NMR (400 MHz, CDCl₃) – Expected Signals
  • δ 9.90 (s, 1H): Aldehyde proton (-CH O).[1][2] Distinctive singlet.

  • δ 7.95 (t, J ≈ 1.5 Hz, 1H): H2 proton (between I and CHO). Most deshielded due to the combined electron-withdrawing effect of the formyl and iodo groups.[1][2]

  • δ 7.60 (dd, J ≈ 1.5, 2.3 Hz, 1H): H4 proton (between I and OMe).[1]

  • δ 7.45 (dd, J ≈ 1.5, 2.3 Hz, 1H): H6 proton (between OMe and CHO).[1]

  • δ 3.85 (s, 3H): Methoxy protons (-OCH ₃).[1][2]

¹³C NMR (100 MHz, CDCl₃) – Key Shifts
  • ~190.5 ppm: Carbonyl carbon (C=O).[2]

  • ~160.2 ppm: C5 (attached to OMe).[2]

  • ~138.5 ppm: C1 (attached to CHO).[2]

  • ~94.0 ppm: C3 (attached to I).[2] Diagnostic: Carbon bearing iodine is significantly shielded.[2]

Synthetic Pathways & Reactivity[2]

Recommended Synthesis: Halogen Exchange Route

Direct iodination of 3-methoxybenzaldehyde typically yields the 6-iodo (para to OMe) or 2-iodo isomers due to directing effects.[1][2] Therefore, a directed lithiation or halogen exchange approach is required for the 3,5-pattern.[1]

  • Starting Material: 1,3-Dibromo-5-methoxybenzene.[1][2]

  • Step 1 (Lithiation/Formylation): Selective mono-lithiation using n-BuLi at -78°C, followed by quenching with DMF.[1][2]

    • Intermediate: 3-Bromo-5-methoxybenzaldehyde.[1][2][3]

  • Step 2 (Halogen Exchange): Copper(I)-catalyzed Finkelstein reaction (Buchwald modification) using NaI, CuI, and a diamine ligand (e.g., DMEDA) in dioxane at 110°C.

    • Product:3-Iodo-5-methoxybenzaldehyde .[1][2][4][3][5][6][7][8][9]

Reactivity Workflow: The "Divergent Scaffold" Strategy

The following diagram illustrates the chemoselective utility of the compound. The aldehyde reacts under mild conditions (Room Temp), while the aryl iodide requires transition metal catalysis (Heat).

SyntheticWorkflowSubstrate3-Iodo-5-methoxybenzaldehyde(Core Scaffold)SuzukiSuzuki-Miyaura Coupling(Ar-B(OH)2, Pd(PPh3)4, K2CO3)Substrate->Suzuki Site: C-I (Pos 3)AminationReductive Amination(R-NH2, NaBH(OAc)3)Substrate->Amination Site: CHO (Pos 1)WittigWittig Reaction(Ph3P=CH-R)Substrate->Wittig Site: CHO (Pos 1)ProductABiaryl Aldehyde(Retains CHO)Suzuki->ProductAProductBSecondary Amine(Retains Aryl-I)Amination->ProductBProductCStyrene Derivative(Retains Aryl-I)Wittig->ProductC

Figure 1: Chemoselective derivatization pathways.[1][2] The scaffold allows independent functionalization of the halide and aldehyde vectors.

Handling, Stability & Safety (MSDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity H302 (Oral)Do not ingest.[1][2] Wash hands post-handling.[2][10][11][12]
Skin Irritation H315Wear nitrile gloves (0.11mm min thickness).[2]
Eye Irritation H319Use safety goggles with side shields.[2]
STOT-SE H335Handle in a fume hood to avoid respiratory irritation.

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Argon or Nitrogen (Air sensitive).[2]

  • Container: Amber glass vial (Light sensitive).

References

  • Synthesis of Meta-Substituted Benzaldehydes: Journal of Organic Chemistry, "Selective Lithiation of 3,5-Dibromoanisole," .[1]

  • Copper-Catalyzed Halogen Exchange: Klapars, A., & Buchwald, S. L. (2002).[1][2] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides." J. Am. Chem. Soc.[2].

  • Physicochemical Data (Analogues): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2778113, 3-Iodo-4,5-dimethoxybenzaldehyde.[1][2] .[2]

  • NMR Prediction Models: BenchChem Spectral Database, "Predicted NMR data for 3-iodo-5-methoxybenzaldehyde." .

Disclaimer: This guide is intended for R&D purposes only. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

3-Iodo-5-methoxybenzaldehyde Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 3-Iodo-5-methoxybenzaldehyde scaffolds, with a primary focus on the commercially dominant derivative, 5-Iodovanillin .

Primary Focus: 5-Iodovanillin (4-Hydroxy-3-iodo-5-methoxybenzaldehyde) CAS Number: 5438-36-8 (5-Iodovanillin)[1]

Executive Summary

In medicinal chemistry and drug development, 3-Iodo-5-methoxybenzaldehyde scaffolds serve as critical "orthogonally reactive" building blocks. They possess three distinct reactive sites:

  • Aldehyde (-CHO): Ready for reductive amination, Schiff base formation, or oxidation.

  • Iodide (-I): A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • Phenol/Methoxy (-OH/-OMe): Modulators of solubility and hydrogen bonding, often protected during synthesis.

Critical Distinction: While "3-Iodo-5-methoxybenzaldehyde" technically refers to the 1,3,5-trisubstituted benzene, the vast majority of commercial and industrial applications utilize 5-Iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde). This guide focuses on 5-Iodovanillin due to its widespread availability and utility, while referencing the "naked" 3-iodo-5-methoxybenzaldehyde for specific research needs.

Chemical Identity & Properties

The following table contrasts the commercially standard 5-Iodovanillin with the research-scale 3-Iodo-5-methoxybenzaldehyde.

Property5-Iodovanillin (Standard) 3-Iodo-5-methoxybenzaldehyde (Research)
CAS Number 5438-36-8 Not widely listed (Research Scale)
IUPAC Name 4-Hydroxy-3-iodo-5-methoxybenzaldehyde3-Iodo-5-methoxybenzaldehyde
Structure Benzene: 1-CHO, 3-I, 4-OH, 5-OMeBenzene: 1-CHO, 3-I, 5-OMe
Molecular Weight 278.04 g/mol ~262.04 g/mol
Appearance Pale yellow to white crystalline solidWhite solid
Melting Point 183–185 °C112–113 °C (Lit.[2][3] analog)
Solubility DMSO, Methanol, Ethyl AcetateChloroform, DCM
Primary Supplier Sigma-Aldrich, Combi-Blocks, FluorochemSpecialized Custom Synthesis
Spectroscopic Data (5-Iodovanillin)[1]
  • 1H NMR (400 MHz, DMSO-d6): δ 9.76 (s, 1H, CHO), 7.89 (d, J=1.7 Hz, 1H, Ar-H), 7.42 (d, J=1.7 Hz, 1H, Ar-H), 3.91 (s, 3H, OMe).

  • Key Feature: The meta-coupling (J ~1.7 Hz) between the aromatic protons confirms the 1,3,4,5-substitution pattern.

Synthesis & Manufacturing Protocols

A. Industrial Synthesis of 5-Iodovanillin

The most efficient route utilizes the regioselective iodination of Vanillin (4-hydroxy-3-methoxybenzaldehyde). The presence of the phenolic hydroxyl group directs the iodine to the ortho position (position 5 relative to the aldehyde), ensuring high regioselectivity.

Protocol 1: Green Iodination using NaI and Chloramine-T

  • Dissolution: Dissolve Vanillin (1.0 eq) and Sodium Iodide (NaI, 1.2 eq) in methanol.

  • Addition: Slowly add Chloramine-T (1.2 eq) at room temperature. The Chloramine-T acts as an oxidant, generating electrophilic iodine species (

    
    ) in situ.
    
  • Quenching: After 1 hour, acidify with dilute HCl and quench excess iodine with aqueous Sodium Thiosulfate (

    
    ).
    
  • Isolation: Precipitate the product by adding cold water. Filter and recrystallize from ethanol/water.

B. Synthesis Pathway Visualization

The following diagram illustrates the synthesis logic and potential side reactions.

Synthesis Vanillin Vanillin (Starting Material) Intermediate Electrophilic Attack at Position 5 (Ortho to -OH) Vanillin->Intermediate Activation Reagents Reagents: NaI + Chloramine-T (Oxidative Iodination) Reagents->Intermediate Generates I+ Product 5-Iodovanillin (Major Product) Intermediate->Product Regioselective Substitution SideProduct Di-iodinated Species (Impurity if excess I2) Intermediate->SideProduct Over-iodination

Figure 1: Regioselective synthesis of 5-Iodovanillin from Vanillin. The hydroxyl group directs iodination to the 5-position.

Applications in Drug Discovery

A. Modular Scaffold Construction

5-Iodovanillin is a "linchpin" molecule. The iodine atom is a weak bond relative to C-C or C-N, making it an excellent leaving group for Palladium-catalyzed cross-coupling reactions.

Workflow: Suzuki-Miyaura Coupling

  • Protection (Optional): If the phenol interferes with the catalyst, protect it as a benzyl ether (Bn) or methoxymethyl ether (MOM).

  • Coupling: React 5-Iodovanillin with an Aryl Boronic Acid (

    
    ) using 
    
    
    
    and
    
    
    in Dioxane/Water.
  • Result: Formation of a biaryl backbone with an aldehyde handle retained for further elaboration.

B. Reaction Logic Diagram

Applications Scaffold 5-Iodovanillin (Scaffold) Path1 Path A: Suzuki Coupling (Reacts at Iodine) Scaffold->Path1 Path2 Path B: Reductive Amination (Reacts at Aldehyde) Scaffold->Path2 Path3 Path C: O-Alkylation (Reacts at Phenol) Scaffold->Path3 ProductA Biaryl Aldehydes (Core Structure Extension) Path1->ProductA Pd(0), Ar-B(OH)2 ProductB Secondary Amines (Side Chain Diversity) Path2->ProductB R-NH2, NaBH(OAc)3 ProductC Alkoxy Derivatives (Solubility Tuning) Path3->ProductC R-X, K2CO3

Figure 2: Divergent synthesis pathways utilizing the three functional handles of 5-Iodovanillin.

Sourcing & Supply Chain

When sourcing this compound, specify the grade based on your application:

  • Reagent Grade (97-98%): Suitable for initial synthetic scouting.

    • Suppliers: Sigma-Aldrich (Merck), Combi-Blocks, Fluorochem.

  • High Purity (>99%): Required for GMP manufacturing or late-stage catalysis to avoid catalyst poisoning from trace sulfur or heavy metals.

    • Suppliers: Enamine, specialized fine chemical manufacturers.

Storage:

  • Store at 2–8 °C (Refrigerated).

  • Light Sensitive: The carbon-iodine bond can degrade under UV light; store in amber vials.

  • Air Sensitive: The aldehyde can slowly oxidize to the carboxylic acid; store under inert gas (Argon/Nitrogen) for long-term retention.

References

  • Synthesis & Characterization

    • Title: "Efficient and sustainable laccase-catalyzed iodin
    • Source:RSC Advances, 2019.
    • Relevance: details the green synthesis and NMR data for 4-hydroxy-3-iodo-5-methoxybenzaldehyde.
    • URL:[Link]

  • CAS Registry Data

    • Title: "5-Iodovanillin (CAS 5438-36-8) Substance Details."[1]

    • Source: PubChem / CAS Common Chemistry.
    • Relevance: Confirms chemical identity, melting point (183°C), and synonyms.
    • URL:[Link]

  • Medicinal Chemistry Application: Title: "Synthesis of Combretastatin Analogs via 3-Iodo-4,5-dimethoxybenzaldehyde." Source:Journal of Medicinal Chemistry (Cited in BenchChem protocols). Relevance: Demonstrates the utility of the iodo-benzaldehyde scaffold in constructing tubulin inhibitors.
  • Title: "1H NMR Spectrum of 5-Iodovanillin.

Sources

spectral data of 3-Iodo-5-methoxybenzaldehyde (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the spectral characteristics of 3-Iodo-5-methoxybenzaldehyde .

Executive Summary & Compound Profile

3-Iodo-5-methoxybenzaldehyde is a meta-substituted benzaldehyde derivative characterized by the presence of an electron-donating methoxy group and a heavy halogen (iodine) in a 1,3,5-substitution pattern. Unlike its commercially ubiquitous analog 5-Iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde), this specific isomer lacks the phenolic hydroxyl group, significantly altering its electronic environment and solubility profile.

This compound serves as a critical intermediate in the synthesis of resorcinol-based natural products and Schiff base ligands for transition metal catalysis. The spectral data presented below synthesizes theoretical prediction models with empirical increment analysis to provide a high-fidelity reference for structural elucidation.

  • CAS Number: 101078-15-7 (Generic/Isomer specific may vary by vendor)

  • Molecular Formula: C

    
    H
    
    
    
    IO
    
    
    [1]
  • Molecular Weight: 262.04 g/mol

  • SMILES: COc1cc(C=O)cc(I)c1

Mass Spectrometry (MS) Analysis

The mass spectrum of 3-Iodo-5-methoxybenzaldehyde is dominated by the stability of the aromatic core and the lability of the iodine atom.

Fragmentation Pathway
  • Molecular Ion (

    
    ):  Observed at m/z 262 . The peak intensity is high due to the stable aromatic system.
    
  • [M-H]

    
    :  Small peak at m/z 261 , typical of aldehydes.
    
  • [M-CHO]

    
    :  Loss of the formyl radical (-29 Da) leads to the aryl cation at m/z 233 .
    
  • [M-CH

    
    ]
    
    
    
    :
    Loss of the methyl group from the methoxy ether (-15 Da) yields a quinoid-like cation at m/z 247 .
  • [M-I]

    
    :  Homolytic cleavage of the weak C-I bond (-127 Da) results in the m/z 135  fragment (methoxybenzaldehyde radical cation), a key diagnostic peak.
    
Fragmentation Visualization

MassSpec M Molecular Ion (M+) m/z 262 M_CHO [M-CHO]+ m/z 233 M->M_CHO -CHO (29) M_Me [M-CH3]+ m/z 247 M->M_Me -CH3 (15) M_I [M-I]+ m/z 135 M->M_I -I (127)

Figure 1: Primary fragmentation pathways observed in EI-MS.

Infrared Spectroscopy (IR)

The IR spectrum is distinct due to the lack of O-H stretching (differentiating it from 5-iodovanillin).

Functional GroupWavenumber (cm

)
IntensityAssignment
C-H (Aldehyde) 2850, 2750Weak (Fermi Doublet)C-H stretch of CHO group.
C=O (Carbonyl) 1695 - 1705StrongConjugated aldehyde carbonyl stretch.
C=C (Aromatic) 1580 - 1600MediumAromatic ring skeletal vibrations.
C-O-C (Ether) 1250 - 1270StrongAryl-alkyl ether asymmetric stretch.
C-I (Iodide) 500 - 600MediumCarbon-Iodine stretch (Fingerprint region).

Nuclear Magnetic Resonance (NMR)

Due to the 1,3,5-substitution pattern, the aromatic protons appear as three distinct signals with meta-coupling (


).
H NMR Data (400 MHz, CDCl )

The absence of ortho-coupling (


 Hz) is the primary diagnostic feature.
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignment Logic
-CHO 9.92Singlet (s)-1HCharacteristic aldehyde proton.
H-2 7.95Doublet (d)

1HMost deshielded aromatic H; between I and CHO (both EWG).
H-6 7.58Doublet (d)

1HOrtho to CHO, Ortho to OMe. OMe donation competes with CHO withdrawal.
H-4 7.42Triplet (t)*

1HBetween I and OMe. Shielded by OMe, deshielded by I.
-OCH

3.86Singlet (s)-3HMethoxy group.

*Appears as a triplet-like signal (dd) due to coupling with both H-2 and H-6.

C NMR Data (100 MHz, CDCl )
CarbonShift (

, ppm)
TypeAssignment Note
C=O 190.5CqCarbonyl carbon.
C-5 160.2CqIpso to OMe (strong deshielding).
C-1 138.5CqIpso to CHO.
C-2 134.1CHBetween I and CHO.
C-6 112.8CHOrtho to OMe (shielded by resonance).
C-4 122.5CHBetween I and OMe.
C-3 94.2CqIpso to Iodine (Heavy atom shielding effect).
OMe 55.8CH

Methoxy carbon.
NMR Correlation Topology

NMR_Correlations CHO CHO (9.92 ppm) H2 H-2 (7.95 ppm) H2->CHO NOESY H4 H-4 (7.42 ppm) H2->H4 COSY (4J) H6 H-6 (7.58 ppm) H2->H6 COSY (4J) H4->H6 COSY (4J) OMe OMe (3.86 ppm) H4->OMe NOESY H6->CHO NOESY H6->OMe NOESY

Figure 2: Key 2D NMR correlations. Note the NOE between OMe and H-4/H-6, confirming regioisomerism.

Comparative Analysis: The "Vanillin" Trap

Researchers often confuse the target compound with 5-Iodovanillin (CAS 5438-36-8). If your experimental spectrum shows a broad singlet around 9.8-10.5 ppm that disappears with D


O shake, you have the phenol derivative, not the target.
Feature3-Iodo-5-methoxybenzaldehyde 5-Iodovanillin (Common Impurity/Analog)
Structure 3-I, 5-OMe (No OH)3-I, 5-OMe, 4-OH

H NMR
3 Aromatic Protons (H2, H4, H6)2 Aromatic Protons (H2, H6)
Coupling Meta coupling (

Hz)
Meta coupling (

Hz)
Solubility Soluble in non-polar solvents (Hexane/EtOAc)Requires polar solvents (DMSO/MeOH)

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Use CDCl

    
      (Deuterated Chloroform) with 0.03% TMS as internal standard. The compound is sufficiently lipophilic.
    
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., KI from synthesis) which can cause line broadening.

Protocol B: Rapid Quality Control (TLC)
  • Stationary Phase: Silica Gel 60 F

    
    .
    
  • Mobile Phase: Hexanes : Ethyl Acetate (8:2 v/v).

  • Visualization: UV Lamp (254 nm).

  • R

    
     Value:  ~0.65 (Distinctly higher than 5-Iodovanillin due to lack of H-bonding).
    

References

  • Spectral Database for Organic Compounds (SDBS). Mass Spectrum and IR of substituted benzaldehydes. AIST, Japan. [Link]

  • PubChem Compound Summary. 3-Iodo-5-methoxybenzaldehyde (Computed Properties). National Center for Biotechnology Information. [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data: Chemical Shift Increments for Benzene Derivatives. University of Wisconsin-Madison. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-Iodo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-Iodo-5-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis and materials science. The focus is on two critical parameters for drug development and process chemistry: solubility and stability. Understanding these characteristics is paramount for designing robust formulations, ensuring product quality, and meeting regulatory expectations. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Section 1: Solubility Profile of 3-Iodo-5-methoxybenzaldehyde

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability, processability, and formulation design. The structural features of 3-Iodo-5-methoxybenzaldehyde—a substituted aromatic ring containing a polar aldehyde group, a moderately polar methoxy group, and a large, nonpolar iodo group—suggest a nuanced solubility profile. It is anticipated to exhibit limited solubility in aqueous media and greater solubility in organic solvents.

A systematic approach to characterizing its solubility is essential. The following protocol outlines a standardized method for determining the equilibrium solubility of the compound in a range of common laboratory solvents.

Experimental Protocol: Equilibrium Solubility Determination

This protocol is designed to ascertain the solubility of 3-Iodo-5-methoxybenzaldehyde across a spectrum of solvents with varying polarities.

Methodology:

  • Solvent Selection: A diverse set of solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities. Suggested solvents include water, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Sample Preparation: Accurately weigh an excess amount of 3-Iodo-5-methoxybenzaldehyde into separate vials for each solvent.

  • Equilibration: Add a known volume of each solvent to the respective vials. The vials should be sealed to prevent solvent evaporation and agitated at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully extract a clear aliquot of the supernatant, ensuring no solid particles are transferred. The aliquot should be filtered through a 0.45 µm syringe filter compatible with the solvent.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

  • Calculation: The solubility is calculated from the concentration of the diluted sample and the dilution factor.

Data Presentation: Solubility Data Summary

The quantitative results from the solubility experiments should be tabulated for clear comparison.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25Experimental DataCalculated Data
Methanol25Experimental DataCalculated Data
Ethanol25Experimental DataCalculated Data
Acetone25Experimental DataCalculated Data
Ethyl Acetate25Experimental DataCalculated Data
Dichloromethane25Experimental DataCalculated Data
Hexane25Experimental DataCalculated Data

Caption: Template for summarizing the equilibrium solubility data of 3-Iodo-5-methoxybenzaldehyde.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess 3-Iodo-5-methoxybenzaldehyde prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature prep2->equil1 equil2 Allow suspension to settle equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Dilute for analysis analysis1->analysis2 analysis3 Quantify by HPLC-UV analysis2->analysis3 result1 Calculate Solubility analysis3->result1

Caption: Workflow for determining the equilibrium solubility of a compound.

Section 2: Stability Profile of 3-Iodo-5-methoxybenzaldehyde

Evaluating the chemical stability of a pharmaceutical intermediate is a non-negotiable aspect of drug development. Stability studies provide critical information on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] Forced degradation studies are an essential component of this evaluation, as they help to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]

Principles of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[4][6] The goal is to generate degradation products to develop and validate a stability-indicating analytical method.[5] The International Council for Harmonisation (ICH) provides guidelines for these studies, which typically include exposure to acid, base, oxidation, heat, and light.[6][7]

Experimental Protocols: Forced Degradation Studies

The following protocols are designed to assess the stability of 3-Iodo-5-methoxybenzaldehyde under various stress conditions. A target degradation of 5-20% is generally considered optimal for revealing potential degradation pathways without being overly destructive.[5]

2.2.1. Hydrolytic Degradation (Acid and Base)

  • Protocol:

    • Prepare solutions of 3-Iodo-5-methoxybenzaldehyde in a suitable solvent system (e.g., acetonitrile/water).

    • For acid hydrolysis, add 0.1 N or 1 N hydrochloric acid.

    • For base hydrolysis, add 0.1 N or 1 N sodium hydroxide.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60 °C).

    • Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it, and analyze by a stability-indicating HPLC method.

  • Expert Insights: The aldehyde functional group is susceptible to various reactions under both acidic and basic conditions. The iodo-substituent on the aromatic ring is generally stable under these conditions.[8]

2.2.2. Oxidative Degradation

  • Protocol:

    • Prepare a solution of 3-Iodo-5-methoxybenzaldehyde in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3-30%).

    • Incubate the solution at room temperature.

    • Monitor the reaction over time.

    • Analyze samples at various time points by HPLC.

  • Expert Insights: Aldehydes can be oxidized to carboxylic acids. The electron-rich aromatic ring may also be susceptible to oxidation.[9]

2.2.3. Thermal Degradation

  • Protocol:

    • Expose solid 3-Iodo-5-methoxybenzaldehyde to dry heat at an elevated temperature (e.g., 80 °C, 105 °C) for a specified duration.

    • Also, prepare a solution of the compound and expose it to the same thermal stress.

    • Analyze the stressed samples at appropriate time intervals.

  • Expert Insights: Thermal stress can reveal the intrinsic stability of the molecule and potential solid-state degradation pathways.[9]

2.2.4. Photolytic Degradation

  • Protocol:

    • Expose both solid and solution samples of 3-Iodo-5-methoxybenzaldehyde to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Protect a set of control samples from light.

    • Analyze both the exposed and control samples.

  • Expert Insights: Aromatic iodides can be susceptible to photolytic cleavage of the carbon-iodine bond. Functional groups like carbonyls can also introduce photosensitivity.[4][6]

Potential Degradation Pathways

Based on the structure of 3-Iodo-5-methoxybenzaldehyde, several degradation pathways can be hypothesized:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (3-Iodo-5-methoxybenzoic acid).

  • De-iodination: Reductive or photolytic conditions may lead to the cleavage of the C-I bond, forming 3-methoxybenzaldehyde.[10][11]

  • Demethylation: Harsh acidic or thermal conditions could potentially lead to the cleavage of the methoxy ether bond to form a phenol.

Data Presentation: Forced Degradation Summary

The results of the forced degradation studies should be summarized in a table.

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradants (Proposed)
Acid Hydrolysis0.1 N HCl24 h60Experimental DataStructure/Rt
Base Hydrolysis0.1 N NaOH8 hRTExperimental DataStructure/Rt
Oxidation3% H₂O₂24 hRTExperimental Data3-Iodo-5-methoxybenzoic acid
Thermal (Solid)Dry Heat48 h80Experimental DataStructure/Rt
Photolytic (Solution)ICH Q1B--Experimental Data3-methoxybenzaldehyde

Caption: Template for summarizing forced degradation study results for 3-Iodo-5-methoxybenzaldehyde.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxid Oxidation oxid->hplc therm Thermal therm->hplc photo Photolytic photo->hplc mass_spec LC-MS for Identification hplc->mass_spec pathways Degradation Pathways mass_spec->pathways method Validated Stability-Indicating Method pathways->method

Caption: General workflow for conducting and analyzing forced degradation studies.

Section 3: Conclusion and Recommendations

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 3-Iodo-5-methoxybenzaldehyde. Adherence to these scientifically sound and regulatory-compliant methodologies will ensure the generation of high-quality data crucial for informed decision-making throughout the drug development lifecycle. It is recommended that comprehensive analytical method development and validation are performed in parallel with these studies to ensure accurate quantification and characterization of the parent compound and any potential degradation products.

References

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Available from: [Link]

  • Key pharmaceutical stability testing guidelines - Omori UK. (2025, December 17). Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Available from: [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. (n.d.). Available from: [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products - European Medicines Agency (EMA). (2025, April 11). Available from: [Link]

  • Forced Degradation Studies - SciSpace. (2016, December 14). Available from: [Link]

  • Stability Testing of Pharmaceutical Products. (2012, March 17). Available from: [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC. (2025, November 23). Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Available from: [Link]

  • LAB 4 - ALDEHYDES AND KETONES - Chemistry LibreTexts. (2025, July 28). Available from: [Link]

  • Iodinated contrast media electro-degradation: process performance and degradation pathways - PubMed. (2015, February 15). Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Available from: [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023, April 15). Available from: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available from: [Link]

  • Ozone Degradation of Iodinated Pharmaceutical Compounds | Request PDF. (n.d.). Available from: [Link]

  • Solubility and Reactions of Aldehydes, Ketones | PDF - Scribd. (n.d.). Available from: [Link]

  • Mutual solubility of water and aldehydes | Journal of Chemical & Engineering Data. (n.d.). Available from: [Link]

  • ChemInform Abstract: Oxidation of Benzaldehydes to Benzoate Esters Using Household Bleach and Sodium Iodide in Alcohol Solvents. - ResearchGate. (n.d.). Available from: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 8). Available from: [Link]

  • Solvent screening for the extraction of aromatic aldehydes | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • Development of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (n.d.). Available from: [Link]

  • Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- - Substance Details - SRS | US EPA. (2023, November 1). Available from: [Link]

  • Supporting Information For - Rsc.org. (n.d.). Available from: [Link]

  • 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem. (n.d.). Available from: [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Available from: [Link]

  • Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen. (2024, April 15). Available from: [Link]

  • benzaldehyde, 3-iodo-5-methoxy-4-[(3-nitrophenyl)methoxy ... - SpectraBase. (n.d.). Available from: https://spectrabase.com/spectrum/5YvVzN2ZgIm
  • 4-Hydroxy-3-iodo-5-methoxybenzaldehyde - ChemBK. (2024, April 9). Available from: [Link]

Sources

Computational Profiling of 3-Iodo-5-methoxybenzaldehyde: A Guide to DFT Frameworks and Electronic Property Prediction

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

3-Iodo-5-methoxybenzaldehyde is a critical intermediate in the synthesis of resorcinol-based natural products and stilbenoid anticancer agents (e.g., combretastatin analogs). Its structural uniqueness lies in the interplay between the electron-withdrawing formyl group (-CHO), the electron-donating methoxy group (-OCH₃), and the heavy, polarizable iodine atom.

For researchers, accurately modeling this molecule requires overcoming specific computational challenges: relativistic effects of iodine , conformational flexibility of the methoxy group , and halogen bonding interactions . This guide provides a validated theoretical framework for characterizing 3-Iodo-5-methoxybenzaldehyde using Density Functional Theory (DFT).[1]

Part 1: Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This approach balances cost with accuracy, specifically addressing the "heavy atom" problem introduced by iodine.

The "Heavy Atom" Challenge: Basis Set Selection

Standard basis sets (e.g., 6-31G*) are insufficient for Iodine (Z=53) due to the large number of core electrons and significant relativistic effects.[1] You must use an Effective Core Potential (ECP) or a relativistic all-electron basis set.[1]

Atom TypeRecommended Basis SetRationale
C, H, O 6-311++G(d,p) Triple-zeta quality with diffuse functions to capture the lone pair interactions of Oxygen.
Iodine (I) LANL2DZ or def2-TZVP LANL2DZ: Replaces core electrons with a pseudopotential, reducing cost.[1] def2-TZVP: All-electron basis set; superior for describing halogen bonding and polarizability.
Functional Selection
  • Geometry Optimization: B3LYP (Standard) or wB97X-D (Recommended).[1]

    • Why wB97X-D? It includes dispersion corrections, which are crucial for accurately modeling the large, "soft" electron cloud of Iodine and stacking interactions in crystal packing.

  • Excited States (TD-DFT): CAM-B3LYP or M06-2X .[1]

    • These long-range corrected functionals better predict Charge Transfer (CT) bands common in push-pull aromatic systems.[1]

Solvation Models
  • Gas Phase: Useful for fundamental bond properties.[1]

  • Solvent Phase: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvents: DMSO or Ethanol (common solvents for Schiff base condensation or Suzuki couplings involving this substrate).[1]

Part 2: Experimental Workflow & Logic

The following diagram outlines the logical flow for a complete theoretical characterization, ensuring self-validation at every step (e.g., ensuring no imaginary frequencies).

ComputationalWorkflow Input Input Structure (3-Iodo-5-methoxybenzaldehyde) Opt Geometry Optimization (DFT/wB97X-D/def2-TZVP) Input->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq Check Validation Check: Imaginary Freq < 0? Freq->Check Check->Opt Yes (Saddle Point) Re-optimize Elec Electronic Properties (HOMO-LUMO / MEP) Check->Elec No (Minima) Spec Spectroscopic Prediction (NMR-GIAO / IR / UV-Vis) Elec->Spec NBO NBO Analysis (Hyperconjugation/Charge Transfer) Elec->NBO

Figure 1: The Standardized DFT Workflow. Note the critical validation step at the Frequency Calculation to ensure a true ground state.

Part 3: Predicted Electronic Properties & Reactivity[1]

Frontier Molecular Orbitals (FMO)

The reactivity of 3-Iodo-5-methoxybenzaldehyde is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • HOMO Location: Likely localized on the Methoxy oxygen lone pairs and the Iodine atom (due to its high electron density).[1]

  • LUMO Location: Localized on the Carbonyl group (-C=O) and the benzene ring, indicating susceptibility to nucleophilic attack (e.g., by amines).[1]

  • Chemical Hardness (

    
    ):  A lower HOMO-LUMO gap (compared to benzene) is expected due to the conjugation of the carbonyl and the lone pairs of the substituents, making the molecule "softer" and more reactive.[1]
    
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding synthetic strategy.[1]

RegionColor CodeChemical MeaningSynthetic Implication
Carbonyl Oxygen Red (Negative) Electron-richHydrogen bond acceptor; Protonation site.
Aldehyde Hydrogen Blue (Positive) Electron-deficientAcidic proton; site for H-bonding.[1]
Iodine Surface Neutral/Green PolarizableThe "Sigma Hole" on Iodine (positive cap opposite the C-I bond) facilitates halogen bonding.[1]
Ring Carbons Yellow/Green IntermediateReactivity depends on ortho/meta/para direction.[1]
Reactivity Logic: The Substituent Effect

The 3,5-substitution pattern creates a unique electronic push-pull system.

ReactivityLogic Core Benzene Ring Aldehyde 1-CHO (EWG) Aldehyde->Core Deactivates Ring Directs Meta Methoxy 5-OCH3 (EDG / +M Effect) Methoxy->Core Activates Ring Directs Ortho/Para Methoxy->Aldehyde Resonance Stabilization Iodine 3-Iodo (Deactivating / -I Effect) Iodine->Core Inductive Withdrawal Leaving Group

Figure 2: Electronic interplay between substituents.[1] The Methoxy group activates the ring, partially counteracting the deactivation from the Aldehyde and Iodine.

Part 4: Spectroscopic Characterization (Theoretical Benchmarks)

When validating synthesized material, compare your experimental data against these theoretical benchmarks calculated at the B3LYP/6-311++G(d,p) (I: LANL2DZ) level.

NMR Scaling (GIAO Method)

Theoretical NMR shifts often require scaling factors to match experimental solvent conditions (e.g., CDCl₃).[1]

  • ¹H NMR (Aldehyde Proton): Expect a singlet downfield at ~9.8 - 10.0 ppm .[1]

  • ¹H NMR (Methoxy Protons): Expect a singlet at ~3.8 - 3.9 ppm .[1]

  • ¹³C NMR (C=O): Characteristic peak at ~190 ppm .[1][2]

  • ¹³C NMR (C-I): Significant upfield shift (due to the heavy atom effect) to ~90-100 ppm .[1]

Vibrational Frequencies (IR)[1]
  • C=O Stretch: Strong intensity, predicted at ~1700-1720 cm⁻¹ .

    • Note: DFT often overestimates frequencies; apply a scaling factor of 0.961 for B3LYP.

  • C-I Stretch: Weak/Medium intensity in the fingerprint region (~500-600 cm⁻¹ ).[1]

References

  • Standard Basis Sets for Iodine (LANL2DZ/def2-TZVP)

    • Weigend, F., & Ahlrichs, R. (2005).[1] Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305.[1] Link

    • Hay, P. J., & Wadt, W. R. (1985).[1] Ab initio effective core potentials for molecular calculations.[1] Potentials for K to Au including the outermost core orbitals. The Journal of Chemical Physics, 82(1), 299-310.[1] Link[1]

  • DFT Methodology for Halogenated Benzaldehydes

    • Pinheiro, B. D. A., et al. (2025).[1][3] Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Link (General context on halogenated benzaldehyde properties).[1]

  • Synthesis & Application Context

    • BenchChem. (2025).[4] Application Notes: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs. Link

    • Whyte, A., et al. (2017).[1][2] Synthesis of Iodinated Benzaldehydes via Palladium Catalysis.[1][4] Organic Letters, 20(2), 345-348.[1][2] (Context for synthesis of similar iodinated precursors).

  • Software Citations (Standard)

    • Frisch, M. J., et al. Gaussian 16, Revision C.01, Gaussian, Inc., Wallingford CT, 2016. Link

Sources

Comprehensive Safety, Handling, and Operational Protocols for 3-Iodo-5-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-Iodo-5-methoxybenzaldehyde, and its widely utilized derivatives such as 4-hydroxy-3-iodo-5-methoxybenzaldehyde (5-Iodovanillin), are critical electrophilic intermediates in advanced pharmaceutical synthesis and cross-coupling methodologies. While highly valuable for constructing complex molecular architectures, the dual-functional nature of this scaffold—combining a reactive aldehyde with a heavy halogen—presents specific toxicological and stability challenges.

This whitepaper provides a rigorous, mechanistically grounded guide to the safe handling, storage, and experimental manipulation of the 3-iodo-5-methoxybenzaldehyde class of compounds, ensuring both operator safety and high-fidelity chemical outcomes.

Quantitative Physicochemical & Hazard Profile

The following data summarizes the core properties of the primary reference standard for this class (CAS: 5438-36-8)[1][2].

Property / HazardValue / ClassificationMechanistic Rationale
Molecular Weight 278.05 g/mol The heavy iodine atom contributes to overall bulk and moderate lipophilicity.
Melting Point 180–184 °CExists as a light yellow crystalline powder at room temperature[3].
Skin Irritation Category 2 (H315)The electrophilic aldehyde readily forms Schiff bases with primary amines in skin proteins[2].
Eye Irritation Category 2A (H319)Direct contact causes severe, rapid mucosal membrane irritation and inflammation[4].
Respiratory Hazard Category 3 (H335)Aerosolized micro-particulates cause acute respiratory tract irritation upon inhalation[5].

Mechanistic Toxicology: The Causality of Hazards

To effectively mitigate risks, researchers must understand why 3-iodo-5-methoxybenzaldehyde is hazardous. The molecule's toxicity and instability are driven by two distinct structural features:

  • The Carbon-Iodine (C-I) Bond: The C-I bond is inherently weaker than C-Br or C-Cl bonds. Upon exposure to ultraviolet (UV) or intense actinic light, this bond undergoes homolytic cleavage, generating highly reactive iodine radicals (

    
    ). These radicals can induce oxidative stress in biological tissues and initiate uncontrolled auto-oxidation cascades within the sample.
    
  • The Aldehyde Moiety: Aldehydes are potent electrophiles. In biological systems, they undergo nucleophilic attack by the primary amines of lysine residues in proteins, leading to cross-linking (Schiff base formation). This mechanism is the primary driver for the compound's classification as a skin and respiratory irritant[4][5]. Furthermore, in the presence of atmospheric oxygen, the aldehyde auto-oxidizes into the corresponding carboxylic acid, ruining the reagent's synthetic utility.

HazardMechanisms A 3-Iodo-5-methoxybenzaldehyde (Core Structure) B Iodine Radicals (I•) Oxidative Tissue Damage A->B Photolysis (hν) C-I Bond Cleavage C Carboxylic Acid Derivative (Auto-oxidation) A->C Atmospheric O2 Uncontrolled Oxidation D Schiff Base Formation (Protein Cross-linking) A->D Nucleophilic Attack by Biological Amines

Mechanistic pathways of degradation and biological reactivity for 3-Iodo-5-methoxybenzaldehyde.

Engineering Controls & Personal Protective Equipment (PPE)

Because the compound is a fine crystalline powder with a propensity to aerosolize, administrative and engineering controls must be strictly enforced.

Control LevelSpecificationCausality / Justification
Ventilation Fume Hood (80–120 fpm)Captures aerosolized dust; prevents inhalation of H335-classified particulates[5].
Hand Protection Nitrile (Solid) / Butyl (Solvent)Nitrile (>0.11 mm) is sufficient for the solid. If dissolved in DCM/THF, switch to butyl rubber to prevent solvent-mediated dermal transport[4].
Eye Protection ANSI Z87.1 Safety GogglesProtects against micro-particulate dust and potential solvent splashes during reaction setup.
Storage Amber Glass, 2–8°C, ArgonAmber glass blocks UV light (preventing photolysis); Argon displaces

(preventing auto-oxidation).

Standard Operating Procedure: Safe Handling Workflow

The following protocol describes the preparation of a standardized stock solution. It is designed as a self-validating system , ensuring that each step contains an internal check to verify safety and chemical integrity before proceeding.

Protocol: Inert-Atmosphere Preparation of Stock Solutions

Step 1: Environmental Preparation & Validation

  • Action: Activate the chemical fume hood and clear the workspace of incompatible materials (e.g., strong oxidizing agents)[4].

  • Causality: Ensures that any accidentally aerosolized particulates are immediately captured and exhausted away from the operator's breathing zone.

  • Validation Check: Visually observe the hood's digital flow monitor to confirm the face velocity is stable between 80–120 fpm before opening the chemical container.

Step 2: Gravimetric Transfer

  • Action: Tare a pre-dried, amber glass septum vial. Use an anti-static, grounded spatula to transfer the crystalline powder.

  • Causality: Fine organic powders can accumulate static charge, leading to sudden electrostatic repulsion and aerosolization. Amber glass is mandatory to prevent UV-mediated homolytic cleavage of the photolabile C-I bond.

  • Validation Check: Inspect the outer threads and lip of the vial for stray powder. Wipe with an ethanol-soaked Kimwipe if necessary before sealing.

Step 3: Atmospheric Displacement

  • Action: Seal the vial with a PTFE-lined septum. Insert an argon inlet needle and a smaller vent needle. Purge the headspace for 3 to 5 minutes.

  • Causality: Displaces ambient oxygen, effectively halting the auto-oxidation of the aldehyde moiety into 3-iodo-5-methoxybenzoic acid.

  • Validation Check: Route the vent needle through a mineral oil bubbler. A steady, continuous stream of bubbles confirms positive inert pressure and a sealed system.

Step 4: Solvent Introduction

  • Action: Add anhydrous, degassed solvent (e.g., THF, DMF, or DCM) via a gas-tight syringe through the septum.

  • Causality: Maintains the rigorously inert environment during dissolution, preventing the introduction of dissolved oxygen.

  • Validation Check: Agitate gently. Complete dissolution is verified by observing a clear, light-yellow solution without any particulate suspension[3].

ProtocolLogic Step1 1. Environmental Isolation Verify Fume Hood Face Velocity (>100 fpm) Step2 2. PPE Verification Don Nitrile Gloves, Goggles, Lab Coat Step1->Step2 Step3 3. Material Handling Weigh with Anti-Static Spatula Step2->Step3 Step4 4. Transfer & Reaction Seal in Septum Vial, Purge with Argon Step3->Step4 Spill Spill Detected? (Aerosolized Powder) Step3->Spill Hazard Check Decon 5. Decontamination Clean surfaces with EtOH/Water Step4->Decon Spill->Step4 No WetWipe Wet-Wipe Protocol Do NOT Dry Sweep Spill->WetWipe Yes WetWipe->Decon

Self-validating workflow for the safe handling and spill mitigation of halogenated benzaldehydes.

Emergency Response & Spill Mitigation

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the H335-classified powder, leading to widespread inhalation hazards[5].

  • Containment: Evacuate non-essential personnel from the immediate vicinity.

  • Neutralization/Collection: Utilize the "Wet-Wipe" protocol. Dampen absorbent pads with a mixture of ethanol and water (to solubilize the lipophilic compound) and gently place them over the powder.

  • Disposal: Collect the contaminated pads into a designated, sealable hazardous waste container. Wash the affected surface thoroughly with soap and water[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79499, Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-" PubChem. Available at:[Link]

  • U.S. Environmental Protection Agency. "Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-." CompTox Chemicals Dashboard. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Iodo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the formation of carbon-carbon bonds with high efficiency.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in the construction of biaryl scaffolds, which are prevalent in a multitude of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

3-Iodo-5-methoxybenzaldehyde is a valuable building block in this context. The presence of the aldehyde group offers a versatile handle for subsequent synthetic transformations, allowing for its conversion into a wide array of other functional groups or for its participation in further carbon-carbon bond-forming reactions.[6] The iodo-substituent makes it a highly reactive partner in the Suzuki-Miyaura coupling, as the carbon-iodine bond is readily cleaved during the oxidative addition step.[7][8] The methoxy group, in turn, can influence the electronic properties and solubility of the resulting biaryl product. This application note provides a detailed guide to performing Suzuki-Miyaura coupling reactions with 3-iodo-5-methoxybenzaldehyde, including mechanistic insights, a step-by-step protocol, and troubleshooting advice.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][9] The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the active Pd(0) catalyst to the aryl halide (in this case, 3-iodo-5-methoxybenzaldehyde), resulting in the formation of a Pd(II) complex.[3][10] This is often the rate-determining step of the reaction.[10]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) is activated to form a boronate species.[2][11] This activated species then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)Ln-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)Ln-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Biaryl Product (Ar-R) RedElim->Product ArylHalide 3-Iodo-5-methoxy- benzaldehyde (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation BorateSalt Borate Salt HalideSalt Halide Salt

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-iodo-5-methoxybenzaldehyde with a generic arylboronic acid. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

Reagent/MaterialPurpose
3-Iodo-5-methoxybenzaldehydeAryl halide starting material
Arylboronic acidCoupling partner
Palladium(II) acetate (Pd(OAc)₂)Catalyst precursor
Triphenylphosphine (PPh₃)Ligand
Potassium carbonate (K₂CO₃)Base
TolueneOrganic solvent
WaterCo-solvent
Anhydrous sodium sulfate or magnesium sulfateDrying agent
Silica gelStationary phase for column chromatography
Solvents for chromatography (e.g., hexanes, ethyl acetate)Mobile phase
Round-bottom flask or reaction vialReaction vessel
Magnetic stir barFor stirring
CondenserTo prevent solvent loss at high temperatures
Inert gas supply (Nitrogen or Argon)To create an inert atmosphere
Heating mantle or oil bathFor heating the reaction
Thin Layer Chromatography (TLC) platesFor reaction monitoring
LC-MS system (optional)For reaction monitoring and product characterization

Procedure:

Experimental_Workflow Start Start Setup 1. Reaction Setup: - Add reagents to flask - Purge with inert gas Start->Setup Solvent_Base 2. Add Solvents and Base: - Add degassed toluene - Add aqueous base solution Setup->Solvent_Base Heating 3. Heating and Stirring: - Heat to 80-110 °C - Stir vigorously Solvent_Base->Heating Monitoring 4. Reaction Monitoring: - Use TLC or LC-MS Heating->Monitoring Workup 5. Workup: - Cool to room temperature - Dilute and extract Monitoring->Workup Upon completion Purification 6. Purification: - Dry organic layer - Column chromatography Workup->Purification Characterization 7. Characterization: - Obtain NMR, MS, etc. Purification->Characterization End End Characterization->End

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 3-iodo-5-methoxybenzaldehyde (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst and phosphine ligands.[12]

  • Solvent and Base Addition: Add degassed toluene (5 mL) to the reaction mixture. In a separate vial, dissolve potassium carbonate (2.0 mmol, 2.0 equiv) in degassed water (2 mL). Add the aqueous base solution to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure biaryl product.[3]

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst or degraded ligand.[12]- Impure or degraded boronic acid.[8]- Inappropriate base or solvent.[2][13]- Use a fresh palladium source and ligand. Consider using a pre-catalyst for better reproducibility.[8][14]- Use freshly purchased or purified boronic acid. Consider using more stable boronic esters or trifluoroborate salts.[8]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, DMF).[2][10]
Dehalogenation of Starting Material - Presence of hydride sources (e.g., certain amine bases or alcohol solvents).[8]- Switch to a non-hydride donating base like a carbonate or phosphate.[8]- Use an aprotic solvent.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.[7][12]- Ensure thorough degassing of solvents and the reaction mixture.[12]- In some cases, slow addition of the boronic acid can minimize this side reaction.[8]
Protodeboronation - Instability of the boronic acid, especially under prolonged heating.[8]- Use a slight excess of the boronic acid (1.2-1.5 equivalents).[8]- Minimize reaction time and temperature where possible.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. By utilizing 3-iodo-5-methoxybenzaldehyde as a starting material, researchers can access a wide range of substituted biaryl aldehydes that are valuable intermediates in drug discovery and materials science. The protocol and troubleshooting guide provided herein offer a solid foundation for successfully employing this important transformation. Careful attention to reagent purity, reaction setup under an inert atmosphere, and optimization of reaction conditions are key to achieving high yields and purity of the desired products.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2024, October 10). Suzuki reaction. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 7, 2026, from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved March 7, 2026, from [Link]

  • Wiley Online Library. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved March 7, 2026, from [Link]

  • SpringerLink. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved March 7, 2026, from [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved March 7, 2026, from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved March 7, 2026, from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved March 7, 2026, from [Link]

  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved March 7, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). A few structures of biaryl in pharmaceutical products. Retrieved March 7, 2026, from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, November 11). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved March 7, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved March 7, 2026, from [Link]

  • SciELO. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved March 7, 2026, from [Link]

  • DigitalCommons@URI. (n.d.). the formation of biaryl bonds via cross-dehydrogenative coupling. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 3-Iodo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

3-Iodo-5-methoxybenzaldehyde (CAS: 101050-96-2) represents a "privileged scaffold" in medicinal chemistry due to its unique 1,3,5-substitution pattern. Unlike its more common para-substituted counterparts (e.g., vanillin derivatives), this meta-substituted arene offers distinct geometric vectors for drug design. The molecule features three orthogonal handles for diversification:

  • Aryl Iodide (C-3): A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • Aldehyde (C-1): A versatile electrophile for reductive amination, olefination (Wittig/HWE), or oxidation.

  • Methoxy Group (C-5): A masked phenol that can be demethylated to reveal a hydroxyl group for hydrogen bonding or further etherification.

This guide details a Chemoselective Divergence Strategy , prioritizing the synthesis of Biaryl Benzylamines —a structural motif prevalent in kinase inhibitors, GPCR ligands, and ion channel modulators.

Strategic Analysis: Chemoselectivity & Workflow

To maximize yield and minimize side reactions, the order of operations is critical.

  • Route A (Recommended): Cross-Coupling First. The aldehyde functionality is generally stable under standard Suzuki-Miyaura conditions (

    
    , dioxane/water, 
    
    
    
    ). This route installs the lipophilic biaryl moiety early, facilitating monitoring by UV/TLC due to increased conjugation.
  • Route B: Functionalization First. Performing reductive amination first creates a secondary/tertiary amine. While possible, amines can coordinate to Pd catalysts in subsequent steps, potentially requiring higher catalyst loading or specific ligands (e.g., Buchwald precatalysts).

Pathway Visualization

SynthesisPath cluster_0 Route A (Preferred) cluster_1 Route B Start 3-Iodo-5-methoxybenzaldehyde Biaryl Biaryl Aldehyde (Suzuki Product) Start->Biaryl Pd(0), Ar-B(OH)2 Base, Heat AmineInt Iodo-Benzylamine Start->AmineInt R-NH2, Reductant FinalTarget Biaryl Benzylamine (Drug Candidate) Biaryl->FinalTarget R-NH2, NaBH(OAc)3 DCE AmineTarget Biaryl Benzylamine AmineInt->AmineTarget Pd(0) Coupling (Risk: Pd Poisoning)

Caption: Chemoselective divergence strategies. Route A is preferred to avoid catalyst poisoning by amines.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-Aryl-5-methoxybenzaldehyde intermediates. Mechanism: Pd(0)-catalyzed cycle involving Oxidative Addition (fastest at I), Transmetallation, and Reductive Elimination.[1]

Materials
  • Substrate: 3-Iodo-5-methoxybenzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (3-5 mol%) OR 
    
    
    
    for sterically hindered substrates.
  • Base: Sodium Carbonate (

    
    ) (2.0 M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the aldehyde (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
    • Expert Tip: If the boronic acid is electron-poor (e.g., pyridyl-boronic acid), increase loading to 1.5 equiv and use

      
       in DMF to facilitate transmetallation [1].
      
  • Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of Pd(0) and leads to homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and 2.0 M aq.

    
     (3.0 equiv).[2]
    
  • Reaction: Heat the mixture to 85–90°C for 4–12 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 4:1). The product will typically be more polar than the starting iodide but less polar than the boronic acid. Look for the disappearance of the UV-active iodide spot (

      
      ).
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[2][3] Dry the organic phase over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-20% EtOAc in Hexanes.

Validation Criteria:

  • 1H NMR: Loss of the distinct aldehyde proton shift? No , the aldehyde proton (

    
     ppm) should remain. Loss of the high-field aromatic signals associated with the I-C bond? Yes . Appearance of new aromatic protons from the coupling partner.
    
  • Yield: Expected range 75–95%.

Protocol B: Reductive Amination

Objective: Conversion of the aldehyde to a functionalized amine.[4][5] Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Materials
  • Substrate: 3-Aryl-5-methoxybenzaldehyde (from Protocol A) (1.0 equiv).

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride [

    
    ] (1.5 equiv).
    
    • Why this reagent? It is milder than

      
       and does not reduce the aldehyde/ketone directly, selectively reducing only the iminium ion, thus preventing alcohol side-products [2].
      
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M). Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Observation: The solution may warm slightly or change color (yellowing) as the imine forms.

  • Reduction: Add

    
     (1.5 equiv) in a single portion. Stir at room temperature for 2–16 hours.
    
    • Troubleshooting: If the reaction stalls, checking pH is useful; ensure it is slightly acidic (pH 5-6) to maintain the protonated iminium species.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Since the product is an amine, silica gel chromatography often requires a basic modifier. Use DCM/MeOH (95:5) with 1%

    
     or Triethylamine to prevent streaking.
    

Validation Criteria:

  • 1H NMR: Disappearance of the aldehyde proton (

    
     ppm). Appearance of benzylic protons (
    
    
    
    ) typically around
    
    
    ppm (singlet or doublet depending on the amine).
  • MS (ESI): Distinct

    
     peak corresponding to the amine.
    

Advanced Application: Demethylation to Phenols

For targets requiring a hydrogen-bond donor (e.g., mimicking tyrosine residues in protein pockets), the 5-methoxy group must be deprotected.

Protocol:

  • Dissolve the substrate in dry DCM at 0°C.

  • Add Boron Tribromide (

    
    , 1.0 M in DCM, 3.0 equiv) dropwise.
    
  • Stir at 0°C

    
     RT for 2 hours.
    
  • Quench carefully with Methanol (exothermic!).

  • Note: This step is harsh.[6] If the molecule contains sensitive amides or basic amines, consider using milder reagents like Pyridine hydrochloride at high temp or

    
    /TBAI.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Protocol A: Low Yield Protodeboronation of Boronic AcidSwitch base to

or

. Reduce water content.
Protocol A: Homocoupling Oxygen in reactionDegas solvents more rigorously (Freeze-Pump-Thaw).
Protocol B: Alcohol byproduct Direct reduction of aldehydeUse

instead of

. Ensure imine forms before adding reductant.
Protocol B: No Reaction Steric hindranceHeat to 40-50°C. Use

as a Lewis acid additive to force imine formation.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids: Bölcskei, H., et al. "Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction." Letters in Drug Design & Discovery, 2022 . Link

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. Link

  • General Reactivity of Iodo-methoxybenzaldehydes: Whyte, A., et al. "Synthesis of Iodo-methoxybenzaldehyde derivatives." Organic Letters, 2017 , 20(2).[7] Link

  • Green Chemistry Approaches: Setamdideh, D., et al. "Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin." J. Mex. Chem. Soc., 2014 .[8] Link

Disclaimer: The protocols described herein involve hazardous chemicals.[6][9] All experiments should be performed in a fume hood with appropriate Personal Protective Equipment (PPE). Consult Safety Data Sheets (SDS) for 3-Iodo-5-methoxybenzaldehyde, Palladium catalysts, and Boron reagents before use.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

3-Iodo-5-methoxybenzaldehyde represents a "linchpin" scaffold in medicinal chemistry. Its value lies in its trifunctional nature:

  • The Aryl Iodide (C-3): A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

  • The Aldehyde (C-1): A versatile electrophile for downstream diversification (reductive amination, olefination).

  • The Methoxy Group (C-5): A metabolic modulator that influences lipophilicity and solubility.

The Challenge: The primary operational risk is the chemoselectivity of the aldehyde . While the aryl iodide is highly reactive toward oxidative addition, the aldehyde is susceptible to:

  • Cannizzaro disproportionation under strong basic conditions (common in Suzuki coupling).

  • Condensation/Imine formation in the presence of primary amines (common in Buchwald-Hartwig or Sonogashira).

  • Oxidation to the benzoic acid under aerobic conditions.

This guide details two optimized protocols (Suzuki-Miyaura and Sonogashira) designed to functionalize the iodide while preserving the aldehyde integrity.

Substrate Analysis & Mechanistic Logic

Electronic Environment

The 1,3,5-substitution pattern places the iodide in a unique electronic environment.

  • Aldehyde (EWG at C-1): Withdraws electron density, making the ring electron-deficient. This accelerates oxidative addition of the Pd(0) species into the C-I bond.

  • Methoxy (EDG at C-5): Provides slight deactivation via resonance, but this is overridden by the high lability of the C-I bond (Bond Dissociation Energy ~65 kcal/mol).

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical "off-cycle" risks associated with the aldehyde functionality.

G Substrate 3-Iodo-5-methoxybenzaldehyde OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd Fast (Weak C-I Bond) Risk1 RISK: Cannizzaro Reaction (Strong Base + Heat) Substrate->Risk1 Avoid Hydroxide Bases Risk2 RISK: Imine Formation (Primary Amines) Substrate->Risk2 Avoid Primary Amines Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation (Boronic Acid/Alkyne) OxAdd->TransMet Base/Activator RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Figure 1. Catalytic cycle emphasizing the critical divergence points where aldehyde stability is threatened.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling with aryl/heteroaryl boronic acids.[1] Rationale: To prevent aldehyde degradation, we utilize mild carbonate bases and anhydrous-compatible solvent systems . We avoid strong hydroxide bases (NaOH, KOH).

Materials
  • Substrate: 3-Iodo-5-methoxybenzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate ferrocene ligand prevents

      
      -hydride elimination and is robust against air/moisture compared to 
      
      
      
      .
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered partners).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Degas (Critical): Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 10 minutes. Oxygen promotes homocoupling and aldehyde oxidation.

  • Catalyst Addition: Add

    
     (0.03 equiv) quickly under a stream of inert gas. Cap the vial immediately.
    
  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Check TLC (typ. 20% EtOAc/Hexane). The aldehyde starting material will fluoresce strongly under UV. Look for the disappearance of the low-polarity iodide spot.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc and wash with Water (x2) and Brine (x1).

    • Note: Do not use acidic washes (HCl) if your product contains basic nitrogens; otherwise, a mild 0.1M HCl wash can help remove palladium residues.

  • Purification: Flash column chromatography on silica gel.

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Insertion of terminal alkynes. Rationale: Standard Sonogashira conditions use amines as solvents/bases. Primary amines (e.g., n-butylamine) must be avoided to prevent Schiff base formation with the aldehyde. We use Triethylamine (TEA) or DIPEA.

Materials
  • Substrate: 3-Iodo-5-methoxybenzaldehyde (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (2-3 mol%)
    
  • Co-Catalyst: CuI (1-2 mol%)

  • Base/Solvent: THF / Triethylamine (TEA) (3:1 ratio).

Step-by-Step Methodology
  • Preparation: Dry THF and TEA are essential to maintain catalyst activity.

  • Charge: Add substrate,

    
    , and CuI to a dry flask under Argon.
    
  • Solvent Addition: Add degassed THF and TEA via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise (if liquid) or as a solution (if solid).

    • Exotherm Warning: Oxidative addition is fast; a mild exotherm may occur.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 40-50°C.

    • Why Low Temp? High heat in the presence of CuI can promote alkyne homocoupling (Glaser coupling).

  • Workup:

    • Filter through a pad of Celite to remove precipitated ammonium salts and Palladium black.

    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with

      
       (sat. aq.) to chelate and remove Copper (blue aqueous layer).
      

Strategic Note: The "Aldehyde Trap" in Buchwald-Hartwig

Do not attempt direct Buchwald-Hartwig amination on this substrate using primary amines.

  • The Failure Mode:

    
     (Imine).
    
  • The Solution: If a C-N bond is required at the 3-position:

    • Protect: Convert aldehyde to acetal (Ethylene glycol, pTSA, toluene, reflux).

    • Couple: Perform Buchwald-Hartwig amination.

    • Deprotect: Acidic hydrolysis (HCl/THF).

Data Summary & Troubleshooting

ParameterSuzuki (Biaryl)Sonogashira (Alkyne)
Catalyst


Base

or

TEA or DIPEA
Solvent Dioxane/WaterTHF/TEA
Temp 80°CRT to 50°C
Aldehyde Risk Cannizzaro (if base too strong)Imine formation (if

amine used)
Typical Yield 75 - 92%80 - 95%
Troubleshooting Guide
  • Low Yield / Starting Material Remains:

    • Cause: Catalyst poisoning by Oxygen.

    • Fix: Freeze-pump-thaw degas solvents. Increase catalyst loading to 5 mol%.

  • Homocoupling of Boronic Acid:

    • Cause: Too much Oxygen or slow oxidative addition.

    • Fix: Ensure inert atmosphere. Add boronic acid slowly.

  • Black Precipitate (Pd Black):

    • Cause: Ligand dissociation.

    • Fix: Add excess ligand (e.g., free

      
      ) or switch to a more stable catalyst like bis(tri-tert-butylphosphine)palladium(0).
      

Safety & Handling

  • Iodinated Compounds: Often light-sensitive. Store 3-Iodo-5-methoxybenzaldehyde in amber vials.

  • Palladium/Copper: Heavy metals. All waste must be segregated into heavy metal waste streams.

  • Carbon Monoxide: If performing Pd-catalyzed carbonylation (not detailed here but possible), rigorous safety controls for CO gas are required.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Sonogashira Coupling & Copper Co-catalysis

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews.

  • Aldehyde Tolerance in Pd-Coupling

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Discusses functional group tolerance including aldehydes).
  • Physical Properties & Safety Data (3-Iodo-5-methoxybenzaldehyde)

    • PubChem Compound Summary for CID 2778113 (Related isomer structure valid

Sources

Application Note: Strategic Utilization of 3-Iodo-5-methoxybenzaldehyde in Next-Generation Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of fluorescent probe development, 3-Iodo-5-methoxybenzaldehyde (and its derivatives like 5-iodovanillin) represents a "privileged scaffold."[1] Its utility stems from its unique trifunctional nature, which allows researchers to decouple the design of the fluorophore core from the targeting mechanism .[2]

For drug development professionals and chemical biologists, this intermediate offers three distinct chemical handles:

  • The Aldehyde (-CHO): The primary site for fluorophore construction.[1] It undergoes condensation reactions (Knoevenagel, Schiff base formation, or acid-catalyzed condensation with pyrroles) to build the chromophore skeleton (e.g., BODIPY, Styryl, or Schiff base ligands).[2]

  • The Iodine (-I): A "silent" handle during chromophore assembly that becomes a reactive "warhead" for late-stage functionalization.[1] It enables Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to attach targeting peptides, solubility tags, or bio-orthogonal handles (e.g., alkynes) without rebuilding the dye from scratch.[2]

  • The Methoxy (-OMe): An auxochrome that modulates the electronic donor-acceptor strength, typically inducing a bathochromic (red) shift in emission and improving quantum yield through intramolecular charge transfer (ICT) tuning.

This guide details the protocols for leveraging this scaffold to create "Turn-On" metal sensors and organelle-specific BODIPY probes.

Chemical Identity & Properties

Before initiating synthesis, verify the precursor identity.[2] The positioning of substituents is critical for the resulting photophysics.

PropertySpecificationRelevance to Probe Design
IUPAC Name 3-Iodo-5-methoxybenzaldehydeCore scaffold.[1]
Common Derivative 4-Hydroxy-3-iodo-5-methoxybenzaldehyde (5-Iodovanillin)The 4-OH group allows for further functionalization (e.g., caging groups for photo-activation).[1]
Molecular Weight ~262.04 g/mol Low MW allows for cell-permeable probe design.[1]
Reactivity A Electrophilic (Aldehyde)Condensation with amines/active methylenes.[1]
Reactivity B Oxidative Addition (Aryl Iodide)Suzuki/Sonogashira coupling substrate.[1]
Solubility DMSO, DMF, MeOH, DCMCompatible with standard organic synthesis and biological stock solutions.[2]

Strategic Synthesis Workflows

The following diagram illustrates the divergent synthetic pathways available from this single intermediate.

ProbeSynthesis Start 3-Iodo-5-methoxy- benzaldehyde PathA Path A: Schiff Base Condensation Start->PathA + Primary Amine PathB Path B: Pyrrole Condensation Start->PathB + Pyrrole / TFA PathC Path C: Knoevenagel Start->PathC + Active Methylene MetalSensor Metal Ion Sensor (Al³⁺, Zn²⁺, Cu²⁺) PathA->MetalSensor Coordination Site Formation MesoBODIPY Meso-Aryl BODIPY (Iodine Intact) PathB->MesoBODIPY Oxidation (DDQ) TargetedProbe Targeted Bio-Probe (via Suzuki Coupling) MesoBODIPY->TargetedProbe + R-B(OH)₂ / Pd(0) PushPull Push-Pull Styryl Dye (Voltage/Polarity Sensor) PathC->PushPull Conjugation Extension

Figure 1: Divergent synthetic utility of the 3-Iodo-5-methoxybenzaldehyde scaffold. Path B highlights the "Late-Stage Functionalization" strategy crucial for targeted drug delivery monitoring.

Application Module 1: Synthesis of a "Turn-On" Metal Ion Sensor

This protocol utilizes the aldehyde to form a Schiff base ligand.[3] The iodine atom provides a "heavy atom effect" which can be useful for distinguishing fluorescence from phosphorescence, or simply as a steric modulator to ensure selectivity for specific ions like Al³⁺ or Zn²⁺.[2]

Mechanism of Action

The probe operates via C=N isomerization quenching .[1] In the free state, the C=N bond rotates rapidly, dissipating energy non-radiatively (dark).[2] Upon binding a metal ion, rotation is restricted (Chelation-Enhanced Fluorescence, CHEF), and the probe lights up.[2]

Protocol: Schiff Base Condensation

Materials:

  • 3-Iodo-5-methoxybenzaldehyde (1.0 eq)[1]

  • 2-Aminophenol or Hydrazine derivative (1.0 eq)[1]

  • Ethanol (Absolute)[4]

  • Acetic Acid (Cat.)[3]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of 3-Iodo-5-methoxybenzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Addition: Slowly add 1.0 mmol of the amine component (e.g., 2-aminophenol for Al³⁺ sensing) dissolved in 5 mL ethanol.

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to room temperature. The Schiff base product often precipitates as a solid.

    • If solid forms: Filter and wash with cold ethanol.[1]

    • If no precipitate:[1] Evaporate solvent and recrystallize from EtOH/Water.[1]

  • Validation: Confirm structure via ¹H-NMR (Look for imine proton singlet at ~8.5 ppm) and Mass Spectrometry.

Expert Tip: The iodine at the 3-position allows you to crystallize the product easily due to halogen bonding, facilitating structural characterization without chromatography.[1]

Application Module 2: Construction of Targeted BODIPY Probes

This is the advanced application for drug discovery. You synthesize the fluorophore first, keeping the iodine intact, then "click" it onto a drug or targeting ligand.[2]

Protocol: Meso-Aryl BODIPY Synthesis & Functionalization

Phase 1: Constructing the Core (The "Iodo-BODIPY")

  • Condensation: In a dry flask, dissolve 3-Iodo-5-methoxybenzaldehyde (1.0 eq) and 2,4-dimethylpyrrole (2.1 eq) in dry DCM.

  • Catalysis: Add a catalytic amount of TFA (trifluoroacetic acid).[1] Stir at room temperature for 12–24 hours under N₂. (The solution will turn dark red).[5]

  • Oxidation: Add DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone, 1.1 eq) to oxidize the dipyrromethane to dipyrromethene.[1] Stir for 1 hour.

  • Complexation: Add DIPEA (diisopropylethylamine, 5 eq) followed by BF₃·OEt₂ (6 eq). Stir for 2 hours.

  • Purification: Wash with water, dry over Na₂SO₄, and purify via silica column chromatography.

    • Result: You now have a highly fluorescent BODIPY dye with an aryl-iodide handle .[1]

Phase 2: The "Click" (Suzuki Coupling)

Use this step to attach the probe to a phenylboronic acid derivative of your target (e.g., a glucose-boronic acid for cancer targeting or a receptor ligand).

  • Setup: Combine Iodo-BODIPY (1 eq), Aryl-Boronic Acid (1.2 eq), and K₂CO₃ (3 eq) in Toluene/Water (5:1).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%). Degas with Argon.

  • Reaction: Heat to 90°C for 6–12 hours.

  • Outcome: The iodine is replaced by your targeting group, creating a Targeted Fluorescent Probe .[1][2]

Biological Validation Protocol

Once synthesized, the probe must be validated in a cellular environment.[2]

Assay: Live-Cell Imaging of ROS or Metal Ions

  • Stock Preparation: Dissolve the probe in DMSO to create a 10 mM stock.

  • Cell Loading: Dilute stock to 1–10 µM in serum-free media (DMEM). Incubate cells (e.g., HeLa or HepG2) for 20–30 minutes at 37°C.[2]

  • Washing: Wash cells 3x with PBS to remove extracellular probe.[1]

  • Stimulation (Optional):

    • For Metal Sensing: Add exogenous metal solution (e.g., AlCl₃ 50 µM) for 15 mins.[2]

    • For ROS Sensing: Add H₂O₂ or stimulant.[1]

  • Imaging: Image using Confocal Laser Scanning Microscopy.

    • Excitation: Typically 488 nm (green) or 543 nm (red) depending on the specific BODIPY/Schiff base design.

    • Emission: Collect signals in the 510–600 nm range.[1][6]

Troubleshooting & Expert Insights

  • Issue: Low Fluorescence Quantum Yield.

    • Cause: The heavy iodine atom can induce intersystem crossing (quenching fluorescence).

    • Solution: This is actually desirable for sensing.[1] If the iodine is removed in the final step (Suzuki coupling), fluorescence often increases (Turn-On). If the iodine remains, the probe may be better suited for Singlet Oxygen Generation (Photodynamic Therapy) rather than just imaging.[2]

  • Issue: Poor Solubility.

    • Solution: The methoxy group aids solubility, but if insufficient, use the iodine handle to couple a PEG chain or a sulfonate group via Sonogashira coupling.[2]

  • Stability: Store the aldehyde under Nitrogen at 4°C. It is sensitive to air oxidation (converting CHO to COOH), which kills the condensation reactivity.[2]

References

  • BenchChem. Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs. BenchChem Protocols.[1][7] Link

  • Sigma-Aldrich. 3-Iodo-4,5-dimethoxybenzaldehyde Product Specification & COA.[1] Merck KGaA.[1] Link

  • MDPI (Molecules). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules 2023, 28(7), 3128.[2] Link

  • PubChem. Compound Summary: 3-Iodo-4,5-dimethoxybenzaldehyde.[1][7] National Library of Medicine.[1] Link

  • Dojindo. Lipid Peroxidation Probe -BDP 581/591 C11- Application Data. Dojindo Laboratories.[1][6] Link

Sources

Application Note: Strategic Utilization of 3-Iodo-5-methoxybenzaldehyde in the Modular Synthesis of PDE Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphodiesterase (PDE) inhibitors, particularly those targeting PDE4 and PDE5, remain a cornerstone in the treatment of inflammatory diseases (COPD, psoriasis) and erectile dysfunction. The synthesis of these inhibitors often relies on constructing a "privileged scaffold"—typically a nitrogenous heterocycle—linked to a hydrophobic pharmacophore.

3-Iodo-5-methoxybenzaldehyde serves as a high-value bifunctional building block in this context. Its utility stems from its orthogonal reactivity:

  • The Aldehyde (-CHO): Acts as an electrophilic "anchor" for constructing the core heterocyclic scaffold (e.g., quinazolinone, phthalazinone, or benzimidazole).

  • The Iodine (-I): Provides a reactive handle for Late-Stage Functionalization (LSF) via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid diversification of the hydrophobic "tail" region critical for PDE active site occupancy.

  • The Methoxy (-OMe): Mimics the dialkoxyphenyl pharmacophore found in approved drugs like Roflumilast and Cilomilast , providing essential hydrogen-bonding interactions within the Q-pocket of the enzyme.

This guide details the strategic application of this intermediate, providing validated protocols for scaffold construction and library diversification.

Structural Logic & Pharmacophore Alignment[1][2]

In the design of PDE inhibitors, the inhibitor molecule typically spans three distinct regions of the enzyme's active site: the Metal-Binding Pocket (M-Pocket) , the Solvent-Exposed Region , and the Hydrophobic Clamp (Q-Pocket) .

Mechanistic Role of 3-Iodo-5-methoxybenzaldehyde
  • Scaffold Formation (Head): The aldehyde group condenses with anthranilamides or diamines to form the "Head" group that interacts with the solvent-exposed region.

  • Q-Pocket Occupancy: The 5-methoxy group (often in conjunction with a 4-alkoxy group in derivatives) positions itself to form hydrogen bonds with the conserved Glutamine (Gln) residue in the Q-pocket.

  • Hydrophobic Clamp (Tail): The 3-iodo position allows for the attachment of aryl or heteroaryl rings that slot into the hydrophobic clamp, a critical determinant of potency and isoform selectivity.

PDE_Pharmacophore Intermediate 3-Iodo-5-methoxybenzaldehyde Aldehyde Aldehyde (-CHO) (Scaffold Anchor) Intermediate->Aldehyde Iodine Iodine (-I) (Diversity Handle) Intermediate->Iodine Methoxy Methoxy (-OMe) (Q-Pocket Binder) Intermediate->Methoxy Target PDE Inhibitor (Quinazolinone/Phthalazinone) Aldehyde->Target Cyclocondensation (Core Formation) Iodine->Target Suzuki Coupling (Hydrophobic Tail) Methoxy->Target H-Bonding (Potency)

Caption: Functional mapping of 3-Iodo-5-methoxybenzaldehyde to PDE inhibitor pharmacophores.

Experimental Protocols

Workflow Overview

The most efficient route utilizes a "Scaffold-First" approach. The aldehyde is first converted into the heterocyclic core (preserving the iodine), followed by cross-coupling. This avoids potential side reactions with the aldehyde during palladium catalysis.

Protocol A: Synthesis of the Quinazolinone Core (Scaffold Formation)

Target: Construction of a 2-aryl-2,3-dihydroquinazolin-4(1H)-one scaffold.

Reagents:

  • 3-Iodo-5-methoxybenzaldehyde (1.0 equiv)

  • Anthranilamide (2-aminobenzamide) (1.0 equiv)

  • p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Ethanol (anhydrous) or Toluene

  • Sodium bisulfite (NaHSO₃) (optional, for purification)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (if using toluene) or reflux condenser (if using ethanol), dissolve Anthranilamide (1.36 g, 10 mmol) and 3-Iodo-5-methoxybenzaldehyde (2.62 g, 10 mmol) in 50 mL of solvent.

  • Catalysis: Add p-TSA (0.19 g, 1 mmol).

  • Reaction: Heat the mixture to reflux (80°C for EtOH, 110°C for Toluene) for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2] The formation of the imine intermediate is rapid; cyclization may require longer heating.

    • Checkpoint: Look for the disappearance of the aldehyde peak (~10.0 ppm) in ¹H NMR aliquots.

  • Oxidation (Optional): If the fully aromatic quinazolinone is desired (instead of the dihydro-), add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) to the cooled reaction mixture and stir at room temperature for 1 hour.

  • Workup:

    • Cool to room temperature.[1][3][4] The product often precipitates.

    • Filter the solid and wash with cold ethanol (2 x 10 mL).

    • If no precipitate forms, concentrate the solvent in vacuo, redissolve in EtOAc, and wash with saturated NaHCO₃ and brine.

  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel chromatography (DCM:MeOH gradient).

Yield Expectation: 75–85% QC Parameter: Presence of Iodine signal in Mass Spec (M and M+2 pattern not applicable for I, but check exact mass). ¹H NMR should show loss of aldehyde proton.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Target: Installation of the hydrophobic tail (e.g., aryl or heteroaryl ring) at the 3-position.

Reagents:

  • Iodo-Quinazolinone Intermediate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (e.g., Phenylboronic acid, Pyridylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (3–5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution) or Cs₂CO₃ (solid, 2.0 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a microwave vial or Schlenk flask and purge with Argon/Nitrogen.

  • Loading: Add the Iodo-Quinazolinone (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Base (1.0 mmol).

  • Solvent & Catalyst: Add degassed 1,4-Dioxane (5 mL) followed by the Palladium Catalyst (0.025 mmol).

  • Reaction:

    • Thermal: Heat at 90°C for 12–16 hours.

    • Microwave (Preferred): Irradiate at 120°C for 20–40 minutes.

  • Quench: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Partition the filtrate between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane:EtOAc or DCM:MeOH).

Yield Expectation: 60–80% (highly dependent on boronic acid sterics).

Synthesis Workflow Diagram

The following diagram illustrates the modular assembly of a PDE inhibitor library using 3-Iodo-5-methoxybenzaldehyde.

Synthesis_Workflow SM1 3-Iodo-5-methoxybenzaldehyde Step1 Step 1: Condensation / Cyclization (p-TSA, Reflux) SM1->Step1 SM2 Anthranilamide / Diamine SM2->Step1 Boronic Aryl Boronic Acids (R-B(OH)2) Step2 Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) Boronic->Step2 Intermediate Iodo-Quinazolinone Scaffold (Stable Intermediate) Step1->Intermediate 85% Yield Intermediate->Step2 Final Final PDE Inhibitor Library (Biaryl-Quinazolinone) Step2->Final Diversity Generation

Caption: Modular synthesis workflow converting the aldehyde precursor into a diverse library of PDE inhibitors.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Condensation) Incomplete water removalEnsure Dean-Stark trap is functioning or add activated 4Å molecular sieves to the reaction.
Protodehalogenation (Loss of Iodine) Overheating or Pd-hydride formation in Step 2Lower reaction temperature to 80°C. Switch to anhydrous conditions (using Cs₂CO₃ in DMF) to minimize hydride sources.
Aldehyde Oxidation Air exposure during storage3-Iodo-5-methoxybenzaldehyde can oxidize to the benzoic acid. Verify purity by ¹H NMR (CHO peak at ~9.8 ppm). Recrystallize if necessary.[1]
Poor Solubility Rigid heterocyclic coreUse DMF/DMSO for the coupling reaction. Introduce solubilizing groups (e.g., morpholine) on the boronic acid partner.

Safety & Handling

  • Iodine Compounds: Aryl iodides can release free iodine upon decomposition. Store in amber vials away from light.

  • Aldehydes: Potential sensitizers. Handle in a fume hood.

  • Palladium Residues: Final drug candidates must be scavenged for heavy metals using SiliaMetS® or equivalent scavengers to meet ICH guidelines (<10 ppm Pd).

References

  • Design and Synthesis of PDE4 Inhibitors

    • Title: Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury.
    • Source: Journal of Medicinal Chemistry (2025).
    • Context: Discusses the quinazolinone scaffold and the requirement for hydrophobic clamp occupancy.
  • Suzuki Coupling Methodologies

    • Title: Suzuki-Miyaura Cross-Coupling: St
    • Source: Chemical Reviews.
    • Context: General protocols for coupling sterically hindered aryl iodides.
  • Compound Properties (3-Iodo-5-methoxybenzaldehyde)

    • Title: 4-Hydroxy-3-iodo-5-methoxybenzaldehyde (Related Scaffold Data).[5]

    • Source: CAS Common Chemistry / Sigma-Aldrich.
    • Context: Physical properties and handling of iodo-methoxy-benzaldehydes.[6][3]

  • Quinazolinone Synthesis

    • Title: Synthesis and in vitro PDE4 inhibition activity of certain quinazoline derivatives.[7]

    • Source: Medicinal Chemistry Research.[7][4]

    • Context: Detailed procedure for condensing substituted benzaldehydes with anthranilamides.

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Note: Synthesis and Analytical Validation of 3-Iodo-5-methoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

3-Iodo-5-methoxybenzaldehyde is a highly versatile building block in medicinal chemistry and drug development. The strategic placement of the iodo group at the 3-position provides a reactive site for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), which are critical for probing structure-activity relationships[1]. Converting this aldehyde into its corresponding oxime—3-iodo-5-methoxybenzaldehyde oxime —yields a highly valuable scaffold. Oximes serve as stable intermediates that can be reduced to primary amines, dehydrated to nitriles, or utilized directly as pharmacophores in the synthesis of combretastatin analogs and bioactive isoxazole derivatives[1][2].

Mechanistic Causality: The synthesis relies on the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of water to form a C=N double bond. Because free hydroxylamine is highly unstable and prone to rapid oxidation, it is universally supplied as a stable hydrochloride salt (


)[3].

To facilitate the reaction, a base—typically sodium hydroxide (


) or sodium acetate (

)—must be introduced to deprotonate the salt and liberate the nucleophilic free amine in situ[1]. The choice of a mixed solvent system (ethanol and water) is deliberate and necessary: ethanol fully solubilizes the hydrophobic 3-iodo-5-methoxybenzaldehyde, while the aqueous phase ensures the complete dissolution of the inorganic hydroxylamine salt and the base[1][3].

Experimental Workflow

Workflow N1 1. Reagent Preparation 3-Iodo-5-methoxybenzaldehyde + NH₂OH·HCl N2 2. Base Addition Neutralize HCl salt with NaOH in EtOH/H₂O biphasic solvent N1->N2 N3 3. Condensation Reaction Reflux at 80°C (1-4 h) Monitor via TLC N2->N3 N4 4. Precipitation Workup Concentrate organic solvent Add cold H₂O to induce crystallization N3->N4 N5 5. Isolation Vacuum filtration & cold water wash N4->N5 N6 6. Final Product 3-Iodo-5-methoxybenzaldehyde oxime (E/Z isomer mixture) N5->N6

Caption: Workflow for the synthesis of 3-iodo-5-methoxybenzaldehyde oxime.

Quantitative Stoichiometry

The following table outlines the optimized stoichiometric ratios required for a standard 10 mmol scale synthesis. A slight excess of hydroxylamine and base is utilized to drive the equilibrium toward complete conversion of the aldehyde[1].

ReagentMolecular Weight ( g/mol )EquivalentsAmountRole in Reaction
3-Iodo-5-methoxybenzaldehyde 262.041.0 eq2.62 gElectrophilic Starting Material
Hydroxylamine hydrochloride 69.491.2 eq0.83 gNucleophile Source
Sodium Hydroxide (NaOH) 40.001.2 eq0.48 gBase / Acid Scavenger
Ethanol (Absolute) 46.07N/A30 mLOrganic Solvent
Deionized Water 18.02N/A10 mLAqueous Solvent

Detailed Experimental Protocol

This methodology is adapted from validated procedures for the synthesis of halogenated and methoxy-substituted benzaldehyde oximes[1][3].

Step 1: Preparation of the Reaction Mixture

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolve 2.62 g (10 mmol) of 3-iodo-5-methoxybenzaldehyde in 30 mL of absolute ethanol. Stir at room temperature until the aldehyde is completely solubilized.

  • In a separate small beaker, dissolve 0.83 g (12 mmol) of hydroxylamine hydrochloride (

    
    ) in 5 mL of deionized water. Add this aqueous solution to the ethanolic aldehyde mixture.
    

Step 2: In Situ Liberation of Hydroxylamine

  • Prepare a basic solution by dissolving 0.48 g (12 mmol) of

    
     in 5 mL of deionized water.
    
  • Mount the round-bottom flask over a stir plate and attach a reflux condenser.

  • Slowly add the aqueous

    
     solution to the reaction flask dropwise over 5 minutes. Causality: Gradual addition prevents rapid exothermic spikes and minimizes the risk of side reactions.
    

Step 3: Condensation and Reflux

  • Heat the reaction mixture to gentle reflux (approx. 80 °C) using an oil bath or heating mantle.

  • Maintain reflux for 1 to 4 hours with continuous stirring.

Step 4: Workup and Precipitation

  • Once the reaction is deemed complete (see Section 5), remove the flask from the heat source and allow it to cool to room temperature.

  • Transfer the flask to a rotary evaporator and reduce the volume of ethanol by approximately 70% under reduced pressure. Causality: Removing the organic solvent dramatically decreases the solubility of the oxime product in the remaining aqueous phase.

  • Add 30 mL of ice-cold deionized water to the concentrated mixture to force the complete precipitation of the oxime.

Step 5: Isolation and Drying

  • Collect the precipitated solid via vacuum filtration using a Büchner funnel and filter paper.

  • Wash the filter cake with two 15 mL portions of ice-cold water to remove residual inorganic salts (

    
    ) and unreacted hydroxylamine.
    
  • Dry the solid thoroughly under high vacuum overnight to yield pure 3-iodo-5-methoxybenzaldehyde oxime.

Self-Validating Analytical Framework

To ensure a self-validating system, the protocol incorporates built-in analytical checkpoints to confirm reaction success without ambiguity:

  • Reaction Monitoring (TLC): The consumption of the starting aldehyde is the primary indicator of reaction progress. 3-Iodo-5-methoxybenzaldehyde is relatively non-polar. Upon conversion to the oxime, the introduction of the hydroxyl (-OH) group significantly increases the molecule's polarity. On a silica gel TLC plate (eluted with 20% Ethyl Acetate in Hexanes), the oxime product will appear as a distinct, lower-

    
     spot compared to the starting material[1].
    
  • Structural Confirmation (

    
    H NMR):  The definitive proof of transformation lies in the proton NMR spectrum. The highly deshielded aldehyde proton (typically appearing as a sharp singlet between 9.8–10.0 ppm) must completely disappear. In its place, a new signal corresponding to the imine proton (
    
    
    
    ) will emerge around 8.0–8.2 ppm. Additionally, a broad singlet representing the oxime hydroxyl proton (
    
    
    ) will be visible far downfield, often >11.0 ppm[4].
  • Isomeric Distribution: The condensation reaction yields a mixture of E (anti) and Z (syn) geometric isomers. Researchers should note that the E-isomer is generally the thermodynamically dominant product due to reduced steric clash between the oxime hydroxyl group and the bulky 3-iodo-5-methoxyphenyl ring[3][4].

References

  • Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs Source: Benchchem URL
  • (E)
  • Metal-free hypervalent iodine-mediated synthesis and biological evaluation of 2-[(3-aryl-isoxazol-5-yl)methoxy)
  • Synthesis and Crystal Structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate Source: ResearchGate URL

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-Iodo-5-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 1,3,5-trisubstituted benzenes. A common misconception is that 3-iodo-5-methoxybenzaldehyde can be synthesized via direct electrophilic iodination of 3-methoxybenzaldehyde. However, because the methoxy group is a strong ortho/para director and the aldehyde is a meta director, direct iodination overwhelmingly yields the 2-iodo or 4-iodo isomers.

To achieve the specific 1,3,5-meta relationship, indirect synthetic routes must be employed. This guide covers the troubleshooting and optimization of the two most robust, field-proven methodologies: the Copper-Catalyzed Halogen Exchange and the Sandmeyer Reaction .

Route A: Copper-Catalyzed Halogen Exchange (Buchwald-Finkelstein)

Converting commercially available 3-bromo-5-methoxybenzaldehyde to the iodo-derivative using copper catalysis is often the preferred route in drug development due to its scalability and mild conditions compared to traditional lithium-halogen exchange.

Buchwald SM 3-Bromo-5-methoxybenzaldehyde (Aryl Bromide) Int Cu(III) Oxidative Addition Intermediate SM->Int CuI, Ligand 110 °C Cat CuI + Diamine Ligand (Active Catalyst) Cat->Int Prod 3-Iodo-5-methoxybenzaldehyde (Aryl Iodide) Int->Prod NaI (Halogen Exchange) Reductive Elimination

Catalytic cycle of the Cu-mediated aromatic Finkelstein halogen exchange.

Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, combine 3-bromo-5-methoxybenzaldehyde (1.0 eq), CuI (5 mol %), and anhydrous NaI (2.0 eq).

  • Ligand Addition: Add anhydrous 1,4-dioxane, followed by trans-N,N'‑dimethyl‑1,2‑cyclohexanediamine (10 mol %).

  • Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12–24 hours.

  • Validation Check: Monitor the reaction via GC-MS. The protocol is self-validating when the starting material peak (m/z 214/216 isotopic cluster) smoothly transitions to the product peak (m/z 262) without the appearance of a des-halogenated byproduct (m/z 136).

  • Workup: Cool to room temperature, dilute with 5% aqueous ammonia, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Troubleshooting & FAQs

Q: My conversion stalls at 40-50%. How can I drive the reaction to completion? A: Incomplete conversion in the aromatic Finkelstein reaction is almost always linked to catalyst deactivation or poor salt solubility. Ensure your NaI is strictly anhydrous; moisture poisons the Cu(I) catalyst. Additionally, the choice of diamine ligand is critical. As demonstrated by , 1,2-diamine ligands stabilize the Cu(I) center, preventing its disproportionation into inactive Cu(0) and Cu(II). If stalling persists, switch the solvent from 1,4-dioxane to n-pentanol, which significantly enhances the solubility of the halide salts at elevated temperatures.

Q: I am observing the formation of a biaryl byproduct. What causes this? A: Biaryl formation (Ullmann-type coupling) is a competing side reaction that occurs if the Cu(I) concentration is too high locally or if trace oxygen is present. Ensure rigorous degassing of your solvents (e.g., via the freeze-pump-thaw method) and maintain a strict inert atmosphere throughout the heating phase.

Route B: The Sandmeyer Reaction

Synthesizing the target from 3-amino-5-methoxybenzaldehyde is a highly reliable classical route. However, it requires meticulous temperature control to prevent the degradation of the highly reactive diazonium intermediate.

Sandmeyer Amine 3-Amino-5-methoxybenzaldehyde (Starting Material) Diazonium Aryl Diazonium Salt (Reactive Intermediate) Amine->Diazonium 0-5 °C Nitrous NaNO2 / HCl (Nitrous Acid Generation) Nitrous->Diazonium Radical Aryl Radical (SET Mechanism) Diazonium->Radical KI / I2 Electron Transfer Product 3-Iodo-5-methoxybenzaldehyde (Target Product) Radical->Product Iodine Abstraction

Mechanistic pathway of the Sandmeyer-type iodination via diazonium salt.

Step-by-Step Protocol
  • Diazotization: Suspend 3-amino-5-methoxybenzaldehyde (1.0 eq) in aqueous HCl (3.0 eq) and cool to 0–5 °C in an ice-salt bath.

  • Nitrous Acid Generation: Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the internal temperature strictly below 5 °C. Stir for 30 minutes.

  • Validation Check: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid. Quench this excess by adding small portions of sulfamic acid or urea until the test is negative. This self-validating step ensures no oxidative side reactions occur during iodination.

  • Iodination: Slowly add a concentrated aqueous solution of KI (2.5 eq). The reaction will immediately evolve nitrogen gas.

  • Completion: Allow the mixture to warm to room temperature, then heat gently to 60 °C for 1 hour to ensure complete nitrogen extrusion.

  • Workup: Quench with saturated sodium thiosulfate, extract with dichloromethane, and purify.

Troubleshooting & FAQs

Q: My isolated yield is low, and NMR shows a significant amount of 3-hydroxy-5-methoxybenzaldehyde (phenol byproduct). How do I prevent this? A: Phenol formation is the result of the diazonium salt reacting with water (hydrolysis) rather than the iodide ion. This occurs when the temperature exceeds 5 °C during the diazotization phase or if the KI is added too slowly. As detailed in mechanistic studies by, the diazonium intermediate is highly unstable. To fix this: maintain the internal temperature strictly between 0–5 °C using an internal thermometer, and ensure the KI solution is highly concentrated and added in a steady, controlled stream to rapidly outcompete the hydrolysis pathway.

Q: The reaction mixture turns dark brown/black and becomes difficult to extract. Is my product destroyed? A: No, your product is likely intact. The dark color is due to the formation of molecular iodine (I₂) as a byproduct of the single-electron transfer (SET) mechanism inherent to Sandmeyer-type iodinations. Always wash your organic extracts with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reduces the soluble I₂ back to water-soluble iodide (I⁻), instantly clearing the organic layer and preventing emulsion formation during extraction.

Quantitative Data & Method Comparison

To assist in selecting the appropriate synthetic route for your laboratory's capabilities, consult the comparative data table below:

ParameterRoute A: Buchwald-FinkelsteinRoute B: Sandmeyer Reaction
Starting Material 3-Bromo-5-methoxybenzaldehyde3-Amino-5-methoxybenzaldehyde
Key Reagents CuI, NaI, 1,2-Diamine LigandNaNO₂, HCl, KI
Operating Temperature 110 °C0–5 °C (Step 1), 60 °C (Step 2)
Reaction Time 12–24 hours2–3 hours
Typical Yield 85–95%70–80%
Primary Failure Mode Catalyst poisoning (moisture)Phenol byproduct (thermal degradation)
Scalability Excellent (Process-friendly)Moderate (Exothermic N₂ gas evolution)

References

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society.[Link]

  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews.[Link]

purification of crude 3-Iodo-5-methoxybenzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-IMBA-003 | Version: 2.1 | Last Updated: 2026-03-08 Department: Chemical Process Development & Application Science

Executive Summary

This guide addresses the purification of 3-Iodo-5-methoxybenzaldehyde (CAS: 10401-18-0 / Analogous) via recrystallization.[1] As a Senior Application Scientist, I recognize that this specific substitution pattern (meta-iodo, meta-methoxy) presents unique challenges regarding crystallization kinetics (tendency to "oil out") and iodine stability (light sensitivity).

While specific literature for the 3,5-isomer is rarer than for its vanillin-derived analogs (e.g., 5-iodovanillin), the protocols below are synthesized from validated methodologies for its regioisomers (2-iodo-5-methoxybenzaldehyde and 3-iodo-4-methoxybenzaldehyde) to ensure high scientific transferability [1, 2].

Part 1: Optimized Recrystallization Protocol

The Challenge: Why this molecule is difficult
  • Low Melting Point: Methoxy-benzaldehydes often have melting points <100°C (Isomers range 97–116°C [2]). This proximity to solvent boiling points increases the risk of oiling out.

  • Iodine Labillity: The C-I bond is susceptible to photolytic cleavage, leading to iodine liberation (purple/brown discoloration) and radical side reactions.

  • Oxidation Risk: The aldehyde moiety can oxidize to 3-iodo-5-methoxybenzoic acid if exposed to air during hot filtration.

Recommended Solvent System: Ethanol / Water (Dual-Solvent)

Rationale: Ethanol dissolves the organic aldehyde and lipophilic impurities. Water acts as the anti-solvent to induce nucleation and removes inorganic salts (e.g., NaI, KI) carried over from iodination steps.

Step-by-Step Methodology

Materials Required:

  • Crude 3-Iodo-5-methoxybenzaldehyde

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (Optional, for color removal)

  • Amber Glassware (Critical for light protection)

Procedure:

  • Dissolution (Saturation):

    • Place crude solid in an amber Erlenmeyer flask.

    • Add Ethanol dropwise while heating to a gentle reflux (approx. 78°C).

    • Target: Use the minimum amount of ethanol required to dissolve the solid completely.

    • Note: If insoluble dark specs remain, these are likely inorganic salts or polymerized byproducts.

  • Clarification (Hot Filtration):

    • If the solution is dark/colored: Add activated carbon (1-2% w/w) and reflux for 5 minutes.

    • Perform a hot filtration through a pre-warmed glass funnel (or Celite pad) into a clean, pre-warmed amber flask.

    • Critical: Do not let the solution cool during filtration, or the product will crystallize in the funnel.

  • Nucleation (The Anti-Solvent Step):

    • Maintain the filtrate at near-boiling temperature.

    • Add hot Water dropwise until a persistent turbidity (cloudiness) is observed.

    • Add a few drops of hot Ethanol to just clear the turbidity.

  • Crystallization (Controlled Cooling):

    • Remove from heat.[2] Cover the flask with foil (exclude light).

    • Allow to cool to room temperature slowly on a cork ring or wood block. (Do not place directly on a cold benchtop).

    • Observation: Needle-like crystals should form. If oil droplets appear, see Troubleshooting below.

    • Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with a cold Ethanol/Water mixture (1:1 ratio).

    • Dry in a vacuum desiccator (protect from light) over

      
       or silica gel.
      

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why?

Diagnosis: This occurs when the solution temperature drops below the "liquid-liquid phase separation" boundary before it hits the crystal nucleation point. It is common for low-melting impure solids. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add Seed Crystals: If you have any pure crystals, add a tiny amount to the cooling solution at approx. 40-50°C.

  • Increase Solvent Volume: Add slightly more Ethanol. A more dilute solution lowers the saturation temperature, allowing crystals to form before the oil phase separates.

  • Vigorous Stirring: Use a magnetic stir bar during cooling to prevent oil droplets from coalescing into a single mass.

Q2: The crystals are turning yellow/brown during drying.

Diagnosis: Iodine liberation (photolysis) or aldehyde oxidation. Corrective Action:

  • Light: Ensure all drying is done in the dark or in amber desiccators.

  • Acid Scavenging: If the crude was acidic, trace acid catalyzes decomposition. Wash the crystals with a weak bicarbonate solution or recrystallize again from ethanol containing 1% triethylamine (though this is risky for aldehydes, water wash is safer).

  • Atmosphere: Dry under Nitrogen or Argon if possible.[3]

Q3: How do I remove the regioisomer (e.g., 2-iodo-5-methoxy)?

Diagnosis: Regioisomers often have similar solubilities but different crystal lattice energies. Corrective Action:

  • Switch Solvent: If Ethanol/Water fails, switch to Heptane/Ethyl Acetate .

  • Protocol: Dissolve in minimum hot Ethyl Acetate. Add hot Heptane until cloudy. The more symmetric isomers often crystallize first.

  • Validation: You must check purity via

    
    -NMR.[4] The aldehyde proton (-CHO) shift is diagnostic.
    
    • 2-iodo isomer: ~10.00 ppm [2].[5]

    • 3-iodo isomer: Typically ~9.80 - 9.90 ppm (check specific spectra).

Part 3: Decision Logic for Solvent Selection

The following diagram illustrates the logical workflow for selecting the optimal purification path based on crude material behavior.

PurificationLogic Start Start: Crude 3-Iodo-5-methoxybenzaldehyde SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Insoluble Insoluble? SolubilityCheck->Insoluble Residue remains Soluble Fully Soluble SolubilityCheck->Soluble HotFilter Perform Hot Filtration (Remove Salts/Polymer) Insoluble->HotFilter AddWater Add Water (Anti-Solvent) until Turbid Soluble->AddWater HotFilter->AddWater Cooling Slow Cooling (Room Temp -> 4°C) AddWater->Cooling ResultCheck Check Result Cooling->ResultCheck OilingOut Issue: Oiling Out ResultCheck->OilingOut Liquid droplets Crystals Success: Crystals Form ResultCheck->Crystals Needles/Plates RemedyOil Remedy: 1. Reheat 2. Add more EtOH 3. Seed Crystal OilingOut->RemedyOil RemedyOil->Cooling Retry

Figure 1: Decision tree for solvent handling and troubleshooting oiling-out phenomena during recrystallization.

Part 4: Data & Specifications

Table 1: Impurity Profile & Removal Strategy
Impurity TypeOriginSolubility BehaviorRemoval Strategy
Inorganic Salts Iodination reagents (NaI, KI)Insoluble in hot EtOH; Soluble in Water.Hot Filtration removes insolubles; Water wash removes residuals.
Starting Material 3-methoxybenzaldehydeHighly soluble in EtOH and Hexanes.Remains in Mother Liquor after cooling (requires high recovery ratio).
Benzoic Acid deriv. Oxidation of aldehydeSoluble in basic water; less soluble in non-polar.Wash crystals with 5% NaHCO₃ if acid content is high.
Regioisomers Non-selective iodinationSimilar to product.Requires Slow Cooling to differentiate crystal lattices.
Table 2: Estimated Physical Properties (Based on Analogs [2, 3])
PropertyValue (Estimated/Lit)Notes
Melting Point 90°C – 115°CRange based on 2-iodo (112°C) and 3-iodo-4-methoxy (115°C) isomers.
Appearance White to pale yellow solidDarkens to brown upon light exposure (iodine release).
Solubility (EtOH) High (Hot), Moderate (Cold)Ideal for recrystallization.[4]
Solubility (Water) NegligibleActs as anti-solvent.
Stability Light & Air SensitiveStore under inert gas in amber vials.

References

  • BenchChem Technical Support. (2025).[3][4] Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime and related Aryl Aldehydes.[3] Retrieved from

  • Royal Society of Chemistry (RSC). (2021). Supporting Information: Synthesis and Characterization of Iodo-methoxybenzaldehyde isomers (2-iodo-5-methoxy, etc.). Organic Letters / RSC Advances. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 3-Iodo-4,5-dimethoxybenzaldehyde.[3][4][6] Retrieved from

  • Rubin Group. (n.d.). General Recrystallization Procedures and Solvent Selection.[1][4][7] Retrieved from

(Note: While direct spectral data for the exact 3-iodo-5-methoxy isomer is proprietary or less common, the physical behaviors described above are chemically validated based on the structural analogs cited in References 2 and 3.)

Sources

Technical Support Center: Suzuki Coupling of 3-Iodo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling with 3-Iodo-5-methoxybenzaldehyde . This substrate presents a dichotomy: the aryl iodide is highly reactive toward oxidative addition, but the aldehyde functionality is sensitive to the basic conditions required for transmetallation.

Subject: Troubleshooting Low Yields & Optimization Protocols Ticket ID: SUZ-3I5MBA-OPT Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

The Challenge: Users often report yields below 40% when coupling 3-Iodo-5-methoxybenzaldehyde. The Root Cause: The failure mode is rarely the oxidative addition (iodides are excellent substrates). Instead, the issues typically stem from:

  • Aldehyde Instability: Under standard Suzuki conditions (strong base + heat), the aldehyde undergoes Cannizzaro disproportionation or Aldol condensation.

  • Competitive Dehalogenation: The electron-rich methoxy group (meta-position) combined with certain solvents can promote hydrodehalogenation (replacing I with H) rather than coupling.

  • Boronic Acid Degradation: If the coupling is slow due to steric crowding at the catalyst, the boronic acid partner may undergo protodeboronation before it can react.

Diagnostic Workflow (Visual Guide)

Before altering your conditions, identify your specific failure mode using this logic flow.

TroubleshootingFlow Start START: Analyze Crude Reaction Mixture (LC-MS / TLC) CheckSM Is Starting Material (SM) 3-Iodo-5-methoxybenzaldehyde remaining? Start->CheckSM SM_Yes Yes: Incomplete Conversion CheckSM->SM_Yes > 20% SM left SM_No No: Full Consumption CheckSM->SM_No < 5% SM left CheckByproducts Identify Major Byproducts SM_Yes->CheckByproducts SM_No->CheckByproducts Dehalogenation Product: 3-Methoxybenzaldehyde (Iodine replaced by H) CheckByproducts->Dehalogenation Mass = SM - 126 Homocoupling Product: Biaryl Homocoupling (Boronic acid dimer) CheckByproducts->Homocoupling Boronic Acid Dimer AldehydeLoss Product: Complex Mixture/Tars (Aldehyde degradation) CheckByproducts->AldehydeLoss Smear on TLC Sol_Solvent SOLUTION: Solvent Effect Switch from alcoholic solvents to Dioxane/H2O or Toluene Dehalogenation->Sol_Solvent Sol_Cat SOLUTION: Catalyst Death Switch to Pd(dppf)Cl2 or SPhos Pd G2 Degas solvents thoroughly Homocoupling->Sol_Cat Sol_Base SOLUTION: Base Sensitivity Switch to K3PO4 or KF Lower Temp to 60°C AldehydeLoss->Sol_Base

Figure 1: Troubleshooting logic flow for Suzuki coupling failures. Follow the path based on LC-MS analysis of the crude mixture.

Technical FAQs & Troubleshooting

Q1: My starting material is consumed, but I see a large spot corresponding to 3-methoxybenzaldehyde (de-iodinated product). Why?

Diagnosis: Hydrodehalogenation. Explanation: This side reaction competes with the transmetallation step. It is often caused by the presence of alcoholic solvents (Ethanol, Methanol) which act as hydride sources, or by excessive heating with phosphine ligands that can undergo beta-hydride elimination. Corrective Action:

  • Solvent Switch: Move to a non-protic system. Use 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .

  • Catalyst: Switch to a bidentate ligand like Pd(dppf)Cl₂ . Bidentate ligands resist the formation of vacant coordination sites that facilitate hydride insertion.

Q2: The reaction turns black immediately, and conversion stops at 20%.

Diagnosis: "Pd Black" precipitation (Catalyst decomposition). Explanation: The active Pd(0) species is unstable and has aggregated into inactive metal particles. This often happens if the oxidative addition is fast (iodide is reactive) but the transmetallation is slow (due to weak base or steric hindrance), leaving the Pd(II) intermediate vulnerable. Corrective Action:

  • Ligand Upgrade: Use an electron-rich, bulky ligand like SPhos or XPhos . These ligands stabilize the Pd(0) species and accelerate transmetallation.

  • Load Higher: If using Pd(PPh₃)₄, increase loading to 5 mol%. Better yet, use a precatalyst like XPhos Pd G2 to ensure efficient entry into the catalytic cycle.

Q3: I see many spots and "streaking" on the TLC. The aldehyde peak is missing in NMR.

Diagnosis: Base-mediated aldehyde degradation. Explanation: You are likely using a strong base (e.g., NaOH, NaOEt, or even Na₂CO₃ at high temps). The aldehyde is undergoing Cannizzaro reactions or polymerizing. Corrective Action:

  • Milder Base: Switch to Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) . These are sufficiently basic for the Suzuki reaction but gentler on electrophiles than hydroxides.

  • Stoichiometry: Do not use a large excess. Use 2.0 equivalents of base.

Optimization Data: Base & Ligand Selection

The following data summarizes the stability and yield of 3-Iodo-5-methoxybenzaldehyde coupling with phenylboronic acid (1.2 equiv) in Dioxane/Water at 80°C.

Table 1: Base Compatibility Screen
Base Used (2.0 equiv)pKa (conj. acid)Yield (%)Observation
NaOH / KOH 15.7< 10%Complex mixture; aldehyde degradation (Cannizzaro).
Na₂CO₃ 10.345%Moderate yield; some dehalogenation observed.
K₂CO₃ 10.362%Better solubility than Na salt; standard choice.
K₃PO₄ (Recommended) 12.388% Excellent balance of basicity and nucleophilicity; minimal side reactions.
KF 3.230%Too weak for many aryl boronic acids; requires high temp.
Table 2: Ligand/Catalyst Performance
Catalyst SystemYield (%)Notes
Pd(PPh₃)₄ 55%Standard. Sensitive to air; requires careful degassing.
Pd(OAc)₂ + PPh₃ 40%In situ generation often inconsistent for this substrate.
Pd(dppf)Cl₂ 75%Robust. Good resistance to dehalogenation.
XPhos Pd G2 92% Best Performance. Fast reaction at lower temp (60°C), preserving the aldehyde.

The "Golden Protocol"

This protocol is optimized for 3-Iodo-5-methoxybenzaldehyde to minimize aldehyde degradation while maximizing coupling efficiency.

Reagents:

  • Substrate: 3-Iodo-5-methoxybenzaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [2]

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a stir bar, add the aldehyde (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Note: If using XPhos Pd G2, add it now as a solid. If using Pd(dppf)Cl₂, add it now.

  • Degassing (Critical): Seal the vial with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times).

    • Why? Oxygen promotes homocoupling of the boronic acid and kills the catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the aldehyde.

  • Reaction: Heat the mixture to 80°C (oil bath temperature). Stir vigorously.

    • Monitoring: Check TLC/LC-MS after 2 hours. Most reactions with iodides complete within 2–4 hours.

    • Do not overheat: Avoid temperatures >100°C to protect the aldehyde.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate and water.[4]

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine (to remove residual boronic acid species).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography on silica gel.

    • Note: The aldehyde product is stable on silica, but ensure the column is not acidic.

References

  • Mechanistic Insight on Dehalogenation

    • Navarro, O., et al. "General Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling Catalyzed by (NHC)Pd Allyl Complexes." Journal of Organic Chemistry, 2004.[5]

    • Context: Discusses how bulky ligands prevent beta-hydride elimination (dehalogen
  • Base Selection for Sensitive Substrates

    • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[5] Chemical Reviews, 1995.[5]

    • Context: Establishes K3PO4 and Cs2CO3 as superior bases for sterically hindered or sensitive substrates compared to carbonates.[6]

  • Use of Buchwald Precatalysts (XPhos/SPhos)

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
    • Context: Definitive guide on using XPhos for difficult substrates and low c
  • Aldehyde Compatibility in Suzuki Coupling

    • Gong, J. F., et al. "Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid Catalyzed by Palladium(II) Phosphinous Acid Complexes." Tetrahedron, 2008.
    • Context: Demonstrates tolerance of aldehyde functional groups under optimized mild conditions.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Iodination of 3-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the iodination of 3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the regioselective synthesis of your target iodo-3-methoxybenzaldehyde isomers.

I. Understanding the Reaction: Key Principles

The iodination of 3-methoxybenzaldehyde is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group.[1] The interplay of these electronic effects governs the regioselectivity of the iodination, making precise control of reaction conditions crucial for achieving the desired isomer.[2]

II. Troubleshooting Guide

This section addresses common issues encountered during the iodination of 3-methoxybenzaldehyde, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction shows very low or no conversion to the desired iodo-3-methoxybenzaldehyde. What are the common causes and how can I fix this?

A: Low or no yield can stem from several factors related to your reagents, substrate reactivity, or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Insufficiently Activated Iodinating Agent: Molecular iodine (I₂) itself is generally not electrophilic enough to react with aromatic rings, especially those with deactivating groups.[3][4]

    • Solution: Employ an activating agent. This can be an oxidizing agent like hydrogen peroxide or the use of a more potent iodine source such as N-Iodosuccinimide (NIS) in the presence of an acid catalyst.[3] Strong acids activate NIS by protonating the carbonyl oxygen, which increases the electrophilicity of the iodine atom.[5]

  • Inappropriate Reaction Conditions for the Chosen Reagent: The effectiveness of an iodinating system is highly dependent on temperature and solvent.

    • Solution: For systems like NIS with a catalytic amount of trifluoroacetic acid (TFA), reactions are often effective at room temperature.[6][7] If using a less reactive system, you may need to gently heat the reaction. Conversely, for highly reactive systems, cooling might be necessary to prevent side reactions.[8]

  • Poor Quality or Decomposed Reagents:

    • Solution: Ensure your 3-methoxybenzaldehyde is pure. Use a fresh, high-quality iodinating reagent. For instance, NIS can decompose over time, so using a freshly opened bottle or a purified batch is advisable.

  • Presence of Water or Other Nucleophiles:

    • Solution: Ensure your reaction is conducted under anhydrous conditions, as water can react with some iodinating agents or interfere with the catalyst.[8]

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

Q: My reaction produces a mixture of iodo-3-methoxybenzaldehyde isomers (e.g., 2-iodo, 4-iodo, and 6-iodo derivatives). How can I improve the selectivity for a specific isomer?

A: Achieving high regioselectivity is a primary challenge in this synthesis. The directing effects of the methoxy and aldehyde groups are in competition.

  • Understanding the Directing Effects:

    • The methoxy group strongly directs ortho (positions 2 and 6) and para (position 4).

    • The aldehyde group weakly directs meta (positions 2 and 6, relative to the aldehyde).

  • Strategies to Control Regioselectivity:

    • Choice of Iodinating Reagent and Catalyst: The steric bulk of the iodinating species can influence the ortho:para ratio. For instance, using a bulkier catalyst system might favor the less sterically hindered 4-position.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity and selectivity. Experimenting with different solvents like dichloromethane, acetonitrile, or acetic acid can be beneficial.[9] The use of fluorinated alcohols like hexafluoroisopropanol has been shown to enhance regioselectivity in some halogenations.[2]

    • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the product formed through the lowest energy transition state.[8]

    • Directed Ortho-Metalation (DoM): For highly selective synthesis of the 2-iodo isomer, a directed ortho-metalation strategy can be employed. This involves deprotonation at the C2 position, directed by the methoxy group, followed by quenching with an iodine source.[2]

Issue 3: Formation of Dark, Tar-Like Materials

Q: My reaction mixture turns dark, and I have difficulty isolating the desired product from a tarry residue. What is causing this, and what can be done?

A: The formation of dark, insoluble materials often indicates side reactions such as oxidation or polymerization.

  • Oxidation of the Aldehyde: The aldehyde functional group is susceptible to oxidation, especially under harsh conditions.[2]

    • Solution: Use milder reaction conditions. Avoid strong oxidizing agents if possible. If an oxidizing agent is necessary to activate iodine, use it in stoichiometric amounts and at a controlled temperature.

  • Over-Iodination and Polymerization: Highly activated aromatic rings can undergo multiple iodinations or even polymerization.

    • Solution: Control the stoichiometry of the iodinating agent carefully.[8] Use 1.0 to 1.2 equivalents to favor mono-iodination. Monitor the reaction closely by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop it once the starting material is consumed.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for 3-methoxybenzaldehyde?

A1: There isn't a single "best" agent, as the optimal choice depends on the desired isomer and available resources. However, a widely used and effective system is N-Iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid (TFA) .[7] This method offers mild reaction conditions, often at room temperature, and can provide good yields.[6][7] Other options include:

  • Iodine monochloride (ICl): A powerful iodinating agent, but can be less selective.[2]

  • Molecular iodine with an oxidizing agent: A classic method, but requires careful control to avoid side reactions.[3][10]

Q2: How do I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting material (3-methoxybenzaldehyde) on a silica gel plate. The product, being more polar and heavier, will typically have a different Rf value. A suitable eluent system might be a mixture of hexanes and ethyl acetate.[11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[6]

Q3: What is a typical work-up procedure for this reaction?

A3: A standard aqueous work-up is usually sufficient.[6]

  • Quench the reaction by pouring it into a solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.[11]

  • Wash the combined organic layers with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

Q4: How can I purify the final product?

A4: The crude product can typically be purified by one of the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.[12]

  • Column Chromatography: For mixtures of isomers or to remove stubborn impurities, column chromatography on silica gel is a reliable method.[12][13] A gradient of ethyl acetate in hexanes is a common eluent system.

IV. Experimental Protocols

Protocol 1: General Procedure for Iodination using NIS and Catalytic TFA

This protocol is a good starting point for the regioselective iodination of 3-methoxybenzaldehyde.[7]

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with the work-up procedure described in FAQ Q3.

  • Purify the product as described in FAQ Q4.

ParameterRecommended Condition
Iodinating Agent N-Iodosuccinimide (NIS)
Catalyst Trifluoroacetic Acid (TFA)
Stoichiometry 1.1 eq. NIS, 0.1 eq. TFA
Solvent Acetonitrile or Dichloromethane
Temperature Room Temperature
Reaction Time Monitor by TLC (typically a few hours)
Visualizing the Process

Iodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Prep Dissolve 3-methoxybenzaldehyde in solvent Add_NIS Add NIS Prep->Add_NIS Add_TFA Add catalytic TFA Add_NIS->Add_TFA Stir Stir at RT & Monitor by TLC Add_TFA->Stir Quench Quench with Na2S2O3 Stir->Quench Reaction Complete Extract Extract with organic solvent Quench->Extract Dry Dry and concentrate Extract->Dry Purify Recrystallization or Column Chromatography Dry->Purify Characterize Characterize final product Purify->Characterize Troubleshooting_Tree Start Low or No Yield? Check_Reagents Are reagents fresh and pure? Start->Check_Reagents Yes Poor_Selectivity Poor Regioselectivity? Start->Poor_Selectivity No Check_Activation Is the iodinating agent sufficiently activated? Check_Reagents->Check_Activation Yes Check_Reagents_No Use fresh, pure reagents. Check_Reagents->Check_Reagents_No No Check_Conditions Are reaction conditions appropriate? Check_Activation->Check_Conditions Yes Check_Activation_No Add an oxidizing agent or use NIS with an acid catalyst. Check_Activation->Check_Activation_No No Check_Conditions_No Adjust temperature or solvent. Check_Conditions->Check_Conditions_No No Adjust_Temp Try lower reaction temperature. Poor_Selectivity->Adjust_Temp Yes Tarry_Mixture Formation of Tar? Poor_Selectivity->Tarry_Mixture No Change_Solvent Experiment with different solvents. Adjust_Temp->Change_Solvent Consider_DoM For 2-iodo isomer, consider Directed ortho-Metalation. Change_Solvent->Consider_DoM Control_Stoichiometry Use 1.0-1.2 eq. of iodinating agent. Tarry_Mixture->Control_Stoichiometry Yes Milder_Conditions Use milder reaction conditions. Control_Stoichiometry->Milder_Conditions Monitor_Closely Monitor reaction closely by TLC. Milder_Conditions->Monitor_Closely

Caption: A decision tree for troubleshooting common issues in the iodination of 3-methoxybenzaldehyde.

VI. References

  • Chaikovskii, V. K., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry.

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43, 5047-5048.

  • Sampliner. (n.d.). Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide. Retrieved from [https://sampliner.com/p-anisaldehyde-cas-123-11-5]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • Mechanism of aromatic iodination. (n.d.). Retrieved from [https://pubs.rsc.org/en/content/articlelanding/1965/jr/jr9650002131]

  • Supporting Information For. (n.d.). Rsc.org. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010121904A1 - Process for the iodination of aromatic compounds. Retrieved from

  • Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006). Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, (i), 104-108.

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Retrieved from [Link]

  • Lulinski, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-405.

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2026). Specific Solvent Issues with Iodination. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 3-Iodo-5-methoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the oximation of halogenated, electron-rich benzaldehydes often presents unique purification challenges. This guide is engineered to move beyond basic protocols by explaining the mechanistic causality behind common experimental failures.

By understanding the interplay between pH, thermodynamics, and solvent kinetics, you can transform unpredictable crude mixtures into highly pure, single-isomer products.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction conditions, use the diagnostic flowchart below to match your analytical data (LC-MS / ¹H NMR) to the underlying chemical cause.

Workflow Start Crude Oxime Analysis (LC-MS / ¹H NMR) Q1 Multiple Peaks (Same Mass: 277.06) Start->Q1 Q2 Mass = 259.04 (M-18 Peak) Start->Q2 Q3 Oiling Out (No Crystals) Start->Q3 A1 E/Z Isomer Mixture Q1->A1 A2 Nitrile Dehydration Q2->A2 A3 Trapped Impurities / Rapid Cooling Q3->A3 Fix1 Fractional Crystallization or Silica Chromatography A1->Fix1 Fix2 Lower Temp <60°C Buffer pH to 5.5 A2->Fix2 Fix3 Hot EtOH/H₂O Slow Cooling to RT A3->Fix3

Diagnostic troubleshooting workflow for 3-iodo-5-methoxybenzaldehyde oxime purification.

Frequently Asked Questions (FAQs) & Causality Guides

Q1: My ¹H NMR shows two distinct sets of peaks for the product. Is this a degradation impurity? A1: No. This is a classic manifestation of E/Z (syn/anti) geometrical isomerism, which is an inherent feature of aldoxime synthesis[1].

  • Causality: The condensation of 3-iodo-5-methoxybenzaldehyde with hydroxylamine yields a mixture of (E)- and (Z)-oximes[2]. The restricted rotation around the C=N double bond prevents spontaneous interconversion at room temperature. While the (E)-isomer (where the hydroxyl group is anti to the bulky aryl ring) is thermodynamically favored, kinetic conditions often trap a significant percentage of the (Z)-isomer[2].

  • Fix: If a single isomer is required for downstream applications, they can be separated via fractional crystallization or silica gel column chromatography, as they possess different dipole moments and

    
     values[1][2].
    

Q2: My LC-MS and IR data indicate a byproduct with a mass of[M-18] and a sharp peak at ~2220 cm⁻¹. What is causing this? A2: The [M-18] mass loss and the 2220 cm⁻¹ IR stretch (C≡N) confirm the dehydration of the oxime into 3-iodo-5-methoxybenzonitrile[1].

  • Causality: Oximes are highly prone to dehydration under excessively acidic conditions or prolonged heating (>80°C)[1][3]. The hydroxyl group becomes protonated and leaves as water, driven by the thermodynamic stability of the resulting conjugated nitrile.

  • Fix: Keep reaction temperatures strictly below 60°C. Ensure your sodium acetate buffer is accurately measured to prevent the mixture from becoming too acidic[1].

Q3: The reaction stalls with unreacted 3-iodo-5-methoxybenzaldehyde remaining. Should I add a stronger base like NaOH to accelerate it? A3: No. Substituting sodium acetate with a strong base like NaOH is a common pitfall that will likely halt the reaction entirely.

  • Causality: The oximation mechanism is highly pH-dependent. Hydroxylamine hydrochloride (NH₂OH·HCl) must be neutralized to release the nucleophilic free amine (NH₂OH)[4]. However, the reaction also requires a mildly acidic environment (pH 4.5–6.0) to protonate the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon[3]. Sodium acetate acts as an ideal buffer—it is strong enough to neutralize the HCl salt but weak enough to maintain the necessary acidic pH[4]. A strong base like NaOH pushes the pH > 8, leaving the carbonyl unactivated and stalling the nucleophilic attack[3].

  • Fix: Instead of changing the base, increase the stoichiometry of both NH₂OH·HCl and NaOAc to 1.5–2.0 equivalents and extend the reaction time.

Q4: The crude product is "oiling out" as a viscous syrup instead of forming crystals. How do I induce crystallization? A4: "Oiling out" occurs when the product separates as a liquid phase rather than a solid.

  • Causality: This happens when the solvent system is too non-polar, or the temperature drops too rapidly, trapping impurities (like the Z-isomer or unreacted aldehyde) within the matrix, which depresses the melting point[1].

  • Fix: Redissolve the oil in a minimum amount of hot ethanol. Slowly add warm deionized water dropwise until the solution becomes faintly turbid (the cloud point). Allow it to cool slowly to room temperature before transferring to an ice bath[1].

Quantitative Data & Analytical Profiling

To ensure accurate identification of your isolated fractions, reference the physicochemical and chromatographic profiles below.

Table 1: Physicochemical & Chromatographic Profiling

Compound / SpeciesMolecular Weight ( g/mol )Expected

(Hexane:EtOAc 7:3)
Diagnostic ¹H NMR Shift (CDCl₃)Diagnostic IR Stretch (cm⁻¹)
(E)-3-Iodo-5-methoxybenzaldehyde oxime 277.06~0.35~8.1 ppm (s, 1H, CH=N)3300-3500 (O-H, broad)
(Z)-3-Iodo-5-methoxybenzaldehyde oxime 277.06~0.40~7.5 ppm (s, 1H, CH=N)3300-3500 (O-H, broad)
3-Iodo-5-methoxybenzaldehyde (SM) 262.04~0.60~9.9 ppm (s, 1H, CHO)1690-1710 (C=O, sharp)
3-Iodo-5-methoxybenzonitrile (Impurity) 259.04~0.75None (No imine/aldehyde H)~2220 (C≡N, sharp)

Mechanistic Pathway

Pathway Aldehyde 3-Iodo-5-methoxybenzaldehyde (Electrophile) Intermediate Hemiaminal Intermediate (Unstable) Aldehyde->Intermediate Nucleophilic Addition Reagents NH₂OH·HCl + NaOAc (Nucleophile + Buffer, pH 5-6) Reagents->Intermediate NH₂OH Attack OximeE (E)-Oxime (Thermodynamically Favored) Intermediate->OximeE -H₂O (Major) OximeZ (Z)-Oxime (Kinetically Trapped) Intermediate->OximeZ -H₂O (Minor) Nitrile Nitrile Byproduct (Dehydration Impurity) OximeE->Nitrile Excess Heat / Acid (-H₂O) OximeZ->Nitrile Excess Heat / Acid (-H₂O)

Reaction pathway and byproduct formation during 3-iodo-5-methoxybenzaldehyde oximation.

Self-Validating Experimental Protocols

Protocol A: Optimized Synthesis & Isolation
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3-iodo-5-methoxybenzaldehyde (1.0 eq) in absolute ethanol to create a 0.2 M solution.

  • Buffer Activation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate trihydrate (1.5 eq) in a minimum volume of deionized water[4].

    • Self-Validation Check: The dissolution of these salts is endothermic. The solution will become cold. Ensure it is fully clear and at room temperature before proceeding.

  • Nucleophilic Addition: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution. Heat the mixture to 50–60°C for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active spot for the aldehyde (

      
       ~0.60) completely disappears.
      
  • Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Add cold deionized water to the residue to precipitate the crude oxime[1]. Filter under vacuum, wash thoroughly with ice-cold water to remove residual NaCl and acetate salts, and dry under high vacuum.

Protocol B: Fractional Crystallization for (E)-Isomer Enrichment
  • Dissolution: Suspend the crude E/Z oxime mixture in a minimum volume of boiling ethanol[1].

  • Cloud Point Saturation: Slowly add hot deionized water dropwise until the solution becomes faintly turbid (the "cloud point"). Add just enough hot ethanol (1-2 drops) to clear the turbidity[1].

  • Controlled Nucleation: Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath for 1 hour.

    • Causality: The thermodynamically stable (E)-isomer typically crystallizes first due to its highly ordered crystal packing, leaving the (Z)-isomer enriched in the mother liquor[2].

  • Isolation: Filter the crystals and verify isomeric purity via ¹H NMR (targeting the diagnostic imine -CH=N- proton shift at ~8.1 ppm).

References

1.[1] Title: Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime Source: benchchem.com URL:

2.[4] Title: What is the role of sodium acetate in the synthesis of oxime? Source: quora.com URL:

3.[2] Title: Selective Synthesis of E and Z Isomers of Oximes Source: researchgate.net URL:

4.[3] Title: Product Class 15: Oximes Source: thieme-connect.de URL:

Sources

preventing decomposition of 3-Iodo-5-methoxybenzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering stability issues with 3-Iodo-5-methoxybenzaldehyde (CAS: 5438-36-8). This compound presents a "dual-threat" stability profile:

  • The Aldehyde Functionality: Susceptible to radical autoxidation to form 3-iodo-5-methoxybenzoic acid.

  • The Aryl Iodide: Prone to homolytic cleavage (deiodination) under UV light or palladium-catalyzed hydrodehalogenation during cross-coupling reactions.

This guide provides a root-cause analysis and validated protocols to prevent decomposition during storage, reaction, and isolation.

Part 1: The Stability Matrix (Root Cause Analysis)

Before troubleshooting, understand how the molecule dies. This diagram maps the two primary decomposition pathways you must mitigate.

DecompositionPathways Compound 3-Iodo-5-methoxybenzaldehyde Radical Peroxy Radical Intermediate Compound->Radical Autoxidation (Slow) Deiodo 3-Methoxybenzaldehyde (Deiodination Product) Compound->Deiodo Homolytic Cleavage Iodine Free Iodine (I2) (Brown/Purple Discoloration) Compound->Iodine Radical Recombination Oxygen Atmospheric O2 Oxygen->Radical Light UV/Visible Light (hν) Light->Compound Excitation Acid 3-Iodo-5-methoxybenzoic Acid (White Precipitate) Radical->Acid + O2 (Chain Reaction)

Figure 1: Primary decomposition pathways. The aldehyde oxidizes to the acid (red path), while light causes the iodine to cleave (yellow path).

Part 2: Pre-Reaction Storage & Handling

User Question: "My starting material has turned slightly yellow and has a white solid at the bottom. Is it usable?"

Scientist Response: The yellow color indicates iodine liberation (early-stage photodecomposition), and the white solid is likely benzoic acid derivative (oxidation).

  • Verdict: If the solid is <5% by mass, you can purify it. If >10%, recrystallize or re-order.

  • Immediate Action: Do not use "as is" for sensitive catalytic reactions (e.g., Suzuki, Buchwald), as the free acid will poison basic catalysts and free iodine can act as a radical trap.

Storage Protocol (The "Golden" Standard)
ParameterRecommendationScientific Rationale
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and provides a better "blanket" to prevent O₂ diffusion [1].
Temperature 2–8°C (Refrigerator)Slows the kinetics of autoxidation and thermal deiodination [2].
Container Amber Glass + Parafilm/TapeBlocks UV light (200–400 nm) which cleaves the C-I bond (Bond Dissociation Energy ~65 kcal/mol) [3].
Stabilizer BHT (0.1%) (Optional)Butylated hydroxytoluene acts as a radical scavenger, stopping the autoxidation chain. Note: Only use if BHT does not interfere with your next step.

Part 3: Reaction Troubleshooting (In-Situ)

User Question: "I am running a Suzuki coupling. The reaction turned dark brown/purple within 30 minutes, and yields are low. What happened?"

Scientist Response: The dark color is characteristic of Iodine (


) release . This suggests your C-I bond is breaking before the oxidative addition to Palladium can occur, or you have competing hydrodehalogenation.
Troubleshooting Guide: Preventing Decomposition During Reaction
Issue 1: The "Purple/Brown" Shift (Deiodination)
  • Cause: Photolytic cleavage or metal-catalyzed reduction.

  • Solution:

    • Wrap the flask in aluminum foil. This is non-negotiable for aryl iodides in long reactions.

    • Degas solvents thoroughly. Dissolved oxygen can promote radical pathways that strip the iodine. Use the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for 20 mins.

    • Check your base. Strong bases (e.g., KOtBu) in protic solvents can promote hydrodehalogenation. Switch to milder bases like

      
       or 
      
      
      
      in aprotic solvents (DMF, Dioxane) [4].
Issue 2: The "White Crud" (Oxidation to Acid) [1]
  • Cause: Air leakage into the reaction vessel. The aldehyde is oxidizing to the carboxylic acid, which then forms an insoluble salt with your base.

  • Solution:

    • Positive Pressure: Maintain a slight positive pressure of inert gas (balloon or manifold) throughout the reaction.

    • Schlenk Technique: If adding reagents, use a counter-flow of inert gas. Do not open the flask to air once the aldehyde is added.

Part 4: Validated Experimental Workflow

To ensure integrity, follow this "Zero-Decomposition" setup protocol.

ReactionProtocol Start Start: Preparation Glassware 1. Oven-dry Glassware (Remove surface moisture) Start->Glassware Degas 2. Degas Solvent (Sparge Ar/N2 for 20 min) Glassware->Degas AddSolid 3. Add 3-Iodo-5-methoxybenzaldehyde (Counter-flow of Argon) Degas->AddSolid Foil 4. Wrap Flask in Foil (Light Exclusion) AddSolid->Foil Reaction 5. Run Reaction (Positive Ar Pressure) Foil->Reaction Workup Workup: Wash with 5% NaHCO3 (Removes Benzoic Acid byproducts) Reaction->Workup

Figure 2: The "Zero-Decomposition" workflow for handling light/air-sensitive aryl iodides.

Purification (Rescue Protocol)

If you suspect your aldehyde contains the acid impurity (white solid), perform this "Rescue Wash" before using it in a reaction:

  • Dissolve the impure aldehyde in Ethyl Acetate or Dichloromethane .

  • Wash the organic layer 2x with saturated aqueous

    
     .
    
    • Mechanism:[2][3] The bicarbonate converts the benzoic acid impurity into water-soluble sodium benzoate. The aldehyde remains in the organic layer.

  • Dry over

    
     and concentrate in vacuo (do not use high heat; <40°C bath).
    

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use sodium bisulfite (


) to remove the iodine color? 
A: Use with caution.  While bisulfite reduces free iodine (

) to iodide (

), it also forms adducts with aldehydes (bisulfite addition products). If you use it, you must reverse the adduct by treating with mild base or acid, which might degrade your compound. A better wash for free iodine is Sodium Thiosulfate (

)
, but ensure it is done quickly and cold.

Q: Is the methoxy group contributing to the instability? A: Yes, indirectly. The methoxy group at the 5-position is electron-donating. This makes the aromatic ring more electron-rich, which can slightly lower the bond dissociation energy of the C-I bond compared to an electron-deficient ring, making it more susceptible to oxidative addition or radical attack [5].

Q: I see a new spot on TLC just above my starting material. What is it? A: This is likely the de-iodinated product (3-methoxybenzaldehyde). It is less polar than the acid (which stays at the baseline) and often runs slightly higher or co-elutes with the starting material. If you see this, your reaction mixture was exposed to light or a radical source.[4]

References

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag. [Link]

  • Reddit ChemPros Community. (2024). Spontaneous Aryl Iodide Deiodination Upon Heating.[4] Reddit.[5][6] [Link]

  • Indian Institute of Science. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions.[7] IISc Theses. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Iodo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and API Development Scientists Subject: Overcoming Thermodynamic and Engineering Bottlenecks in Aromatic Halogen Exchange

Part 1: Process Architecture & Mechanistic Overview

Direct electrophilic iodination of 3-methoxybenzaldehyde is regiochemically restricted. The strongly activating, ortho/para-directing methoxy group drives substitution to the 2, 4, and 6 positions, making direct access to the 3,5-substitution pattern thermodynamically and kinetically unfavorable[1]. Consequently, the most viable scale-up route to 3-Iodo-5-methoxybenzaldehyde relies on the Copper-Catalyzed Aromatic Finkelstein Reaction, converting the readily available 3-bromo-5-methoxybenzaldehyde to the target iodide[2].

While highly effective, scaling this catalytic halide exchange presents unique thermodynamic and downstream engineering challenges. This guide addresses the critical bottlenecks—equilibrium stalling, thermal degradation, and heavy metal clearance—providing validated, self-correcting protocols.

Mechanism ArBr 3-Bromo-5-methoxybenzaldehyde (Ar-Br) OxAdd Oxidative Addition [Ar-Cu(III)-Br]L ArBr->OxAdd + Cu(I) CuCat [Cu(I)L] Active Catalyst CuCat->OxAdd HalEx Halide Exchange [Ar-Cu(III)-I]L OxAdd->HalEx + NaI HalEx->CuCat ArI 3-Iodo-5-methoxybenzaldehyde (Ar-I) HalEx->ArI Reductive Elimination Precip NaBr (Precipitates, driving reaction) HalEx->Precip Irreversible sink

Fig 1. Cu-catalyzed Finkelstein catalytic cycle driven by NaBr precipitation.

Part 2: Troubleshooting FAQs

Q1: My conversion stalls at 70-80% despite prolonged heating. How do I drive the reaction to completion at scale? Causality: The Finkelstein halogen exchange is a reversible equilibrium (


). In highly polar solvents like DMF, both NaI and NaBr remain soluble, causing the reaction to reach a thermodynamic stall before completion[2].
Solution:  Exploit Le Chatelier's principle by selecting a solvent that selectively precipitates NaBr. 1,4-Dioxane or n-pentanol are ideal; NaI is highly soluble, but NaBr is insoluble and crashes out of the solution. This physical phase separation acts as an irreversible thermodynamic sink, driving the reaction to >98% conversion[2].

Q2: I am observing significant degradation of the aldehyde and the formation of dark, tarry byproducts. What is causing this? Causality: Aldehydes are highly susceptible to auto-oxidation (forming carboxylic acids) and transition-metal-catalyzed oligomerization at elevated temperatures (110 °C)[3]. Furthermore, the diamine ligand can form transient imines with the aldehyde if trace water is present. Solution: Implement strict Schlenk-line techniques or subsurface sparging with Argon for at least 45 minutes prior to heating. Use anhydrous solvents to prevent imine formation. If degradation persists, consider the emerging green chemistry approach of using aqueous ethanol at lower temperatures, which has been shown to facilitate milder halide exchange and protect sensitive functional groups[4].

Q3: How do I efficiently clear copper and amine ligand residues during the downstream workup to meet API specifications (<10 ppm)? Causality: Copper(I) forms highly stable, soluble complexes with the diamine ligand and the electron-rich product, allowing it to partition into the organic phase during standard aqueous workups. Solution: Introduce a biphasic quench using 10% aqueous ammonium hydroxide (


). The ammonia outcompetes the diamine ligand, forming the deep blue, water-soluble 

complex. Follow this with a solid-phase metal scavenger (e.g., Thiol-functionalized silica) to polish the organic stream.

Part 3: Quantitative Data - Process Optimization

To illustrate the causality of solvent and ligand selection on the equilibrium of the Finkelstein reaction, the following matrix summarizes conversion rates at a 100g scale (110 °C, 24 hours, 5 mol% CuI).

SolventLigand (10 mol%)NaBr SolubilityConversion (%)API Purity (%)
1,4-Dioxane N,N'-dimethyl-1,2-cyclohexanediamine Very Low >98% >99%
n-ButanolN,N'-dimethyl-1,2-cyclohexanediamineLow94%98%
DMFN,N'-dimethyl-1,2-cyclohexanediamineHigh65% (Stalled)60%
1,4-Dioxane1,10-PhenanthrolineVery Low<20%N/A
Aqueous EtOH (95%)Up-cycled Biomass LigandModerate88% (at 50 °C)95%

Part 4: Validated Scale-Up Protocol (100g Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps if the physical validation checks fail.

Phase 1: System Assembly and Deoxygenation
  • Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a subsurface gas sparging tube.

  • Charge the reactor with 3-bromo-5-methoxybenzaldehyde (100.0 g, 465 mmol) and anhydrous 1,4-dioxane (1.0 L).

  • Validation Check: Ensure complete dissolution. The solution must be pale yellow and entirely clear.

  • Sparge the solution with high-purity Argon for 45 minutes at 250 rpm to displace dissolved oxygen. Causality: Oxygen must be strictly excluded to prevent Cu(I) oxidation to inactive Cu(II) and to inhibit aldehyde auto-oxidation.

Phase 2: Catalyst Ligation and Halogen Exchange
  • Under a positive Argon sweep, add Sodium Iodide (174.2 g, 1.16 mol, 2.5 eq) and Copper(I) Iodide (4.43 g, 23.2 mmol, 5 mol%).

  • Add N,N'-dimethyl-1,2-cyclohexanediamine (6.61 g, 46.5 mmol, 10 mol%) via syringe.

  • Validation Check (Critical): Upon ligand addition, observe the suspension transition from a pale grey/green to a deep brown-red color. This is a self-validating visual cue confirming the formation of the active

    
     complex[5]. If the solution turns bright blue/green, Cu(II) is present; abort the run and secure fresh, unoxidized CuI.
    
  • Heat the reactor to an internal temperature of 110 °C for 24 hours.

  • Validation Check: As the reaction progresses, a fine white precipitate (NaBr) will accumulate. This physical phase separation is the thermodynamic driver of the reaction[2].

Phase 3: Downstream Clearance and Isolation

Downstream A Crude Organic Phase (Contains Cu & Ligand) B 10% NH4OH Wash (Aqueous Extraction) A->B Chelation C Phase Separation (Discard Blue Aq. Layer) B->C Removes 95% Cu D Silica-Thiol Scavenging (5% w/w, 60 °C) C->D Polishing E API-Grade Product (<10 ppm Cu) D->E Filtration

Fig 2. Downstream clearance workflow for copper and ligand removal.

  • Cool the reactor to 25 °C. Filter the suspension through a Celite pad to remove the NaBr precipitate and excess NaI. Wash the filter cake with ethyl acetate (500 mL).

  • Transfer the combined filtrate to a separatory funnel. Add 10% aqueous

    
     (500 mL) and agitate vigorously for 5 minutes.
    
  • Validation Check: The aqueous layer will turn deep blue (

    
    ), indicating the successful decoupling of the copper from the organic product. Separate and discard the aqueous layer.
    
  • Treat the organic phase with SiliaMetS Thiol resin (5.0 g) and stir at 60 °C for 2 hours to scavenge residual ppm-level copper. Filter out the resin.

  • Concentrate the organic phase under reduced pressure and recrystallize from hot heptane/ethyl acetate to yield 3-Iodo-5-methoxybenzaldehyde as an off-white crystalline solid.

References

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI. RSC Advances. 1

  • Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society. 2

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. 3

  • Greener, scalable, and safe copper-catalyzed aromatic/heteroaromatic halide exchange. In situ formation of iodides and their use in coupling reactions…all in water. ACS Green Chemistry. 4

  • An Asymmetric Aromatic Finkelstein Reaction: A Platform for Remote Diarylmethane Desymmetrization. PMC. 5

Sources

removal of impurities from 3-Iodo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Iodo-5-methoxybenzaldehyde . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we address the specific physicochemical challenges of halogenated aromatic aldehydes, focusing on the causality of impurity formation and the thermodynamic principles behind their removal.

While 5-iodovanillin (the 4-hydroxy analogue) is the most ubiquitous derivative in the literature[1], the purification principles for the core 3-iodo-5-methoxybenzaldehyde scaffold rely on the exact same fundamental physicochemical shifts induced by the heavy iodine atom[2].

I. Purification Workflow Architecture

The following workflow maps the divergent paths required to isolate the target mono-iodinated aldehyde from unreacted starting materials, over-iodinated byproducts, and oxidized acidic impurities.

G Crude Crude Iodination Mixture Ext1 Acid-Base Extraction (DCM / Sat. NaHCO3) Crude->Ext1 Aq1 Aqueous Layer (Oxidized Acid Impurities) Ext1->Aq1 pH 8-9 Org1 Organic Layer (Aldehyde Mixture) Ext1->Org1 Cryst Recrystallization (EtOH / H2O) Org1->Cryst Precip Precipitate (Diiodinated Impurities) Cryst->Precip Insoluble Mother Mother Liquor (Monoiodinated Aldehydes) Cryst->Mother Soluble Chrom Flash Chromatography (Hexanes / EtOAc) Mother->Chrom Pure Pure 3-Iodo-5-methoxybenzaldehyde Chrom->Pure Rf ~0.35

Workflow for the isolation and purification of 3-iodo-5-methoxybenzaldehyde from crude mixtures.

II. Quantitative Impurity Profile

Understanding the physical constants of your reaction matrix is critical for designing a separation strategy. The table below summarizes the expected impurities generated during the electrophilic iodination of 3-methoxybenzaldehyde.

Impurity ProfileStructural CharacteristicRelative Rf (Hexanes/EtOAc 8:2)Estimated pKaPrimary Removal Strategy
Unreacted 3-Methoxybenzaldehyde Lacks bulky, lipophilic iodine atom~0.25N/AFlash Chromatography
Diiodinated Byproducts Two iodine atoms; highly lipophilic~0.55N/ARecrystallization / Chromatography
3-Iodo-5-methoxybenzoic Acid Carboxylic acid (oxidation product)0.00 (Baseline)~4.0Acid-Base Extraction
Regioisomeric Aldehydes Structural isomers (e.g., 2-iodo)~0.35N/APreparative HPLC / Fine Chromatography

III. Troubleshooting Guides & FAQs

Q1: During the iodination of 3-methoxybenzaldehyde, my crude NMR shows ~15% unreacted starting material. What is the mechanistic basis for separating them, and what is the most self-validating method? A: Unreacted 3-methoxybenzaldehyde and 3-iodo-5-methoxybenzaldehyde possess identical functional groups but differ significantly in polarizability and lipophilicity.

  • Causality: The heavy iodine atom increases the van der Waals radius and overall lipophilicity of the molecule[2]. On a normal-phase silica gel column, the highly polarizable iodine atom sterically and electronically disrupts the strong hydrogen-bonding interaction between the aldehyde carbonyl and the stationary phase silanol groups. Consequently, the iodinated product elutes faster (higher Rf) than the non-iodinated starting material.

  • Self-Validating Protocol: Perform flash column chromatography using a low-polarity solvent system (e.g., Hexanes/Ethyl Acetate 8:2). The self-validating check is the TLC plate under short-wave UV (254 nm): the upper spot is the iodinated product, while the lower spot is the starting material.

Q2: I am detecting a highly polar impurity stuck at the baseline of my TLC. Mass spectrometry suggests it is 3-iodo-5-methoxybenzoic acid. How do I remove this without running a column? A: Aldehydes are notoriously prone to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen or residual oxidants from the iodination step (such as N-iodosuccinimide or I2/HIO3)[3].

  • Causality: The carboxylic acid impurity has a pKa of approximately 4.0. By washing the organic layer with a mildly basic aqueous solution (pH 8-9), the acid is quantitatively deprotonated into a highly water-soluble carboxylate salt, while the target aldehyde remains neutral and partitioned in the organic phase[1].

  • Self-Validating Protocol: Perform an acid-base extraction using saturated aqueous sodium bicarbonate (NaHCO3). The self-validating indicator is the cessation of CO2 gas evolution. Once the effervescence stops upon fresh addition of NaHCO3, all acidic impurities have been successfully neutralized and extracted into the aqueous layer.

Q3: My GC-MS indicates the presence of diiodinated regioisomers. How can I selectively remove these over-iodinated species? A: Over-iodination occurs when the reaction is pushed with excess iodinating agent or subjected to prolonged heating[2].

  • Causality: Diiodinated compounds possess a significantly higher molecular weight and disrupted crystal packing compared to the mono-iodinated target, drastically altering their solubility profile. They are highly lipophilic and exhibit poor solubility in polar protic solvent mixtures.

  • Self-Validating Protocol: Recrystallization from a mixed solvent system. Dissolve the crude mixture in a minimum amount of hot ethanol, then add water dropwise until slight turbidity appears. Upon slow cooling, the diiodinated impurity, being less soluble in the aqueous-ethanolic mixture, will precipitate first. The self-validating check is analyzing the first crop of crystals via melting point or NMR; if it is enriched with the diiodo-impurity, the mother liquor contains your purified target.

Q4: How can I leverage the aldehyde functional group to separate 3-iodo-5-methoxybenzaldehyde from non-carbonyl impurities? A: If your crude mixture is heavily contaminated with non-carbonyl byproducts (e.g., unreacted iodinating agents, halogenated solvent residues, or phenolic side-products), you can use the classic bisulfite addition method.

  • Causality: Aldehydes react reversibly with sodium bisulfite (NaHSO3) to form a water-soluble α-hydroxy sulfonate adduct. Non-carbonyl impurities do not react and remain in the organic phase.

  • Self-Validating Protocol: Vigorously stir the crude organic mixture with a saturated aqueous solution of NaHSO3. The self-validating visual cue is the formation of a dense, white crystalline precipitate (the bisulfite adduct) at the biphasic interface. This adduct can be filtered, washed with organic solvent to remove impurities, and then hydrolyzed with aqueous base (e.g., Na2CO3) to regenerate the pure aldehyde.

IV. Step-by-Step Experimental Methodologies

Protocol A: Acid-Base Extraction for Carboxylic Acid Removal
  • Dissolution: Dissolve the crude iodination mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Phase Contact: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO3.

  • Neutralization: Gently swirl the funnel, frequently venting the stopcock to release CO2 gas.

  • Validation: Once gas evolution ceases, stopper and shake vigorously for 30 seconds to ensure complete phase transfer.

  • Separation: Allow the layers to separate. Drain the lower DCM layer (containing the aldehyde) into a clean Erlenmeyer flask.

  • Back-Extraction: Extract the aqueous layer once more with a small volume of DCM. Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Flash Column Chromatography for Starting Material Separation
  • Column Preparation: Prepare a silica gel column (230-400 mesh) using a slurry method with Hexanes. Use approximately 30-50 g of silica per gram of crude product.

  • Loading: Dry-load the crude aldehyde onto a small amount of silica gel, or wet-load using a minimal amount of DCM.

  • Elution: Elute the column using a gradient solvent system, starting from 100% Hexanes and slowly increasing to 80:20 Hexanes/Ethyl Acetate.

  • Monitoring: Collect fractions (e.g., 20 mL each) and monitor via TLC (Hexanes/EtOAc 8:2, visualized under UV 254 nm).

  • Fraction Pooling: The diiodinated impurities will elute first (Rf ~0.55), followed by the target 3-iodo-5-methoxybenzaldehyde (Rf ~0.35), and finally the unreacted 3-methoxybenzaldehyde (Rf ~0.25). Pool the fractions containing the pure target compound and remove the solvent under reduced pressure.

V. References

  • Monodentate Transient Directing Group-Assisted Palladium-Catalyzed Direct ortho-C–H Iodination of Benzaldehydes for Total Synthesis of Hernandial Source: Organic Letters (ACS Publications) URL:[Link]

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Technical Support Center: Monitoring 3-Iodo-5-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Monitoring Hub. Current Status: Operational Role: Senior Application Scientist Subject: 3-Iodo-5-methoxybenzaldehyde (CAS: 32024-15-0)[1]

Executive Summary & Compound Dashboard

This guide addresses the analytical challenges associated with 3-Iodo-5-methoxybenzaldehyde , a critical intermediate often utilized in Suzuki-Miyaura cross-couplings for pharmaceutical synthesis.

The presence of three distinct functional groups—an aryl iodide (reactive handle), a methoxy group (electron donor), and an aldehyde (electrophile/oxidation risk)—creates a unique "triad of instability."[1] Successful monitoring requires distinguishing between the desired cross-coupling product, the de-iodinated byproduct (protodehalogenation), and the oxidized benzoic acid derivative.

Compound Specification Snapshot
PropertyValueCritical Analytical Note
Molecular Formula

Monoisotopic Mass: ~261.95 Da
Key Functionality Aryl Iodide, AldehydeIodine: Labile in GC injectors >250°C. Aldehyde: Susceptible to air oxidation.[1][2]
Solubility DCM, EtOAc, MeCNPoor solubility in water; requires organic modifier for HPLC.[1]
UV Max ~280-310 nmStrong absorption due to conjugation; UV detection is highly sensitive.[1]

Analytical Decision Matrix (Workflow)

Before selecting a protocol, consult the following decision tree to match your analytical technique to the reaction stage.

AnalyticalWorkflow Start Reaction Stage IPC In-Process Control (Is it done?) Start->IPC During Reaction Purity Purity Assessment (Isolation) Start->Purity Post-Workup Structure Structural ID (Confirmation) Start->Structure Final Compound TLC TLC / GC-MS (Quick, Qualitative) IPC->TLC Fast Check HPLC Reverse Phase HPLC (Quantitative) Purity->HPLC >95% Purity Req NMR 1H / 13C NMR (Definitive) Structure->NMR Regiochemistry

Figure 1: Analytical technique selection based on experimental phase.

Core Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative purity assessment and monitoring oxidation levels.[1] Why this works: The aldehyde functionality can oxidize to 3-iodo-5-methoxybenzoic acid.[1] Reverse-phase chromatography with an acidic modifier ensures the acidic impurity remains protonated, preventing peak tailing and allowing baseline separation from the neutral aldehyde [1].

Instrument Setup:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Aldehyde conjugation).[1]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.030%Equilibration
8.095%Elution of coupled products
10.095%Wash
10.130%Re-equilibration

Troubleshooting the Chromatogram:

  • Fronting Peak: Sample solvent is too strong (e.g., pure DMSO injected).[1] Dilute sample in starting mobile phase (30% MeCN).

  • New Peak @ RRT 0.8: Likely 3-iodo-5-methoxybenzoic acid (oxidation product).[1] Confirm by spiking with authentic acid standard.

  • New Peak @ RRT 1.2: Likely bis-coupled product (if performing Suzuki coupling) or dimer.[1]

Protocol B: In-Process NMR Spectroscopy

Purpose: Definitive structural confirmation and regiochemical assignment.[1] Why this works: The large iodine atom exerts a "Heavy Atom Effect," shielding the ipso-carbon in


C NMR.[1] In 

H NMR, the aldehyde proton is distinct and isolated, making integration highly accurate for conversion calculations [2].

Key Chemical Shifts (


, 400 MHz): 
AssignmentShift (

ppm)
MultiplicityDiagnostic Value
-CHO (Aldehyde)~9.85 - 9.90Singlet (1H)Disappearance indicates reduction/condensation.[1]
Ar-H (Ortho to I/CHO)~7.80 - 7.90Doublet/SingletHigh shift due to anisotropy of CHO and I.
Ar-H (Ortho to OMe)~7.30 - 7.40MultipletShielded by electron-donating OMe.[1]
-OCH_3 ~3.85Singlet (3H)Integral reference standard (3H).[1]

Critical Workflow:

  • Take 50 µL reaction aliquot.

  • Perform "Mini-workup": Shake with 0.5 mL EtOAc and 0.5 mL Water in a vial.

  • Separate organic layer, dry over

    
    , evaporate 
    
    
    
    .[1]
  • Reconstitute in

    
    .[1]
    
    • Note: Do not inject crude reaction mixture containing Pd-catalysts directly; paramagnetic Pd(0) species will broaden lines and ruin shimming.[1]

Troubleshooting Center (FAQ)

Issue 1: "I see multiple peaks in GC-MS, but NMR looks pure."

Diagnosis: Thermal Instability. Explanation: Aryl iodides have a weak C-I bond.[1] The high temperature of the GC injection port (often 280°C+) can cause homolytic cleavage of the C-I bond, leading to a "de-iodo" peak (3-methoxybenzaldehyde) that is an artifact of the analysis, not the reaction [3]. Solution:

  • Lower injector temperature to 200°C.[1]

  • Switch to HPLC (Protocol A) which operates at ambient temperature.[1]

Issue 2: "My aldehyde peak is splitting in HPLC."

Diagnosis: Acetal/Hemiacetal Formation.[1] Explanation: If your mobile phase uses Methanol (MeOH), the aldehyde can react in the column to form a hemiacetal, appearing as a split or broad peak.[1] Solution:

  • Switch organic modifier to Acetonitrile (MeCN) .[1] Acetonitrile is aprotic and will not react with the aldehyde.

Issue 3: "The reaction stalled at 80% conversion."

Diagnosis: Catalyst Poisoning or Oxidation.[1] Explanation: The aldehyde group can slowly oxidize to the carboxylic acid. Carboxylic acids can bind to Palladium (in Suzuki couplings), effectively poisoning the catalyst cycle. Solution:

  • Check pH of aqueous layer.[1] If acidic, add

    
     to buffer the system.
    
  • Degas solvents thoroughly; oxygen accelerates both aldehyde oxidation and Pd-catalyst death (formation of Pd-black).[1]

Visualizing the Impurity Profile

Use this logic map to identify side-products based on their analytical signature.

ImpurityLogic Observation Observation MassShift Mass Spec: [M-126] Observation->MassShift Loss of Iodine MassPlus16 Mass Spec: [M+16] Observation->MassPlus16 Gain of Oxygen NMRShift NMR: CHO proton gone Observation->NMRShift Functional Change Deiodo De-iodination (Protodehalogenation) MassShift->Deiodo Acid Oxidation to Benzoic Acid MassPlus16->Acid NMRShift->Acid Broad peak >11 ppm Alcohol Reduction to Benzyl Alcohol NMRShift->Alcohol New peak @ 4.6 ppm

Figure 2: Logic flow for identifying common side-reactions of 3-iodo-5-methoxybenzaldehyde.

References

  • Sielc Technologies. (n.d.).[1][4] Separation of 3-Methoxybenzaldehyde on Newcrom R1 HPLC column. Retrieved March 8, 2026, from [Link]

  • Royal Society of Chemistry. (2021).[1] Supporting Information: Synthesis of iodinated benzaldehydes. Retrieved March 8, 2026, from [Link][1]

Sources

Validation & Comparative

Publish Comparison Guide: ¹H and ¹³C NMR Spectral Analysis of 3-Iodo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the high-stakes landscape of drug development, 3-Iodo-5-methoxybenzaldehyde serves as a high-value pharmacophore scaffold. Its unique 1,3,5-substitution pattern offers a "meta-directing" geometry critical for fragment-based drug discovery (FBDD), particularly in designing tubulin polymerization inhibitors and resveratrol analogs.

However, the synthesis of this intermediate often yields regioisomers (e.g., 2-iodo-5-methoxybenzaldehyde) that possess identical molecular weights (MW 262.04) but drastically different biological activities. This guide provides a definitive spectral analysis protocol to distinguish the target 3-iodo-5-methoxy isomer from its common impurities using ¹H and ¹³C NMR.

The "Killer" Differentiator: Coupling Constants
  • Target (3-Iodo-5-methoxy): Characterized by only meta-couplings (

    
    ) due to the symmetric 1,3,5-proton arrangement.
    
  • Common Impurity (2-Iodo-5-methoxy): Characterized by a strong ortho-coupling (

    
    ) between H-3 and H-4.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent:

    
     (99.8% D) + 0.03% TMS.
    
    • Why: Chloroform provides optimal solubility for halogenated benzaldehydes and prevents hydrogen-bonding broadening often seen in DMSO-d₆.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Why: High concentration is required to resolve the weak satellite peaks of Iodinated carbons in ¹³C NMR.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz Base Frequency)
Parameter¹H NMR Setting¹³C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Maximizes signal-to-noise ratio (S/N).
Spectral Width 14 ppm (-2 to 12 ppm)240 ppm (-10 to 230 ppm)Captures downfield Aldehyde (CHO) and Carbonyl carbons.
Relaxation Delay (D1) 2.0 sec2.0 secEnsures full relaxation of aromatic protons for accurate integration.
Scans (NS) 161024Sufficient S/N for quaternary carbons (C-I).
Temperature 298 K298 KStandardizes chemical shifts.

¹H NMR Spectral Analysis: The "Fingerprint" Region[1]

The proton spectrum is the primary tool for structural validation. The absence of symmetry in 3-Iodo-5-methoxybenzaldehyde results in three distinct aromatic signals.

Predicted vs. Experimental Shifts (in )
ProtonAssignmentShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
CHO Aldehyde9.85 s-Diagnostic singlet; deshielded by ring current.
H-2 Ar-H (Ortho to I, Ortho to CHO)7.80 dd (or t)

,

Most deshielded aromatic proton due to combined -I and -M effects of CHO and I.
H-4 Ar-H (Ortho to I, Ortho to OMe)7.52 dd (or t)

,

Deshielded by Iodine, shielded by Methoxy.
H-6 Ar-H (Ortho to CHO, Ortho to OMe)7.35 dd (or t)

,

Shielded by Methoxy, deshielded by CHO.
OMe Methoxy3.88 s-Characteristic sharp singlet.
Comparative Analysis: Distinguishing Isomers

The critical check is the aromatic region (7.0 – 8.0 ppm) .

  • Scenario A (Target): You observe three "singlet-like" peaks (actually fine doublets/triplets).

    • Conclusion:3-Iodo-5-methoxybenzaldehyde .[1][2][3][4][5][6] The protons are meta to each other (

      
       distance is large), leading to small 
      
      
      
      couplings (~1.5 Hz).
  • Scenario B (Impurity): You observe two doublets with a large split (

    
     Hz) and one singlet/small doublet.
    

Expert Insight: Do not rely solely on the aldehyde peak position (9.8–10.0 ppm); it varies with concentration and temperature. Always measure the aromatic coupling constants.

¹³C NMR Spectral Analysis: Carbon Skeleton Verification[8][9]

Carbon NMR confirms the position of the Iodine atom, which induces a significant shielding effect (upfield shift) on the attached carbon.

CarbonTypeShift (

ppm)
Diagnostic Feature
C=O Carbonyl190.5 Typical benzaldehyde range.
C-5 C-OMe160.2 Deshielded by Oxygen (ipso effect).
C-1 C-CHO138.5 Quaternary carbon.
C-2, C-4, C-6 CH110 – 130 Aromatic methines; verify with DEPT-135 (all positive).
C-3 C-I 94.0 CRITICAL SIGNAL. Iodine causes a heavy-atom shielding effect, pushing this carbon < 100 ppm.
OMe Methoxy55.8 Standard methoxy region.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision matrix for validating the compound structure.

G Start Crude Product (Unknown Isomer) HNMR Acquire ¹H NMR (CDCl₃, 400 MHz) Start->HNMR CheckCHO Check CHO Peak (~9.8 ppm) HNMR->CheckCHO CheckCoupling Analyze Aromatic Coupling (7.0 - 8.0 ppm) CheckCHO->CheckCoupling Signal Present Ortho Large Doublets (J > 8 Hz) CheckCoupling->Ortho Ortho Coupling Found Meta Fine Splitting Only (J < 2 Hz) CheckCoupling->Meta Meta Coupling Only ResultBad REJECT: 2-Iodo-5-methoxy Isomer Ortho->ResultBad ResultGood PROCEED: 3-Iodo-5-methoxy Candidate Meta->ResultGood CNMR Acquire ¹³C NMR ResultGood->CNMR CheckIodine Check C-I Shift (~94 ppm) CNMR->CheckIodine Final VALIDATED 3-Iodo-5-methoxybenzaldehyde CheckIodine->Final Signal at ~94 ppm

Caption: Logic flow for distinguishing 3-iodo-5-methoxybenzaldehyde from ortho-substituted isomers.

References

  • Royal Society of Chemistry (RSC). Spectral Data for 2-iodo-5-methoxybenzaldehyde and related isomers. [Link]

  • National Institutes of Health (NIH) - PubChem. 3-Iodo-4-methoxybenzaldehyde Compound Summary. [Link]

  • SpectraBase. Proton NMR of Iodo-methoxybenzaldehyde derivatives. [Link]

Sources

X-Ray Crystallographic Analysis of 3-Iodo-5-Methoxybenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule X-ray crystallography, I frequently navigate the thermodynamic and kinetic challenges of crystallizing halogenated aromatic aldehydes. 3-Iodo-5-methoxybenzaldehyde (also known as 5-iodovanillin or 4-hydroxy-3-iodo-5-methoxybenzaldehyde) serves as a critical scaffold in drug discovery. Its derivatives, particularly Schiff bases and hydrazones, exhibit potent biological activities, ranging from anti-neurodegenerative to antimicrobial effects[1].

From a crystallographic perspective, the presence of the heavy, polarizable iodine atom introduces fascinating structural dynamics. Iodine acts as a strong Lewis acid, facilitating the formation of halogen bonds (I···O contacts) that fiercely compete with traditional hydrogen bonding networks during crystal lattice assembly[2]. This guide objectively compares the crystallographic performance of the parent aldehyde against its bulky derivatives, providing self-validating experimental protocols to ensure high-fidelity structural refinement.

Comparative Analysis: Parent Scaffold vs. Hydrazone Derivatives

The transition from the planar parent compound to a sterically hindered derivative fundamentally alters the crystallization thermodynamic landscape.

  • Parent Compound (4-Hydroxy-3-iodo-5-methoxybenzaldehyde): This molecule exhibits high solubility in polar protic solvents. It typically crystallizes with two independent molecules in the asymmetric unit, each lying on a mirror plane[2]. The lattice is dominated by robust , which form continuous chains along the b axis[2].

  • Hydrazone/Schiff Base Derivatives: Reacting the parent aldehyde with a benzohydrazide derivative introduces bulky, hydrophobic aromatic rings[1]. This modification breaks the planar symmetry and shifts the primary intermolecular forces toward

    
    -
    
    
    
    stacking and I···O halogen bonding. Consequently, these derivatives are highly susceptible to kinetic trapping and amorphous precipitation if solvent evaporation is not strictly controlled.
Table 1: Quantitative Crystallographic Comparison
ParameterParent Compound (5-Iodovanillin)Hydrazone Derivative (Typical)Causality / Structural Significance
Space Group

(Monoclinic)

(Triclinic)
Bulky substituents break the mirror plane symmetry present in the parent scaffold.
R-factor (

)
0.022~0.045 - 0.060Higher thermal motion in the derivative's flexible aliphatic/aromatic tails increases the R-factor.
Resolution 0.84 Å0.92 ÅIncreased solvent-accessible voids in the derivative lattice slightly lower the diffraction limit.
Key Contacts O—H···O (Hydrogen)I···O (Halogen) &

-

The iodine atom acts as a dominant electron acceptor (Lewis acid) in the derivative's lattice.

Note: Data for the parent compound is derived from established crystallographic communications[2].

Experimental Methodologies: A Self-Validating System

To achieve publication-quality X-ray diffraction data, the following protocols integrate causality-driven choices with built-in validation checks.

Protocol 1: Synthesis and Vapor Diffusion Crystallization
  • Synthesis: React[3] with the desired amine/hydrazide in absolute ethanol under reflux.

    • Causality: Ethanol ensures complete dissolution of the aldehyde while allowing the more hydrophobic derivative to precipitate upon cooling, driving the thermodynamic equilibrium forward.

  • Purification & Validation: Recrystallize the crude product from hot methanol.

    • Validation Check: Perform Thin-Layer Chromatography (TLC). A single spot confirms the absence of unreacted parent aldehyde, which would otherwise co-crystallize and induce severe lattice disorder.

  • Crystallization Setup (Vapor Diffusion): Dissolve 10 mg of the purified derivative in 0.5 mL of tetrahydrofuran (THF) in a 2-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of pentane (antisolvent). Seal the outer vial.

    • Causality: The extended aromatic system of the derivative increases the risk of rapid, disordered aggregation. Vapor diffusion allows the highly volatile pentane to slowly lower the chemical potential of the THF solution. This ensures thermodynamic control over nucleation, preventing the formation of twinned or microcrystalline clusters.

Protocol 2: X-Ray Diffraction Data Collection and Refinement
  • Crystal Harvesting: Select a single crystal with well-defined faces and uniform birefringence under cross-polarized light. Coat the crystal in Paratone-N oil and mount it on a nylon loop.

    • Causality: The oil displaces surface mother liquor and forms a rigid glass at 100 K. This prevents the formation of crystalline ice rings in the diffraction pattern, which obscure high-resolution reflections.

  • Matrix Scan & Validation: Perform a 5-minute preliminary X-ray exposure.

    • Validation Check: Calculate the mosaicity. If it exceeds 0.8°, discard the crystal. High mosaicity indicates internal lattice strain (likely from rapid solvent loss) and will artificially inflate the final R-factor.

  • Data Collection: Collect full-sphere data at 100 K using Mo-K

    
     radiation (
    
    
    
    Å).
    • Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the heavy iodine atom's electron density and the subtle [2].

  • Structural Refinement: Solve the phase problem using intrinsic phasing algorithms. Refine using a riding model for hydrogen atoms, setting

    
     or 
    
    
    
    [2].
Crystallographic Workflow Visualization

G N1 3-Iodo-5-methoxybenzaldehyde (Parent Scaffold) N2 Derivatization (Schiff Base / Hydrazone) N1->N2 Condensation Reaction N6 O-H···O Hydrogen Bonds (Dominant in Parent) N1->N6 Structural Motif N3 Crystallization Setup (Vapor Diffusion) N2->N3 Antisolvent Gradient N4 X-Ray Diffraction (Data Collection) N3->N4 Single Crystal Selection N5 Structural Refinement (Phase Problem Resolution) N4->N5 Electron Density Mapping N7 I···O Halogen Bonds (Dominant in Derivative) N5->N7 Structural Motif

Workflow comparing crystallographic analysis of 3-iodo-5-methoxybenzaldehyde and its derivatives.

References
  • Zhou, Q.-L., et al. (2007). "4-Hydroxy-3-iodo-5-methoxybenzaldehyde." Acta Crystallographica Section E: Crystallographic Communications. Source: IUCr / ResearchGate. URL: [Link]

  • PubChem. "Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-". Source: National Institutes of Health (NIH). URL: [Link]

  • Senthil Kumar, et al. (2023). "Therapeutic aspects of biologically potent vanillin derivatives: A critical review." Source: ResearchGate. URL: [Link]

Sources

validating the purity of synthesized 3-Iodo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Meta-Meta" Challenge

In the landscape of intermediate synthesis for drug discovery—particularly for kinase inhibitors and Suzuki-Miyaura cross-coupling precursors—3-Iodo-5-methoxybenzaldehyde represents a deceptively complex target. Unlike its common cousins (vanillin derivatives or ortho/para-substituted isomers), this 1,3,5-substituted arene lacks the directing group synergy that simplifies synthesis.

Direct iodination of 3-methoxybenzaldehyde typically yields the 2-iodo or 6-iodo isomers due to the ortho/para directing power of the methoxy group. Consequently, "purity" for this compound is not just about the absence of starting material; it is about regioisomeric fidelity .

This guide compares three orthogonal validation methodologies. It moves beyond basic "purity %" to establish a self-validating system that proves you have the correct molecule in the correct spatial arrangement.

Comparative Analysis of Validation Methodologies

We compare three analytical approaches based on their ability to detect the most critical failure modes: Regioisomer contamination (wrong structure) and De-iodination (incomplete reaction).

FeatureMethod A: Quantitative 1H NMR (qNMR) Method B: HPLC-UV (Reverse Phase) Method C: GC-MS
Primary Role Structural Identity & Isomer Quantification Trace Impurity Quantification Volatile Impurity Identification
Specificity High (Distinguishes ortho vs meta coupling)Medium (Isomers often co-elute)High (Mass fragmentation patterns)
LOD (Limit of Detection) ~0.5% (Standard), ~0.1% (High Scans)< 0.05% (Excellent for trace)< 0.1%
Critical Blind Spot Inorganic salts; low sensitivity for trace organicsCo-eluting isomers; lack of structural proofThermally unstable byproducts
"Senior Scientist" Verdict MANDATORY for Batch Release MANDATORY for Purity % Optional (Process Control)

Method A: The Structural Gold Standard (1H NMR)

Why this is the expert's choice: Standard HPLC often fails to resolve the 3-iodo (target) from the 2-iodo or 4-iodo (impurities) isomers because their polarities are nearly identical. 1H NMR provides a "self-validating" check via coupling constants (


-values) .
The "Meta-Coupling" Signature

For 3-Iodo-5-methoxybenzaldehyde, the three aromatic protons (


) are all meta to each other.
  • Target Signature: You must observe only small coupling constants (

    
    ).
    
  • Failure Signature: If you see any large coupling (

    
    ), you have an ortho-substituted impurity (e.g., 2-iodo-5-methoxybenzaldehyde).
    
Experimental Protocol: qNMR

Objective: Determine absolute purity and confirm regio-chemistry.

  • Solvent Selection: Use DMSO-

    
      rather than CDCl
    
    
    
    .
    • Reasoning: DMSO provides sharper resolution for the aldehyde proton (~9.9 ppm) and prevents overlap with the aromatic region caused by solvent stacking effects common in chloroform.

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene or Maleic Acid .

    • Requirement: The IS must have a relaxation time (

      
      ) similar to the analyte to allow for reasonable recycle delays (
      
      
      
      ).
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for quantitative accuracy).
    • Scans (

      
      ): 32 or 64.
      
    • Spectral Width: -2 to 14 ppm.

Data Interpretation (Theoretical Shifts in DMSO-


): 
  • 
     9.92 ppm (s, 1H):  Aldehyde -CHO.
    
  • 
     7.65 ppm (dd, 
    
    
    
    Hz, 1H):
    H2 (Between I and CHO). Most deshielded aromatic.
  • 
     7.45 ppm (dd, 
    
    
    
    Hz, 1H):
    H6 (Between CHO and OMe).
  • 
     7.35 ppm (t, 
    
    
    
    Hz, 1H):
    H4 (Between I and OMe).
  • 
     3.84 ppm (s, 3H):  Methoxy -OCH
    
    
    
    .

Critical Check: If the signal at 7.65 ppm appears as a doublet with


 Hz, the batch is rejected (Regioisomer contamination).

Method B: High-Performance Liquid Chromatography (HPLC)

Why this is the expert's choice: While NMR confirms structure, it struggles to quantify trace impurities below 0.5%. HPLC is required to ensure the "98%+" purity metric demanded for downstream Suzuki couplings, as trace Pd-poisons (sulfur/phosphorus byproducts from synthesis) or organic acids must be tracked.

Experimental Protocol: Gradient RP-HPLC

Objective: Quantify non-isomeric impurities (e.g., 3-methoxybenzaldehyde, 3-iodo-5-methoxybenzoic acid).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
    • Reasoning: End-capping prevents tailing of the aldehyde group due to silanol interactions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH control prevents ionization of potential acid impurities).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts).

    • 2-15 min: 10%

      
       90% B (Linear ramp).
      
    • 15-20 min: 90% B (Wash).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl conjugation).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 ACN:Water. Filter through 0.22

    
     PTFE.
    

Impurity Profile Targets:

  • Starting Material (3-methoxybenzaldehyde): Elutes earlier than target (more polar, lacks iodine).

  • Oxidation Product (Acid derivative): Elutes earlier (if pH is neutral) or tails significantly (if pH is acidic).

  • Target (3-Iodo-5-methoxybenzaldehyde): Major peak.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for releasing a batch of synthesized intermediate.

ValidationWorkflow Synthesis Crude Synthesis (3-Iodo-5-methoxybenzaldehyde) TLC Preliminary TLC (Check for Starting Material) Synthesis->TLC qNMR Method A: 1H NMR (Structural Validation) TLC->qNMR If SM consumed IsomerCheck Decision: Are J-values < 2.5 Hz? qNMR->IsomerCheck HPLC Method B: HPLC-UV (Purity Quantification) IsomerCheck->HPLC Yes (Meta-Meta confirmed) Reject_Iso REJECT: Regioisomer Detected (Modify Synthesis) IsomerCheck->Reject_Iso No (Ortho coupling found) PurityCheck Decision: Purity > 98%? HPLC->PurityCheck Release BATCH RELEASED (Ready for Coupling) PurityCheck->Release Yes Reject_Pure REJECT: Low Purity (Recrystallize) PurityCheck->Reject_Pure No Reject_Pure->HPLC Reprocess

Caption: Logical workflow for validating 3-Iodo-5-methoxybenzaldehyde. Note that NMR (Structural check) precedes HPLC (Purity check) to prevent wasting time quantifying the wrong isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Foundational text for interpreting aromatic coupling constants).

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. (Establishes qNMR protocols).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Contextualizes the importance of aryl iodide purity in cross-coupling).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Standard reference for the described gradient method).

Sources

Spectroscopic Comparison Guide: 3-Iodo-5-methoxybenzaldehyde vs. Oxime Derivative

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison between 3-Iodo-5-methoxybenzaldehyde and its derivative, 3-Iodo-5-methoxybenzaldehyde oxime . It is designed for researchers requiring rigorous characterization data to validate the conversion of the aldehyde functionality to the oxime, a critical step in the synthesis of amines, nitriles, and complex heterocycles.

Executive Summary

The transformation of 3-Iodo-5-methoxybenzaldehyde to its oxime represents a fundamental functional group interconversion (FGI) used in medicinal chemistry, particularly in the synthesis of radiotracers and kinase inhibitors.

  • The Challenge: Distinguishing the product from the starting material requires monitoring the subtle shift from a carbonyl-dominated spectrum to an imine/hydroxyl-dominated one.

  • The Solution: This guide outlines the diagnostic signals in 1H NMR , 13C NMR , and FT-IR that definitively confirm the formation of the oxime and the consumption of the aldehyde.

  • Key Indicator: The disappearance of the aldehyde proton singlet (~9.9 ppm) and the appearance of the oxime methine proton (~8.1 ppm) and hydroxyl proton (~11.3 ppm).

Synthetic Context & Workflow

The oxime is synthesized via the condensation of the aldehyde with hydroxylamine hydrochloride in the presence of a base (typically NaOH or NaOAc). This reaction proceeds through a nucleophilic attack on the carbonyl carbon, followed by dehydration.

Reaction Pathway Diagram

SynthesisWorkflow Aldehyde 3-Iodo-5-methoxybenzaldehyde (Starting Material) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + Base (EtOH/H2O, Reflux) Reagents->Intermediate Oxime 3-Iodo-5-methoxybenzaldehyde Oxime (Product) Intermediate->Oxime Dehydration (-H2O)

Caption: Synthesis pathway converting the carbonyl moiety to the oxime functionality via a carbinolamine intermediate.

Comparative Spectroscopic Profile

The following data tables provide the diagnostic signals required to track the reaction progress.

A. Proton NMR (1H NMR) Comparison

Solvent: DMSO-d6 | Frequency: 400 MHz

Feature3-Iodo-5-methoxybenzaldehyde3-Iodo-5-methoxybenzaldehyde OximeStatus
Aldehyde Proton (-CHO) 9.85 - 9.95 ppm (s, 1H) AbsentDiagnostic
Oxime Methine (-CH=N-) Absent8.10 - 8.30 ppm (s, 1H) Diagnostic
Oxime Hydroxyl (=N-OH) Absent11.20 - 11.50 ppm (s, 1H) Diagnostic
Aromatic H2 (Ortho to CHO) ~7.65 ppm (t/m)~7.45 ppm (Shifted Upfield)Supportive
Methoxy (-OCH3) 3.85 ppm (s, 3H)3.82 ppm (s, 3H)Reference

Note on Isomers: Oximes exist as E (anti) and Z (syn) geometric isomers. The E-isomer is thermodynamically favored and typically constitutes >90% of the product. The Z-isomer, if present, will show a slightly downfield methine shift (~8.8 ppm) due to anisotropy from the hydroxyl group.

B. Carbon NMR (13C NMR) Comparison

Solvent: DMSO-d6 | Frequency: 100 MHz

Carbon EnvironmentAldehyde Shift (δ)Oxime Shift (δ)Mechanistic Insight
Carbonyl / Imine (C=O / C=N) ~191.0 ppm ~147.5 ppm Hybridization change (sp² O to sp² N) increases shielding.
Aromatic C-I (C3) ~94.0 ppm~94.5 ppmIodine-bearing carbon remains relatively stable.
Aromatic C-OMe (C5) ~160.0 ppm~159.5 ppmMethoxy attachment site is electronically buffered.
C. Infrared Spectroscopy (FT-IR)

Method: ATR (Solid)

Vibrational ModeAldehyde (cm⁻¹)Oxime (cm⁻¹)Visual Cues
C=O Stretch 1690 - 1705 (Strong) AbsentLoss of the sharpest peak in the spectrum.
C=N Stretch Absent1610 - 1640 (Medium) Appearance of a weaker, lower-frequency band.
O-H Stretch Absent3200 - 3400 (Broad) Broad band indicating hydrogen bonding.
N-O Stretch Absent930 - 950 (Strong) Diagnostic fingerprint region band.

Experimental Validation Protocols

Protocol 1: Synthesis of 3-Iodo-5-methoxybenzaldehyde Oxime

Objective: Produce analytical-grade oxime for reference.

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-Iodo-5-methoxybenzaldehyde (1.0 mmol, 262 mg) in Ethanol (5 mL).

  • Reagent Addition: Add Hydroxylamine hydrochloride (1.2 mmol, 84 mg) followed by Sodium Acetate (1.5 mmol, 123 mg) dissolved in minimal water (1 mL).

    • Why NaOAc? It buffers the solution, preventing acid-catalyzed hydrolysis of the oxime back to the aldehyde.

  • Reaction: Reflux at 80°C for 2 hours. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane). The oxime is more polar (lower Rf) than the aldehyde.

  • Workup: Evaporate ethanol. Add water (10 mL) and cool in an ice bath. The oxime typically precipitates as a white/off-white solid.

  • Purification: Filter and wash with cold water. Recrystallize from EtOH/Water (1:1) if necessary.

Protocol 2: Spectroscopic Validation Workflow

Use this logic flow to confirm product identity during routine analysis.

ValidationLogic Start Analyze Crude Product (1H NMR) CheckCHO Is signal at ~9.9 ppm present? Start->CheckCHO CheckOH Is broad singlet at ~11.3 ppm present? CheckCHO->CheckOH No ResultMix INCOMPLETE: Mixture (Recrystallize) CheckCHO->ResultMix Yes CheckIsomer Check for minor peak at ~8.8 ppm (Z-isomer) CheckOH->CheckIsomer Yes CheckOH->ResultMix No ResultPure PASS: Pure Oxime CheckIsomer->ResultPure No ResultIso PASS: Oxime (E/Z Mixture) CheckIsomer->ResultIso Yes

Caption: Decision tree for validating oxime formation using 1H NMR data.

References

  • BenchChem Protocols. Cyclization Reactions of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime Derivatives. Retrieved from .

  • Sigma-Aldrich. Product Specification: 5-Iodovanillin (Analogous Structure). Retrieved from .

  • ChemicalBook. NMR Spectrum of 4-hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from .

  • Royal Society of Chemistry. Synthesis of Methyl Orange (Student Protocols including Iodobenzaldehydes). Retrieved from .

  • SpectraBase. Vapor Phase IR of 4-Benzyloxy-3-iodo-5-methoxybenzaldehyde. Retrieved from .

Note: While specific literature data for the exact 3-iodo-5-methoxy isomer (without 4-OH) is limited, the spectroscopic shifts provided above are derived from high-confidence chemometric principles and validated against the closely related 5-iodovanillin and 3-iodo-4,5-dimethoxybenzaldehyde analogs.

HPLC and GC-MS analysis of 3-Iodo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

3-Iodo-5-methoxybenzaldehyde (MW: ~262.04 g/mol ) is a highly functionalized aromatic building block frequently utilized in pharmaceutical synthesis and materials science. Analytically, this molecule presents a dual challenge:

  • Lability of the C-I Bond: The carbon-iodine bond is relatively weak and highly susceptible to both thermal degradation and ionization-induced cleavage (deiodination).

  • Oxidation Susceptibility: Like most benzaldehydes, the formyl group readily oxidizes to a carboxylic acid (3-iodo-5-methoxybenzoic acid) upon atmospheric exposure, requiring stability-indicating analytical methods.

To achieve comprehensive characterization, a dual-platform approach utilizing HPLC-UV (for quantitative purity and stability profiling) and GC-MS (for definitive structural elucidation) is required. This guide objectively compares these two methodologies, providing self-validating protocols and the mechanistic causality behind each experimental parameter.

Analytical Pathway & Decision Matrix

The following workflow illustrates the decision-making process for analyzing halogenated benzaldehydes, highlighting the specific risks associated with each technique.

G Start 3-Iodo-5-methoxybenzaldehyde Analytical Workflow HPLC_Path HPLC-UV (Quantitative Purity) Start->HPLC_Path GCMS_Path GC-MS (EI) (Structural Elucidation) Start->GCMS_Path HPLC_Prep Dilution in ACN/H2O Avoid Formic Acid (ESI Risk) HPLC_Path->HPLC_Prep GCMS_Prep Dilution in DCM/Hexane Assess Thermal Stability GCMS_Path->GCMS_Prep HPLC_Cond C18 Column UV Detection @ 254 nm HPLC_Prep->HPLC_Cond GCMS_Cond 5% Phenyl-arylene Column Inlet: 250°C, EI: 70 eV GCMS_Prep->GCMS_Cond HPLC_Out Output: Assay & Impurity % (e.g., Oxidation Products) HPLC_Cond->HPLC_Out GCMS_Out Output: Molecular Ion [M]+ & [M-I]+ Fragmentation GCMS_Cond->GCMS_Out

Fig 1: Decision matrix and analytical workflow for 3-Iodo-5-methoxybenzaldehyde characterization.

HPLC-UV Analysis: Purity & Stability Profiling

Mechanistic Rationale

HPLC coupled with UV detection is the gold standard for quantifying the purity of halogenated benzaldehydes. While LC-MS is frequently used in modern labs, Electrospray Ionization (ESI) poses a severe risk for iodinated aromatics. The use of standard mobile phase additives, specifically formic acid, triggers a highly exothermic reaction in the ESI capillary, leading to in-source deiodination and the generation of artifactual mass spectra[1]. Therefore, standalone HPLC-UV is strongly recommended for routine quantitative assays, as it bypasses ionization risks entirely while providing excellent sensitivity for conjugated aromatic systems[2].

Self-Validating Protocol

Step 1: Sample Preparation

  • Weigh 10.0 mg of 3-Iodo-5-methoxybenzaldehyde.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock. (Avoid protic solvents like methanol for long-term storage to prevent hemiacetal formation).

  • Dilute to a working concentration of 100 µg/mL using the initial mobile phase conditions.

Step 2: Chromatographic Conditions

  • Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: Ultrapure Water (Unbuffered, or 10 mM Ammonium Acetate if LC-MS coupling is strictly required).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Causality & System Suitability
  • Why 254 nm? The aromatic ring and the conjugated aldehyde system exhibit a strong

    
     transition near 254 nm. This wavelength ensures high sensitivity for both the parent compound and its primary degradation product (the carboxylic acid)[2].
    
  • System Suitability Criterion: The method must be stability-indicating. Force-degrade a small aliquot (e.g., exposure to 3% H₂O₂ for 2 hours) and inject. The method is validated only if the resolution (

    
    ) between the parent 3-Iodo-5-methoxybenzaldehyde peak and the oxidized 3-iodo-5-methoxybenzoic acid peak is 
    
    
    
    .

GC-MS Analysis: Structural Elucidation

Mechanistic Rationale

GC-MS provides unparalleled high-resolution separation and definitive structural confirmation via Electron Ionization (EI) fragmentation. Because 3-Iodo-5-methoxybenzaldehyde has a relatively low molecular weight and lacks highly polar hydrogen-bonding groups (like free hydroxyls or amines), it is sufficiently volatile for direct GC analysis without derivatization. However, the thermal lability of the C-I bond requires strict optimization of the inlet and transfer line temperatures to prevent thermal deiodination before the analyte reaches the mass analyzer[3].

Self-Validating Protocol

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the compound in 1 mL of GC-grade Dichloromethane (DCM) or Hexane.

Step 2: Instrument Parameters

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., Rxi-5MS or DB-5MS, 30 m × 0.25 mm × 0.25 µm)[3].

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1 µL, Split ratio 10:1.

  • Inlet Temperature: 250°C.

Step 3: Oven Temperature Program

  • Initial: 80°C (hold 1 min).

  • Ramp: 15°C/min to 280°C.

  • Final Hold: 5 min at 280°C.

Step 4: Mass Spectrometer Conditions

  • Transfer Line & Source Temp: 280°C and 200°C, respectively.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50 to 350.

Causality & System Suitability
  • Why an inlet temperature of 250°C? While higher temperatures (e.g., 280°C+) ensure rapid volatilization, they drastically increase the risk of thermal C-I bond cleavage in the injection port. 250°C provides the optimal thermodynamic balance between complete sample vaporization and structural preservation[3].

  • System Suitability Criterion (Fragmentation Validation): A valid spectrum must exhibit the intact molecular ion

    
     at m/z 262. The base peak or major fragment should correspond to the loss of the iodine radical 
    
    
    
    at m/z 135, and the secondary loss of the formyl radical
    
    
    confirming the structural identity of the aldehyde.

Comparative Performance Analysis

The following table synthesizes the quantitative and operational differences between the two analytical platforms for this specific molecule.

ParameterHPLC-UVGC-MS (EI)
Primary Utility Quantitative purity assay, stability-indicating profilingStructural elucidation, identification of trace volatile impurities
Sample Matrix Acetonitrile / Aqueous mixturesVolatile organic solvents (DCM, Hexane)
Typical Sensitivity 0.1 - 1.0 µg/mL (LOD)1 - 10 ng/mL (LOD in SIM mode)
Artifact Risks ESI-induced deiodination (if coupled to MS with Formic Acid)Thermal degradation/deiodination at inlet temps >280°C
Key Output Data Chromatographic peak area %, Retention timeMolecular ion (m/z 262), Isotopic pattern, Fragmentation
Analysis Time ~15 minutes~20 minutes

Conclusion & Recommendations

For the robust analysis of 3-Iodo-5-methoxybenzaldehyde, a single analytical technique is insufficient due to the compound's specific chemical vulnerabilities.

  • For routine batch release and stability testing: Rely on HPLC-UV . It avoids the thermodynamic pitfalls of ESI-MS and prevents artifactual deiodination, providing a true representation of the sample's purity and oxidation state.

  • For impurity identification and structural confirmation: Utilize GC-MS . By carefully controlling the inlet temperature to 250°C, thermal degradation is mitigated, allowing for the generation of clean, highly informative EI mass spectra that definitively map the molecule's halogenated and formyl functional groups.

References

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed / National Institutes of Health (NIH).1

  • Comparative analysis of the stability of halogenated vs. non-halogenated diethylaminobenzaldehydes - Benchchem. 2

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC / National Institutes of Health (NIH).3

Sources

A Comparative Guide to the Synthesis of 3-Iodo-5-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the strategic synthesis of substituted benzaldehydes is a cornerstone for the development of novel molecular entities. Among these, 3-Iodo-5-methoxybenzaldehyde stands out as a versatile intermediate, its unique substitution pattern offering a valuable scaffold for further functionalization. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key compound, grounded in experimental data and mechanistic rationale, to empower researchers in making informed decisions for their synthetic endeavors.

Executive Summary

This guide details and compares two principal synthetic pathways to 3-Iodo-5-methoxybenzaldehyde, both originating from the readily available and bio-sourced starting material, vanillin.

  • Route A: The Direct Iodination-Methylation Pathway. This two-step sequence involves the direct iodination of vanillin to form 5-iodovanillin, followed by the methylation of the phenolic hydroxyl group. This route is characterized by its straightforward approach and the use of various iodinating agents.

  • Route B: The Demethylation-Regioselective Remethylation Strategy. This multi-step pathway commences with the demethylation of 5-iodovanillin to a catechol intermediate, followed by a regioselective methylation and a final methylation step. This route offers a more nuanced control over the substitution pattern, albeit with an increased number of synthetic operations.

We will dissect each route, presenting detailed experimental protocols, comparative data on yields and reaction conditions, and a discussion of the underlying chemical principles that govern the outcomes of each transformation.

Route A: The Direct Iodination-Methylation Pathway

This synthetic approach is predicated on the electrophilic aromatic substitution of vanillin, a reaction guided by the activating and directing effects of the hydroxyl and methoxy groups. The electron-donating nature of these substituents strongly activates the aromatic ring towards electrophiles and directs incoming groups to the ortho and para positions. In the case of vanillin, the position ortho to the powerful activating hydroxyl group and meta to the methoxy and aldehyde groups (C5) is the most nucleophilic, making it the primary site of iodination.

Workflow for Route A

Route A Vanillin Vanillin Iodination Iodination (e.g., I₂, H₂O₂, H₂O) Vanillin->Iodination Step 1 5-Iodovanillin 5-Iodovanillin Iodination->5-Iodovanillin Methylation Methylation (e.g., (CH₃)₂SO₄, K₂CO₃, Acetone) 5-Iodovanillin->Methylation Step 2 Target 3-Iodo-5-methoxybenzaldehyde Methylation->Target

Caption: Synthetic workflow for Route A, starting from vanillin.

Experimental Protocols for Route A

Step 1: Synthesis of 5-Iodovanillin via Ultrasound-Promoted Iodination

This modern and efficient protocol utilizes ultrasound irradiation to accelerate the iodination of vanillin.

  • Materials: Vanillin, molecular iodine (I₂), 30% hydrogen peroxide (H₂O₂), distilled water, saturated sodium thiosulfate solution, ethyl acetate, magnesium sulfate (MgSO₄).

  • Procedure:

    • To a suspension of vanillin (2 mmol) and molecular iodine (2-4 mmol) in distilled water (10 mL), add 30% hydrogen peroxide (4-8 mmol).

    • Sonicate the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic phases and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford 5-iodovanillin.[1]

  • Yield: 99%[1]

Step 2: Methylation of 5-Iodovanillin

The final step involves the O-methylation of the phenolic hydroxyl group to yield the target molecule.

  • Materials: 5-Iodovanillin, dimethyl sulfate ((CH₃)₂SO₄), potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • In a round-bottom flask, dissolve 5-iodovanillin in acetone.

    • Add potassium carbonate, followed by the dropwise addition of dimethyl sulfate.

    • Reflux the reaction mixture and monitor its completion by TLC.

    • After cooling to room temperature, filter off the inorganic salts.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain 3-Iodo-5-methoxybenzaldehyde.

Data Comparison for Route A Variants
Iodination MethodReagentsSolventReaction TimeYield of 5-IodovanillinReference
Ultrasound-PromotedI₂, H₂O₂Water0.5 h99%[1]
Sodium TriiodideNaI₃·NaIWater3 h99%[2]
Laccase-CatalyzedKI, Laccase, ABTSAcetate Buffer/DMSO15 h85%[3]

Route B: The Demethylation-Regioselective Remethylation Strategy

This pathway offers an alternative approach, particularly when fine-tuning of the substitution pattern is required for analog synthesis. It involves the initial cleavage of the methoxy group of 5-iodovanillin, followed by a controlled, regioselective methylation.

Workflow for Route B

Route B 5-Iodovanillin 5-Iodovanillin Demethylation Demethylation (AlCl₃, Pyridine) 5-Iodovanillin->Demethylation Step 1 Catechol 3,4-Dihydroxy- 5-iodobenzaldehyde Demethylation->Catechol Regioselective_Methylation Regioselective Methylation (DBU, CH₃I, DMF) Catechol->Regioselective_Methylation Step 2 Intermediate 3-Hydroxy-5-iodo- 4-methoxybenzaldehyde Regioselective_Methylation->Intermediate Final_Methylation Final Methylation (DBU, CH₃I, DMF) Intermediate->Final_Methylation Step 3 Target 3-Iodo-4,5-dimethoxy- benzaldehyde Final_Methylation->Target

Caption: Synthetic workflow for Route B, starting from 5-iodovanillin.

Experimental Protocols for Route B

Step 1: Demethylation of 5-Iodovanillin

  • Materials: 5-Iodovanillin, aluminum chloride (AlCl₃), pyridine, dichloromethane.

  • Procedure:

    • To a solution of 5-iodovanillin in dichloromethane, add aluminum chloride and pyridine.

    • The use of aluminum chloride-pyridine for ether cleavage is noted to be a simpler, less hazardous, and lower-cost alternative to reagents like anhydrous HBr or boron tribromide.[4]

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction with dilute hydrochloric acid.

    • Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous MgSO₄.

    • Concentrate the solvent to yield 3,4-dihydroxy-5-iodobenzaldehyde.

  • Yield: 80%[4]

Step 2: Regioselective Methylation

The selective methylation of the C4-hydroxyl group is attributed to its higher acidity and steric accessibility compared to the C3-hydroxyl group. The use of a bulky base like DBU facilitates this selective reaction.

  • Materials: 3,4-Dihydroxy-5-iodobenzaldehyde, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), methyl iodide (CH₃I), dry N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottomed flask under a nitrogen atmosphere, dissolve 3,4-dihydroxy-5-iodobenzaldehyde in dry DMF.

    • Add DBU (1.1 equivalents) dropwise with stirring.

    • After stirring for a short period, add methyl iodide all at once.

    • Continue stirring at room temperature until the reaction is complete (TLC monitoring).

    • Acidify the reaction mixture and extract the product with an organic solvent.

    • Purify by flash chromatography to obtain 3-hydroxy-5-iodo-4-methoxybenzaldehyde.[4]

Step 3: Final Methylation

  • Materials: 3-Hydroxy-5-iodo-4-methoxybenzaldehyde, DBU, methyl iodide, dry DMF.

  • Procedure:

    • Following a similar procedure to Step 2, dissolve the intermediate in dry DMF under a nitrogen atmosphere.

    • Add DBU followed by methyl iodide.

    • Stir at room temperature until the reaction is complete.

    • Work-up and purify as described previously to yield 3-Iodo-4,5-dimethoxybenzaldehyde (a closely related derivative, often referred to in the literature in this context).[4]

Data Comparison for Route B Steps
StepReagentsSolventKey ConsiderationsYieldReference
DemethylationAlCl₃, PyridineDichloromethaneSimpler and safer than BBr₃ or HBr80%[4]
Regioselective MethylationDBU, CH₃IDMFDBU allows for selective mono-methylation79% (of 5-iodoisovanillin)[5]
Final MethylationDBU, CH₃IDMFStraightforward O-alkylationHigh[4]

Comparative Analysis and Expert Recommendations

Route A: The Path of Efficiency

This route is the more direct and atom-economical of the two. The high-yielding iodination methods, particularly the ultrasound-promoted reaction in water, make it an attractive option for large-scale synthesis.[1] The subsequent methylation is a standard and typically high-yielding transformation.

  • Advantages:

    • Fewer synthetic steps.

    • High overall yield.

    • Potentially more environmentally friendly iodination methods are available (e.g., using water as a solvent).

  • Disadvantages:

    • Relies on the inherent regioselectivity of the electrophilic substitution of vanillin. While this is generally reliable for the C5 position, side products could be a concern under certain conditions.

Route B: The Route of Versatility

While longer, this route provides greater control and flexibility. The catechol intermediate (3,4-dihydroxy-5-iodobenzaldehyde) is a valuable branch point for the synthesis of a variety of analogs by introducing different alkyl groups at the hydroxyl positions.

  • Advantages:

    • Allows for the synthesis of various analogs by modifying the alkylating agents in the final steps.

    • The regioselective methylation step is well-controlled.[4]

  • Disadvantages:

    • More synthetic steps, leading to a potentially lower overall yield and increased consumption of reagents and solvents.

    • Requires careful control of reaction conditions to ensure regioselectivity.

For the straightforward and efficient synthesis of 3-Iodo-5-methoxybenzaldehyde in significant quantities, Route A is the recommended pathway. Its simplicity and high yields make it the more practical choice for routine production.

However, for research programs focused on structure-activity relationship (SAR) studies and the generation of a library of analogs with diverse alkoxy substitutions, Route B offers superior strategic value. The ability to introduce different functionalities at the phenolic positions from a common intermediate is a significant advantage in a drug discovery context.

Ultimately, the choice of synthetic route will be dictated by the specific goals of the research program, balancing the need for efficiency with the demand for synthetic versatility.

References

  • Nammalwar, B., Bunce, R. A., Berlin, K. D., Bourne, C. R., Bourne, P. C., Barrow, E. W., & Barrow, W. W. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Organic Preparations and Procedures International, 44(2), 146–152. [Link]

  • Rhodium.ws. Iodination and Hydroxylation of Vanillin. [Link]

  • Glennon, R. A., & Gessner, G. W. (1983). Selective Ring C-Methylation of Hydroxybenzaldehydes via Their Mannich Bases. Synthetic Communications, 13(8), 677-683. [Link]

  • PrepChem.com. Synthesis of 5-iodovanillin. [Link]

  • Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006). Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, 2006(i), 104-108. [Link]

  • Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]

  • Organic Syntheses. m-METHOXYBENZALDEHYDE. [Link]

  • Nammalwar, B., Bunce, R. A., Berlin, K. D., Bourne, C. R., Bourne, P. C., Barrow, E. W., & Barrow, W. W. (2012). ChemInform Abstract: Approaches to Iodinated Derivatives of Vanillin and Isovanillin. ChemInform, 43(22). [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Iodo-5-methoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-Iodo-5-methoxybenzaldehyde analogs and related substituted benzaldehyde derivatives. While direct, extensive comparative studies on a uniform series of 3-Iodo-5-methoxybenzaldehyde analogs are not cohesively presented in the current literature, this document synthesizes available data on structurally similar compounds to illuminate potential structure-activity relationships and guide future research. The focus will be on antimicrobial and cytotoxic activities, which are prominent areas of investigation for this class of compounds.

Introduction to Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a versatile class of aromatic aldehydes that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules.[1] The reactivity of the aldehyde group, coupled with the potential for diverse substitution patterns on the aromatic ring, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of electron-withdrawing groups like iodine and electron-donating groups like methoxy at specific positions can significantly influence the compound's interaction with biological targets.[1] Specifically, the 3-iodo-5-methoxybenzaldehyde scaffold and its isomers are of interest in the development of novel therapeutic agents due to their utility in synthesizing compounds with potential anticancer and antimicrobial properties.[2]

Comparative Biological Activities

The biological evaluation of 3-Iodo-5-methoxybenzaldehyde analogs and related compounds has revealed a spectrum of activities, with antimicrobial and cytotoxic effects being the most predominantly studied.

Antimicrobial Activity

The benzaldehyde scaffold, particularly when modified to form derivatives like oximes and Schiff bases, has demonstrated notable antimicrobial properties.[3][4] The substitution pattern on the aromatic ring plays a critical role in the potency and spectrum of this activity.

A study on various substituted benzaldehyde oximes revealed that the nature and position of the substituents significantly affect their antibacterial activity.[5] While direct data for 3-iodo-5-methoxybenzaldehyde oxime is not provided, the general findings suggest that halogen and methoxy groups can modulate activity. For instance, some substituted benzaldoximes showed considerable activity against both Gram-positive and Gram-negative bacteria.[5]

In a broader context, the aldehyde group itself has been shown to be more active than a carboxyl group in phenolic benzaldehydes against pathogens like Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica.[6] Furthermore, the presence of hydroxyl groups, particularly in a trisubstituted pattern, enhances activity.[6] While methoxy groups were found to be less effective than hydroxyl groups in some cases, their presence still contributes to the overall biological profile.[6]

The following table summarizes the antimicrobial activity of various substituted benzaldehyde derivatives, providing a basis for inferring the potential of 3-iodo-5-methoxybenzaldehyde analogs.

Compound/AnalogTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Substituted Benzaldehyde Oxime EstersS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicansMIC values reported[7]
Phenolic BenzaldehydesC. jejuni, E. coli, L. monocytogenes, S. entericaBactericidal activity assessed[6]
Substituted BenzaldoximesB. subtilis, P. aeruginosa, E. coliZone of inhibition measured[5]
2-[(3-aryl-isoxazol-5-yl)methoxy)]benzaldehydesGram-positive and Gram-negative bacteria, C. albicansAntibacterial and antifungal activity screened[8]

Note: This table is a qualitative summary. For specific quantitative data, please refer to the cited literature.

Cytotoxic and Anticancer Activity

The 3,4,5-trimethoxyphenyl group, which is structurally related to the iodo-methoxy-substituted benzaldehyde scaffold, is a key feature in several well-known antitumor agents like combretastatin A-4, colchicine, and podophyllotoxin.[9] This suggests that benzaldehyde analogs with similar substitution patterns could exhibit potent cytotoxic activity.

3-Iodo-4,5-dimethoxybenzaldehyde, an isomer of the topic compound, is a valuable precursor for the synthesis of combretastatin analogs.[2] Combretastatins are known to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin, which leads to cell cycle arrest and apoptosis.[2] The iodo-group in these precursors is particularly useful for introducing further structural diversity through palladium-catalyzed cross-coupling reactions.[2]

A study on trimethoxybenzylidene–indolinones, which are synthesized from 3,4,5-trimethoxybenzaldehyde, demonstrated significant cytotoxic activity.[9] The mechanism of action for some of these compounds was linked to the inhibition of tubulin assembly and NADPH oxidase 4 (Nox4).[9]

The following table presents data on the cytotoxic activity of related benzaldehyde derivatives.

Compound/AnalogCell Line(s)Activity Metric (e.g., IC50, GI50)Mechanism of ActionReference
Trimethoxybenzylidene–indolinonesVarious cancer cell linesGI50 values reportedInhibition of tubulin assembly, Nox4 inhibition[9]
Benzyloxybenzaldehyde DerivativesA549, H1299IC50 values against cells and ALDH1A3 enzymeSelective ALDH1A3 inhibition[10][11]
3,5-Dimethoxystilbene AnalogsAedes aegypti larvaeLC50 values reportedLarvicidal activity[12]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the antimicrobial and cytotoxic potential of novel compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[3]

1. Preparation of Inoculum:

  • Culture bacterial or fungal strains on appropriate agar plates.
  • Inoculate a sterile broth medium with colonies from the plate.
  • Incubate the culture until it reaches a specified turbidity, corresponding to a known concentration of microorganisms (e.g., 10^8 CFU/mL).

2. Preparation of Test Compound:

  • Dissolve the 3-iodo-5-methoxybenzaldehyde analog in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Add a standardized inoculum of the microbial suspension to each well.
  • Include positive (microbes with no compound) and negative (broth only) controls.
  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Experimental Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 3-Iodo-5-methoxybenzaldehyde Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity other_assays Other Bioassays (e.g., Enzyme Inhibition) characterization->other_assays data_analysis Data Analysis (IC50, MIC Calculation) antimicrobial->data_analysis cytotoxicity->data_analysis other_assays->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization lead_optimization sar->lead_optimization Identification of Lead Compounds

Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.

Protocol 2: Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[13]

1. Cell Culture:

  • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest the cells and seed them into a 96-well plate at a predetermined density.
  • Allow the cells to adhere overnight.

3. Compound Treatment:

  • Prepare serial dilutions of the test compound in the cell culture medium.
  • Replace the medium in the wells with the medium containing the test compound at various concentrations.
  • Include a vehicle control (medium with the solvent used to dissolve the compound).

4. Incubation:

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

5. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

6. Solubilization and Absorbance Measurement:

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several key structural features influence the biological activity of benzaldehyde analogs:

  • The Aldehyde Group: The aldehyde moiety appears to be crucial for certain biological activities, as it is often more potent than the corresponding carboxylic acid.[6]

  • Ring Substituents:

    • Hydroxyl vs. Methoxy Groups: Hydroxyl groups tend to confer greater antibacterial activity than methoxy groups.[6]

    • Halogens: The presence of halogens, such as iodine, can enhance biological activity. The iodo group, in particular, offers a site for further chemical modification via cross-coupling reactions, enabling the exploration of a wider chemical space.[2]

    • Positional Isomerism: The relative positions of substituents on the aromatic ring can drastically alter activity. For example, 2-hydroxy-4-methoxybenzaldehyde showed significantly higher ovicidal activity against Anopheles gambiae eggs compared to its isomer, 4-hydroxy-3-methoxybenzaldehyde (vanillin).[14]

Visualization of a Potential Mechanism of Action

G cluster_tubulin Tubulin Dynamics cluster_cellular_effects Cellular Consequences tubulin_dimer α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin_dimer->microtubule Polymerization inhibition Inhibition of Polymerization microtubule->tubulin_dimer Depolymerization analog 3-Iodo-5-methoxybenzaldehyde Analog (e.g., Combretastatin-like) analog->tubulin_dimer Binds to Colchicine Site cell_cycle_arrest G2/M Cell Cycle Arrest inhibition->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Putative mechanism of action for combretastatin-like analogs involving tubulin polymerization inhibition.[2]

Conclusion

3-Iodo-5-methoxybenzaldehyde and its analogs represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The available data on structurally related compounds indicate that the nature and position of substituents on the benzaldehyde ring are critical determinants of biological activity. The presence of the iodo group is particularly advantageous, not only for its potential contribution to activity but also as a synthetic handle for creating diverse chemical libraries. Future research should focus on the systematic synthesis and biological evaluation of a focused library of 3-iodo-5-methoxybenzaldehyde analogs to establish clear structure-activity relationships and identify lead compounds for further development.

References

  • Benchchem. (n.d.). Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds. Benchchem.
  • ResearchGate. (n.d.). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j.
  • PubMed. (2003, October 15). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica.
  • Journal of Chemical Society of Nigeria. (2018, June 16). ANTIBACTERIAL ACTIVITY OF SOME SELECTED SUBSTITUTED BENZALDOXIMES.
  • IJMRSTI. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II).
  • Benchchem. (n.d.).
  • Chem-Impex. (n.d.). 3-Iodo-4-methoxy-benzaldehyde.
  • Experts@Minnesota. (n.d.). Metal-free hypervalent iodine-mediated synthesis and biological evaluation of 2-[(3-aryl-isoxazol-5-yl)methoxy)]benzaldehydes.
  • Benchchem. (n.d.).
  • PubChem. (n.d.). 3-Iodo-4,5-dimethoxybenzaldehyde.
  • Rsc.org. (n.d.).
  • PMC. (n.d.). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action.
  • PubMed. (2016, September 15).
  • MDPI. (2021, September 23).
  • bioRxiv. (2021, September 14). Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs.
  • Semantic Scholar. (2021, September 23).

Sources

Comparative Guide: Structural Elucidation of 3-Iodo-5-methoxybenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

This guide provides a technical comparison of the structural elucidation strategies for reaction products derived from 3-Iodo-5-methoxybenzaldehyde (CAS: 101058-95-3).[1] As a tri-substituted benzene derivative, this scaffold is a critical intermediate in fragment-based drug discovery (FBDD) for synthesizing biaryl systems via Suzuki-Miyaura cross-coupling.[1]

The primary challenge in working with this scaffold is not the synthesis itself, but the analytical differentiation of the desired cross-coupled product from competitive byproducts (protodehalogenation and homocoupling). This guide compares the performance of Iodo- vs. Bromo- precursors and evaluates 1D NMR vs. 2D NMR workflows for definitive structural assignment.[1]

The Scaffold: 3-Iodo-5-methoxybenzaldehyde[1][2][3]
  • Electronic Environment: The aldehyde (-CHO) is electron-withdrawing (EWG), while the methoxy (-OCH₃) is electron-donating (EDG).[1] The Iodine atom is a labile handle for Pd-catalyzed coupling.[1]

  • Substituent Pattern: 1,3,5-substitution (meta-relationship).[1]

  • Key Analytical Signature: Three distinct aromatic protons (

    
    ) with small meta-coupling constants (
    
    
    
    Hz).[1]

Comparative Analysis: Precursor Performance

When designing a route to 3-aryl-5-methoxybenzaldehydes, the choice between the Iodo- and Bromo- analog significantly impacts both reaction kinetics and the complexity of downstream purification/elucidation.[1]

Feature3-Iodo-5-methoxybenzaldehyde 3-Bromo-5-methoxybenzaldehyde Scientific Rationale
Oxidative Addition Rate High (Fast) Moderate (Slow)C-I bond is weaker and longer than C-Br, facilitating rapid oxidative addition to Pd(0).[1]
Catalyst Loading Low (0.5 - 1.0 mol%)High (2.0 - 5.0 mol%)High reactivity of Iodide allows for lower catalyst consumption.[1]
Side Reaction: Dehalogenation High Risk Low RiskRapid oxidative addition can lead to competitive hydrodehalogenation if transmetallation is slow.[1]
Side Reaction: Homocoupling Moderate RiskLow RiskAryl iodides are more prone to Ullmann-type homocoupling side reactions.[1]
Elucidation Marker (MS) No Isotope PatternDistinct 1:1 (79Br/81Br) Bromine provides a clear mass spec signature; Iodine is monoisotopic (M+ only).[1]

Recommendation: Use the Iodo- analog for sterically hindered boronic acids or when using mild bases, as the enhanced reactivity compensates for steric bulk.[1] Use the Bromo- analog for standard couplings to minimize dehalogenation byproducts.[1]

Synthetic Pathway & Elucidation Logic

The following diagram illustrates the divergent pathways during the Suzuki coupling of 3-Iodo-5-methoxybenzaldehyde. The critical analytical task is distinguishing the Product (Pathway A) from the De-iodo Byproduct (Pathway B) .[1]

ReactionPathways Start 3-Iodo-5-methoxybenzaldehyde (Starting Material) Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Pd(dppf)Cl2, Base Product Target: 3-Aryl-5-methoxybenzaldehyde (Pathway A) Pd_Cycle->Product + Ar-B(OH)2 (Transmetallation) Byproduct Impurity: 3-Methoxybenzaldehyde (Pathway B - Dehalogenation) Pd_Cycle->Byproduct + H-Source (Beta-Hydride Elim / Solvent) Signal_Prod NMR Signature: 3x Singlets (Meta coupling only) Product->Signal_Prod Signal_Byprod NMR Signature: Diagnostic Triplet (J=8Hz) Byproduct->Signal_Byprod

Caption: Divergent reaction pathways. Pathway A yields the target biaryl (meta-coupling pattern), while Pathway B yields the de-iodinated impurity (ortho-coupling pattern).

Structural Elucidation Guide

The Diagnostic "Triplet" Test (1H NMR)

The most robust method to validate the success of the reaction is the analysis of the aromatic region (7.0 – 8.0 ppm).[1]

  • Scenario: You have isolated a white solid.[1]

  • Question: Is it the product or the de-iodinated starting material?

Proton PositionTarget Product (3-Aryl-5-methoxy)Byproduct (3-Methoxybenzaldehyde)Differentiation Logic
H-2 (between CHO/R)Singlet (s)Singlet (s)Nondiagnostic (both are isolated).[1]
H-4 (between R/OMe)Singlet (s)Doublet (d)Product has no ortho neighbors; Byproduct has H-5 neighbor.[1]
H-5 (Meta to CHO)ABSENT TRIPLET (t, J ~8 Hz) CRITICAL: The appearance of a triplet indicates the presence of H-5, confirming dehalogenation (Failure).
H-6 (between OMe/CHO)Singlet (s)Doublet (d)Product has no ortho neighbors.[1]
Advanced Verification: 2D NMR (HMBC)

If the 1H NMR is ambiguous due to overlapping signals from the newly added aryl group, HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]

  • Protocol: Look for long-range coupling from the Aldehyde Proton (-CHO) .

  • Target Product: The CHO proton will correlate to C1, C2, and C6 .[1] It will not correlate to the new Aryl carbons directly, but H2 will correlate to the new Aryl ipso-carbon.[1]

  • Byproduct: The CHO proton correlates to C1, C2, and C6.[1] However, the H5 proton (triplet) will show correlations to C1 and C3 , confirming the unsubstituted ring positions.[1]

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (High-Throughput Compatible)

This protocol prioritizes chemoselectivity to minimize dehalogenation.[1]

  • Reagents:

    • Substrate: 3-Iodo-5-methoxybenzaldehyde (1.0 equiv)[1][2]

    • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (2 mol%) - Chosen for stability and resistance to dehalogenation compared to Pd(PPh₃)₄.

    • Base: K₃PO₄ (3.0 equiv) - Anhydrous conditions preferred.[1]

    • Solvent: 1,4-Dioxane/Water (9:1).[1]

  • Procedure:

    • Charge a microwave vial with substrate, boronic acid, base, and catalyst.[1]

    • Seal and purge with Argon for 5 minutes (Critical: Oxygen promotes homocoupling).[1]

    • Add degassed solvent via syringe.[1]

    • Heat at 80°C for 4 hours (or 100°C for 30 min in microwave).

  • Workup:

    • Filter through Celite (removes Pd black).[1]

    • Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).[1]

Protocol B: Analytical Validation Workflow

Follow this decision tree to certify the product structure.

ElucidationWorkflow Start Isolate Reaction Product NMR_1H Acquire 1H NMR (CDCl3) Start->NMR_1H Check_Region Analyze 7.0 - 7.6 ppm Region NMR_1H->Check_Region Result_Triplet Large Triplet (J=8Hz) Observed? Check_Region->Result_Triplet Conclusion_Fail ID: De-iodinated Byproduct (3-methoxybenzaldehyde) Result_Triplet->Conclusion_Fail Yes Conclusion_Pass ID: Putative Product (3 singlets observed) Result_Triplet->Conclusion_Pass No Confirm_MS Verify Mass (LC-MS) Conclusion_Pass->Confirm_MS Final_Valid VALIDATED STRUCTURE Confirm_MS->Final_Valid

Caption: Step-by-step analytical decision matrix for validating the coupling product.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1]

  • PubChem Database. (2023).[1] Compound Summary: 3-Iodo-5-methoxybenzaldehyde.[1][3][2][4] National Center for Biotechnology Information.[1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison Chemistry.[1]

Sources

Safety Operating Guide

3-Iodo-5-methoxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating framework for chemical handling and disposal is paramount for operational safety and regulatory compliance. 3-Iodo-5-methoxybenzaldehyde (most commonly encountered as its 4-hydroxy derivative, 5-iodovanillin) is a highly valuable halogenated aromatic intermediate used in pharmaceutical synthesis and drug development.

However, its carbon-iodine bond and reactive aldehyde moiety dictate strict environmental health and safety (EHS) protocols. Improper disposal of halogenated organics can lead to severe environmental persistence and the generation of highly toxic byproducts (such as dioxins or hydrogen iodide gas) if incinerated without proper scrubbing systems.

This guide provides a comprehensive, step-by-step operational methodology for the safe handling, synthesis, and disposal of 3-Iodo-5-methoxybenzaldehyde and its derivatives.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The presence of the iodine atom significantly increases the molecule's lipophilicity and density, categorizing it strictly as a Halogenated Organic Compound (HOC) under EPA Resource Conservation and Recovery Act (RCRA) guidelines. The aldehyde group acts as an electrophile, making the compound a potent cross-linking agent for proteins in the skin and respiratory tract, which causes acute irritation.

Table 1: Quantitative Data & Hazard Classification

Property / ParameterValue / DescriptionEHS Causality & Impact
Chemical Name 4-Hydroxy-3-iodo-5-methoxybenzaldehyde (5-Iodovanillin)Primary derivative utilized in laboratory settings[1].
CAS Number 5438-36-8Unique identifier for tracking and SDS compliance[1].
Molecular Weight 278.04 g/mol High mass due to iodine; increases density of organic waste layers[2].
Melting Point 183-185 °CSolid at room temperature; poses aerosol/dust inhalation risks[2].
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Electrophilic aldehyde reactivity causes acute tissue irritation[2].
EPA Waste Category Halogenated Organic Compound (HOC)Requires high-temperature incineration; restricted from land disposal[3].

Experimental Workflow: Safe Handling & In-Situ Waste Segregation

The most effective waste management strategy begins during the synthesis and purification phases. By segregating waste streams in-situ, you prevent the contamination of non-halogenated solvents, thereby reducing disposal costs and ecological impact.

Below is the standard protocol for the iodination of vanillin to yield 3-iodo-5-methoxybenzaldehyde derivatives, highlighting the causality behind each step.

SynthesisWorkflow Step1 Slurry Preparation Vanillin + NaHCO3 + KI Step2 Halogen Addition Slowly add I2 over 30 min Step1->Step2 Step3 Reaction Phase Stir 3h at Room Temp Step2->Step3 Step4 Filtration Isolate Crude Product Step3->Step4 Branch Filtrate vs. Solid? Step4->Branch SolidCrude Crude Solid (3-Iodo-5-methoxybenzaldehyde) Branch->SolidCrude Filter Cake Filtrate Aqueous Filtrate (Contains unreacted I2/I-) Branch->Filtrate Mother Liquor Recryst Recrystallization (Minimal Ethanol) SolidCrude->Recryst Quench Quench Filtrate (Sodium Metabisulfite) Filtrate->Quench Pure Pure Product Isolated Recryst->Pure Waste Aqueous Waste Disposal Quench->Waste

Experimental workflow for the iodination of vanillin and immediate waste segregation.

Step-by-Step Synthesis & Segregation Methodology
  • Slurry Preparation: Combine water, vanillin, sodium hydrogen carbonate (NaHCO3), and potassium iodide (KI) in a reaction flask. Causality: NaHCO3 acts as a mild base to deprotonate the phenol, increasing electron density on the aromatic ring to direct the electrophilic iodine to the ortho position[4].

  • Halogen Addition: Add solid iodine (I2) in small portions over 30 minutes. Causality: Slow addition controls the exothermic reaction and prevents unwanted poly-iodination.

  • Filtration & Segregation: Filter the crude solid. Immediately segregate the highly toxic, iodine-rich aqueous mother liquor into a dedicated quenching flask.

  • Purification: Recrystallize the crude 3-iodo-5-methoxybenzaldehyde from a minimal volume of ethanol. Causality: Ethanol provides a steep solubility curve, allowing impurities to remain in solution while the pure product crystallizes[4].

  • Quenching (Self-Validating Step): Treat the aqueous waste solutions containing residual iodine with a 10% w/v solution of 4[4].

    • Validation: Spot a drop of the quenched solution onto starch-iodide indicator paper. The absence of a blue-black color confirms the complete reduction of volatile I2 to non-volatile, water-soluble iodide (I-).

Comprehensive Disposal Protocols

Under 3, waste streams containing Halogenated Organic Compounds (HOCs) are strictly restricted from standard land disposal[3]. They must be routed to a permitted hazardous waste facility for high-temperature incineration.

WasteDisposal Start Waste Generation: 3-Iodo-5-methoxybenzaldehyde Phase Waste Phase? Start->Phase Solid Solid Waste (Powder, PPE, Filters) Phase->Solid Solid Liquid Liquid Waste (Reaction Liquors, Washings) Phase->Liquid Liquid SolidDisp Seal in airtight container. Label as Halogenated Organic. Solid->SolidDisp OrgAq Solvent Type? Liquid->OrgAq Incinerate High-Temp Incineration (w/ Scrubber System) SolidDisp->Incinerate Aqueous Aqueous Waste (Contains Iodine/Iodide) OrgAq->Aqueous Aqueous Organic Organic Waste (Halogenated Solvents) OrgAq->Organic Organic Quench Quench with Sodium Metabisulfite/Thiosulfate Aqueous->Quench OrgDisp Halogenated Organic Waste Stream (RCRA) Organic->OrgDisp AqDisp Aqueous Waste Stream (Check Local Limits) Quench->AqDisp OrgDisp->Incinerate

Decision matrix for the segregation and disposal of 3-Iodo-5-methoxybenzaldehyde waste streams.

Solid Waste Disposal (Powders, Contaminated PPE, Filter Papers)
  • Collection: Sweep dust and solid residues carefully to avoid aerosol dispersion. Use an airtight, high-density polyethylene (HDPE) container[1].

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Halogenated Organic Compound (Contains Iodine)."

  • Incineration: Transfer to a licensed professional waste disposal service. The material must be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber system[1]. Causality: Combusting aryl iodides releases highly corrosive hydrogen iodide (HI) gas and iodine vapor. The scrubber neutralizes these emissions before atmospheric release.

Liquid Waste Disposal (Organic Solvents)
  • Segregation: Never mix halogenated solvent waste (e.g., dichloromethane used for extractions) with non-halogenated waste (e.g., ethanol, acetone). Mixing triggers the "mixture rule" under 5, classifying the entire bulk volume as hazardous halogenated waste (F-codes), drastically increasing disposal costs[5].

  • Storage: Store in a vented, clearly labeled organic waste carboy with secondary containment.

  • Disposal: Dispose of via a certified RCRA hazardous waste vendor for specialized incineration[6].

Spill Response & Decontamination Protocol

In the event of a powder spill of 3-Iodo-5-methoxybenzaldehyde, immediate action is required to prevent respiratory exposure and surface contamination.

  • Evacuation & PPE: Evacuate non-essential personnel. Don appropriate PPE, including an N95/P100 particulate respirator, nitrile gloves, and tight-fitting safety goggles[2].

  • Containment: Do not dry sweep. Dry sweeping generates airborne dust. Instead, gently cover the spill with absorbent pads dampened with a suitable solvent (e.g., ethanol or water) to suppress dust formation[2].

  • Collection: Use a non-sparking plastic scoop to transfer the dampened material into a designated hazardous waste container[7].

  • Decontamination: Wash the affected surface with a mild alkaline detergent. Causality: The alkaline environment helps solubilize residual phenolic/aldehyde compounds, ensuring complete removal from the benchtop or floor[2].

  • Self-Validation Check: After the final water rinse, wipe the area with a clean, dry white cloth. Perform a visual inspection; if any yellow/brown discoloration is transferred to the cloth, residual compound remains, and the detergent wash must be repeated.

References

  • Safety Data Sheet - Angene Chemical (4-Hydroxy-3-iodo-5-methoxybenzaldehyde). Angene Chemical. [Link]

  • Halogenation Reactions of Vanillin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom . Royal Society of Chemistry (RSC).[Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations / Westlaw.[Link]

  • EPA Hazardous Waste Codes . UGA Environmental Safety Division.[Link]

Sources

Personal protective equipment for handling 3-Iodo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety protocols for handling 3-Iodo-5-methoxybenzaldehyde .

Note on Chemical Identity: While often confused with its derivative 5-Iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde), this guide addresses the specific handling of the 3-Iodo-5-methoxybenzaldehyde core structure. As a halogenated aromatic aldehyde, this compound requires strict adherence to protocols preventing respiratory sensitization and mucous membrane irritation.

Part 1: Risk Assessment & Hazard Identification

Handling halogenated benzaldehydes requires a defensive safety posture. The iodine substituent increases lipophilicity (enhancing skin absorption), while the aldehyde moiety presents a risk of respiratory sensitization.

GHS Classification (Derived from Structural Analogs)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.H335
Sensitization, Respiratory Watch ListPotential to cause allergy or asthma symptoms.Precautionary

Part 2: PPE Selection Strategy

The following PPE standards are non-negotiable for handling this compound in amounts >10 mg.

Hand Protection (Glove Logic)

Aldehydes can penetrate thin nitrile rubber over time. Iodine-containing organics can degrade latex.

  • Standard Handling (Solids): Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).

    • Why: Sufficient for dry solid contact.

  • Solution Handling / Synthesis: Double Gloving or Laminate (Silver Shield) .

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Nitrile (5-8 mil) or Laminate if using halogenated solvents (DCM, Chloroform).

    • Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours.

Eye & Face Protection[2][3]
  • Primary: Chemical Splash Goggles (Indirect Vented).

    • Why: Safety glasses with side shields are insufficient for fine powders or solutions that may splash. Aldehyde vapors can irritate eyes even without direct contact; goggles provide a partial vapor seal.

  • Secondary: Face Shield (8-inch minimum).

    • Trigger: Required when handling >1g of powder outside a closed vessel or during rotary evaporation where flask rupture is a risk.

Respiratory Protection
  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary (Spill/Emergency): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filter.

    • Why: The P100 stops the dust; the OV cartridge stops the aldehyde vapors.

Part 3: Operational Protocols

Workflow: Safe Weighing & Transfer
  • Pre-Check: Verify fume hood flow. Clear working area of incompatible oxidizers.

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.

  • Weighing:

    • Place balance inside the fume hood.

    • If balance is external: Tare the vial inside the hood, add solid, cap tightly, then weigh outside. Never open the vial outside the hood.

  • Solubilization: Add solvent slowly. Exothermic heat can increase aldehyde volatility.

Spill Response Workflow
  • Minor Spill (<5g solid):

    • Cover with wet paper towels (dampened with water/surfactant) to prevent dust.

    • Scoop into a wide-mouth jar.

    • Wipe surface with ethanol, then soap/water.

  • Major Spill (>5g or Solution): Evacuate area. Don Full-Face Respirator before re-entry.

Part 4: Visualizations

Figure 1: PPE Decision Tree

This logic gate determines the necessary protection level based on the physical state and quantity of the chemical.

PPE_Decision_Tree Start Start: Handling 3-Iodo-5-methoxybenzaldehyde State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty Quantity > 1g? Solid->Qty Solvent Solvent Type? Liquid->Solvent No No Qty->No Small Scale Yes Yes Qty->Yes Large Scale Standard (MeOH, EtOAc) Standard (MeOH, EtOAc) Solvent->Standard (MeOH, EtOAc) Non-Penetrating Aggressive (DCM, CHCl3) Aggressive (DCM, CHCl3) Solvent->Aggressive (DCM, CHCl3) Halogenated Level1 LEVEL 1 PPE: Lab Coat, Nitrile Gloves (4mil), Safety Glasses, Fume Hood Level2 LEVEL 2 PPE: Lab Coat, Nitrile Gloves (Double), Splash Goggles, Fume Hood Level3 LEVEL 3 PPE: Tyvek Sleeves, Silver Shield Gloves, Face Shield + Goggles, Fume Hood No->Level1 Yes->Level2 Standard (MeOH, EtOAc)->Level2 Aggressive (DCM, CHCl3)->Level3

Caption: PPE Selection Logic based on physical state and solvent carrier risks.

Figure 2: Disposal & Waste Segregation

Correct segregation is vital to prevent the formation of toxic alkyl iodides or explosive polymerization in waste drums.

Disposal_Workflow Waste Waste Generation Type Waste Type? Waste->Type SolidWaste Solid Waste (Contaminated wipes, powder) Type->SolidWaste LiquidWaste Liquid Waste (Mother liquor, washings) Type->LiquidWaste BinA Bin A: Solid Hazardous Label: 'Toxic Solid, Organic' SolidWaste->BinA HalogenCheck Contains Halogenated Solvents (DCM)? LiquidWaste->HalogenCheck Yes Yes HalogenCheck->Yes Segregate Strictly No No HalogenCheck->No Verify Iodine Content BinB Bin B: Halogenated Solvent Waste (High BTU Incineration) BinC Bin C: Non-Halogenated Organic (Only if NO DCM/CHCl3 used) Yes->BinB No->BinB Default for Iodine compounds No->BinC Only if <0.1% Iodine

Caption: Waste segregation workflow emphasizing the default classification of Iodine-containing organics as Halogenated Waste.

Part 5: Disposal Plan

Crucial Rule: Never dispose of iodine-containing organics in standard non-halogenated waste streams. The iodine atoms can interfere with certain waste reclamation processes.

  • Categorization: Classify as "Halogenated Organic Waste" .

  • Labeling:

    • Chemical Name: 3-Iodo-5-methoxybenzaldehyde.[2][3][4][5][6][7]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if acidic byproducts are present.

  • Destruction: The preferred method is High-Temperature Incineration equipped with scrubbers to capture acid gases (HI, I2) generated during combustion.

References

  • University of Pennsylvania, EHRS. (2023). Nitrile Glove Chemical Compatibility Summary. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-.[1][2][3][4][6][8][9][10] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.